molecular formula C8H18O<br>C8H18O<br>C7H15CH2OH B7824968 6-Methyl-1-heptanol CAS No. 91994-92-2

6-Methyl-1-heptanol

Cat. No.: B7824968
CAS No.: 91994-92-2
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . It is characterized as a colorless transparent liquid with a boiling point of approximately 187°C (460.15 K) and a flash point of around 71°C . This compound is a versatile intermediate in scientific research. Its primary applications are in the fragrance and flavor industries, where it is utilized in the synthesis of aroma chemicals, contributing fresh, floral, and fruity notes to formulations . Furthermore, this compound serves as a key starting material for producing specialty esters, which find roles as flavoring agents and solvents . Beyond sensory applications, it is used in the synthesis of surfactants, lubricants, and plasticizers, where its branched structure can enhance performance characteristics in coatings, adhesives, and polymer formulations . Its controlled volatility and hydrophobic properties also make it a candidate for agrochemical formulation research . The product has a purity of 98.0% min (by GC) and is identified via HNMR . It is soluble in alcohol and has a water solubility of approximately 647 mg/L at 25°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol: Properties, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methyl-1-heptanol, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple data sheet, this document delves into the nuanced physical and chemical properties of this branched-chain primary alcohol, offers detailed experimental protocols for its synthesis and analysis, and explores its relevance in modern chemical and pharmaceutical research.

Introduction and Molecular Characteristics

This compound, a C8 aliphatic alcohol, is a clear, colorless liquid with a mild, characteristic odor.[1] Its branched structure, with a methyl group at the 6-position, imparts distinct physical and chemical properties compared to its linear isomer, 1-octanol. This structural nuance influences its solvency, reactivity, and potential biological interactions, making it a molecule of interest in various scientific domains.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application as a solvent, and in the design of reaction conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Mild, faint, pleasant[1]
Boiling Point 187-189 °C at 760 mmHg[3]
Melting Point -106 °C[3]
Density 0.8175 g/cm³ at 25 °C[3]
Refractive Index 1.4255 at 25 °C[3]
Solubility in Water 640 mg/L at 25 °C[2]
Solubility in Organic Solvents Soluble in ethanol and ether[2]
Flash Point 82 °C (180 °F) (open cup)[4]
Vapor Pressure 0.284 mmHg at 25 °C (estimated)[5]
logP (Octanol/Water) 2.721 (estimated)[5]
Solubility Profile

Due to its hydroxyl group, this compound exhibits some polarity, allowing for miscibility with other alcohols. However, the dominant eight-carbon aliphatic chain renders it largely nonpolar, resulting in limited solubility in water but good solubility in a range of organic solvents.[6][7]

SolventSolubility
WaterSparingly soluble
EthanolMiscible
MethanolMiscible
Diethyl EtherMiscible
AcetoneSoluble
ChloroformSoluble
TolueneSoluble
HexaneSoluble

Note: This table is a qualitative guide based on the properties of similar C8 alcohols.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for its use in research and development. This section details its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

  • δ 3.64 (t, 2H, -CH₂OH): The triplet for the methylene protons adjacent to the hydroxyl group.

  • δ 1.55 (m, 3H, -CH(CH₃)₂ and -CH₂CH₂OH): A multiplet arising from the methine proton at the 6-position and the methylene protons beta to the hydroxyl group.

  • δ 1.1-1.4 (m, 6H, -(CH₂)₃-): A complex multiplet for the central methylene protons.

  • δ 0.86 (d, 6H, -CH(CH₃)₂): A doublet for the two equivalent methyl groups at the 6-position.

  • δ ~1.0-2.0 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable and its position can vary.

Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:

  • δ ~63.0 (-CH₂OH)

  • δ ~39.0 (-CH(CH₃)₂)

  • δ ~33.0 (-CH₂CH₂OH)

  • δ ~29.0, ~26.0, ~24.0 (-(CH₂)₃-)

  • δ ~22.7 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for an aliphatic alcohol.[8][9]

  • ~3330 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group.

  • ~2955, 2925, 2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~1465 cm⁻¹: C-H bending vibrations.

  • ~1058 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.[10][11] The molecular ion peak (M⁺) at m/z 130 may be weak or absent.[12]

Key Fragmentation Pathways:

  • Alpha-cleavage: Loss of an alkyl radical from the carbon bearing the hydroxyl group.

  • Dehydration: Loss of a water molecule (M-18), leading to a peak at m/z 112.[13]

  • Loss of C₄H₉ radical: Cleavage at the branched point, resulting in a fragment at m/z 73.

  • Prominent peaks: Expect significant peaks at m/z 43 (isopropyl cation) and 57 (butyl cation).

Chemical Properties and Reactivity

As a primary alcohol, this compound undergoes reactions typical of this functional group. The hydroxyl group is the most reactive site.[14]

G A This compound B Esterification (with Carboxylic Acid) A->B Ester C Oxidation (e.g., with PCC) A->C 6-Methylheptanal D Dehydration (with H₂SO₄, heat) A->D 6-Methyl-1-heptene E Conversion to Alkyl Halide (with HBr or SOCl₂) A->E 1-Bromo-6-methylheptane

Caption: Key reactions of this compound.

  • Esterification: Reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters.[15]

  • Oxidation: Can be oxidized to the corresponding aldehyde, 6-methylheptanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents will yield 6-methylheptanoic acid.

  • Dehydration: Undergoes acid-catalyzed dehydration at high temperatures to yield 6-methyl-1-heptene.[16]

  • Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as HBr or SOCl₂ to form the corresponding alkyl halide.[15][17]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyl bromide and 4-bromo-1-butanol, adapted from established Grignard synthesis procedures.[18][19][20]

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • 4-bromo-1-butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a small portion of isobutyl bromide (1.2 eq.) dissolved in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with 4-bromo-1-butanol:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 4-bromo-1-butanol (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity.[21][22]

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split injection.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area to determine the purity relative to any detected impurities.

Applications in Research and Development

While this compound is commonly used as a fragrance and flavoring agent, its properties as a branched-chain alcohol also make it relevant to the pharmaceutical sciences.[3][23]

Role in Drug Delivery Systems

Branched-chain fatty alcohols are being investigated as components of prodrug nanoassemblies.[14] The steric hindrance provided by the branched structure can influence the self-assembly properties of prodrugs, potentially leading to improved safety and pharmacokinetic profiles compared to their straight-chain counterparts.[14] Although not specifically studied with this compound, this research highlights a promising avenue for the application of such alcohols in advanced drug delivery.

Precursor in Synthesis

As a primary alcohol, this compound can serve as a versatile starting material for the synthesis of a variety of organic molecules, including esters, aldehydes, and carboxylic acids, which may have applications as pharmaceutical intermediates.

Safety, Handling, and Disposal

This compound is a combustible liquid and should be handled with appropriate safety precautions.

  • Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid sources of ignition.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a branched-chain primary alcohol with a unique set of physicochemical properties that make it a valuable compound in various chemical and research settings. This guide has provided a detailed overview of its characteristics, spectroscopic data, chemical reactivity, and methods for its synthesis and analysis. For researchers and drug development professionals, understanding these fundamental aspects is key to unlocking the potential of this and similar molecules in the design of new materials and therapeutic systems.

References

A Comprehensive Technical Guide to 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical identity, physicochemical properties, synthesis and purification protocols, analytical characterization, and safety guidelines, grounded in established scientific principles and authoritative data.

Core Identity: CAS Number and Molecular Structure

This compound, a primary alcohol, is a branched-chain aliphatic organic compound. Its unique structure underpins its physical and chemical properties, making it a subject of interest in various chemical applications.

CAS Number: The most definitively assigned and widely recognized CAS Registry Number for this compound is 1653-40-3 [1][2][3][4][5][6][7][8]. While other CAS numbers such as 26952-21-6 and 68526-83-0 may be encountered, they often refer to isomeric mixtures of methylheptanols or less specific commercial grades[9][10][11]. For high-purity, specific research applications, referencing CAS 1653-40-3 ensures the procurement of the correct, structurally defined compound.

Molecular Structure and Formula: The molecular formula of this compound is C₈H₁₈O [5][9]. Its structure consists of a seven-carbon heptane backbone with a methyl group (CH₃) branching at the sixth carbon atom and a hydroxyl (-OH) functional group at the first (primary) carbon position[5][9]. This structure leads to its systematic IUPAC name: 6-methylheptan-1-ol [2][9].

  • Molecular Weight: 130.23 g/mol [5][9]

  • Canonical SMILES: CC(C)CCCCCO[5][9]

  • InChI: InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3[2][5][9]

  • InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N[2][9]

The presence of the hydroxyl group makes it a polar molecule capable of hydrogen bonding, while the eight-carbon chain imparts significant nonpolar character.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The data presented below is crucial for designing experimental setups, purification strategies, and predicting its behavior in various solvent systems.

PropertyValueSource(s)
Appearance Clear, colorless liquid with a faint, pleasant odor[9]
Boiling Point 187-188 °C (460.15 - 460.75 K) at 760 mmHg[2][9]
Density ~0.818 g/cm³ at 20 °C[9]
Solubility in Water 640 mg/L at 25 °C (poorly soluble)[9]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and other common organic solvents[5][9]
Flash Point ~82 °C (180 °F) (Open cup)[9]
Refractive Index ~1.426 at 20 °C
Vapor Pressure 1.03 mmHg at 25 °C[9]

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Methodologies

Common synthetic routes include:

  • Reduction of 6-Methylheptanoic Acid: This is a classic and reliable method. The corresponding carboxylic acid, 6-methylheptanoic acid, is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically followed by an aqueous workup to neutralize the excess reagent and liberate the alcohol.[9]

  • Grignard Reaction: A Grignard reagent prepared from 1-bromo-5-methylhexane can be reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This reaction forms the primary alcohol upon acidic workup. This method is effective for building the carbon skeleton and introducing the hydroxyl group in a single step.[9]

  • Hydroformylation of 5-Methyl-1-hexene: This industrial process involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (e.g., cobalt or rhodium). The initial product is an aldehyde (6-methylheptanal), which is then subsequently reduced in situ or in a separate step to yield this compound.[9]

Experimental Protocol: Reduction of 6-Methylheptanoic Acid

This protocol provides a detailed, self-validating workflow for the laboratory-scale synthesis of this compound.

Step 1: Reaction Setup

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether or THF is added to the flask.

  • Lithium aluminum hydride (LiAlH₄) is carefully and slowly added to the solvent to form a suspension. Causality: LiAlH₄ is highly reactive with water; an anhydrous, inert environment is critical to prevent violent quenching and ensure high yield.

Step 2: Addition of Carboxylic Acid

  • 6-Methylheptanoic acid is dissolved in the same anhydrous solvent and placed in the dropping funnel.

  • The acid solution is added dropwise to the stirred LiAlH₄ suspension at a controlled rate, typically while cooling the reaction flask in an ice bath. Causality: The reaction is highly exothermic. Slow, cooled addition prevents the solvent from boiling uncontrollably and minimizes side reactions.

Step 3: Reaction and Quenching

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid.

  • The reaction is then carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the product isolation.

Step 4: Isolation and Purification

  • The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with additional solvent.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at approximately 187-188 °C is collected. Causality: Distillation separates the desired alcohol from any non-volatile impurities and any remaining starting material or side products with different boiling points, yielding a high-purity product.[12][13]

Workflow Diagram: Synthesis and Purification

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Characterization Start Start: 6-Methylheptanoic Acid Reaction Reduction with LiAlH4 in Anhydrous Ether Start->Reaction Quench Careful Quenching (Water, NaOH, Water) Reaction->Quench Filter Filtration to Remove Aluminum Salts Quench->Filter Dry Drying of Organic Phase (e.g., MgSO4) Filter->Dry Evap Solvent Removal (Rotary Evaporation) Dry->Evap Distill Fractional Distillation Evap->Distill NMR NMR Spectroscopy (1H, 13C) Distill->NMR FTIR FTIR Spectroscopy Distill->FTIR MS Mass Spectrometry Distill->MS Purity Purity Assessment (GC, etc.) Distill->Purity End Final Product: Pure this compound NMR->End FTIR->End MS->End Purity->End

Caption: Synthesis, Purification, and Analysis Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include:

    • A doublet corresponding to the two equivalent methyl groups at the 6-position (C(CH₃)₂).

    • A multiplet for the single proton at the 6-position (-CH(CH₃)₂).

    • A triplet for the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • A series of multiplets for the methylene protons along the carbon chain.

  • ¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms in the structure.

  • FTIR Spectroscopy (Infrared): The IR spectrum is used to identify key functional groups.

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[3][14]

    • Strong C-H stretching absorptions will be observed just below 3000 cm⁻¹.

    • A C-O stretching band will appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 130. However, this peak may be weak due to the facile fragmentation of primary alcohols.[1] Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, leading to characteristic fragment ions.

Applications in Research and Development

While not a blockbuster molecule, this compound serves specific and important roles:

  • Fragrance and Flavor Industry: Its pleasant, mild odor makes it a component in fragrance formulations and as a flavoring agent.[9]

  • Chemical Intermediate: It serves as a precursor for the synthesis of other molecules, such as esters (via esterification), which are used as plasticizers and surfactants.[9]

  • Solvent: Its amphiphilic nature (having both polar and non-polar regions) allows it to act as a solvent in certain chemical processes.[9]

  • Natural Product Research: this compound has been identified as a minor component in natural sources like castoreum (a beaver secretion) and tobacco leaves, suggesting potential roles in chemical ecology that warrant further investigation.[9]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound, which is classified as a flammable liquid.

GHS Hazard Statements:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3][16]

  • Spill Management: Have appropriate spill cleanup materials readily available.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18]

  • Store away from strong oxidizing agents, which can cause violent reactions.[17]

  • If refrigerated storage is required, only use laboratory refrigerators and freezers specifically designed and rated for the storage of flammable materials (i.e., "flammable-safe" or "explosion-proof").[17][19]

G Laboratory Safety Protocol for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Requirements Goggles Chemical Safety Goggles Gloves Resistant Gloves Coat Lab Coat Hood Use Chemical Fume Hood Ignition Avoid Ignition Sources (Flames, Sparks) Hood->Ignition Spill Spill Kit Ready Container Tightly Closed Container Location Cool, Dry, Ventilated Area Container->Location Cabinet Flammable Liquid Cabinet Location->Cabinet Incompatibles Segregate from Oxidizers Cabinet->Incompatibles Start Start: Handling Chemical Start->Goggles Start->Gloves Start->Coat Start->Hood Start->Spill Start->Container

Caption: Key Safety and Handling Procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1-heptanol: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two critical physical properties of 6-Methyl-1-heptanol (CAS 1653-40-3)—its boiling and melting points. An understanding of these fundamental characteristics is paramount for applications in chemical synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document moves beyond a simple recitation of values to explore the underlying physicochemical principles and the exacting experimental methodologies required for their accurate determination.

Introduction to this compound

This compound is a primary alcohol with a branched eight-carbon aliphatic chain.[1][2] Its structure, featuring a methyl group at the C-6 position, introduces asymmetry that influences its physical properties when compared to its straight-chain isomer, 1-octanol. As a primary alcohol, the terminal hydroxyl (-OH) group is a dominant feature, enabling hydrogen bonding, which significantly impacts its boiling point and solubility.[2] This compound serves as a valuable intermediate in organic synthesis and has potential applications as a solvent or fragrance component.[2][3]

Core Physicochemical Data

The accurate determination of boiling and melting points is foundational for the identification, purity assessment, and handling of chemical substances. The accepted values for this compound are summarized below.

Physical PropertyValueConditions
Boiling Point 187 °C to 189 °C@ 760 mmHg
Melting Point -106 °C

Data sourced from multiple chemical databases.[3][4][5][6]

In-Depth Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on it.[7] For this compound, a primary alcohol, the key intermolecular force governing this property is hydrogen bonding between the hydroxyl groups of adjacent molecules. These strong interactions require significant thermal energy to overcome, resulting in a relatively high boiling point.

The boiling point of 187-189 °C at standard atmospheric pressure (760 mmHg) is a defining characteristic.[4] It is crucial to note that boiling points are pressure-dependent; at lower atmospheric pressures, such as at high altitudes, the boiling point will decrease.[7]

The chosen method for boiling point determination must ensure equilibrium between the liquid and vapor phases to yield an accurate reading. Simple distillation is a robust and common method for purifying liquids and simultaneously determining their boiling point.[8] The key is to heat the liquid to a steady boil and measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the temperature of the liquid itself.[8][9] This is because the vapor phase represents the most energetic molecules that have escaped the liquid phase, and its temperature is a true reflection of the boiling point at that pressure.

This protocol outlines the standard laboratory procedure for determining the boiling point of a liquid sample like this compound.

  • Apparatus Assembly: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head (still head) with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are securely clamped.

  • Sample Preparation: Place a sample of this compound (typically 15-20 mL) into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth, even boiling and prevent bumping.[9]

  • Thermometer Placement: Position the thermometer in the distillation head. Crucially, the top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This placement ensures that the thermometer measures the temperature of the vapor as it passes into the condenser, which is the true boiling point.[8]

  • Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce a slow and steady rate of distillation, approximately 1-2 drops of distillate per second.

  • Data Recording: Record the temperature when the first drop of distillate falls into the receiving flask. Continue monitoring the temperature. For a pure compound, the temperature should remain constant throughout the distillation process.[8] This stable temperature is the observed boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Boiling_Point_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Analysis A Assemble Distillation Apparatus B Add this compound & Boiling Chips to Flask A->B C Position Thermometer Correctly (Bulb at Condenser Arm) B->C D Apply Gentle, Controlled Heat C->D E Observe for Steady Distillation (1-2 drops/sec) D->E F Record Stable Temperature of Vapor E->F G Record Barometric Pressure F->G H Apply Pressure Correction (if necessary) G->H I Report Normal Boiling Point H->I

Caption: Workflow for Boiling Point Determination by Distillation.

In-Depth Analysis of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow range. The reported melting point of -106 °C for this compound indicates that it is a liquid under standard laboratory conditions.[3][5][6] This value is primarily of theoretical and academic interest, or for applications conducted at cryogenic temperatures.

The determination of such a low melting point requires specialized equipment capable of controlled cooling and precise temperature measurement well below 0 °C. The presence of impurities would cause a depression and broadening of the melting point range, a principle often used to assess sample purity.[10]

The capillary method is the most common technique for determining the melting point of a solid.[11][12] The core principle is to heat a small, finely powdered sample in a capillary tube at a slow, controlled rate.[10][12] A slow heating rate (1-2 °C per minute) is critical as the temperature approaches the melting point.[11] This ensures that the temperature of the heating block and the sample inside the capillary remain in thermal equilibrium, allowing for an accurate observation of the temperature at which the phase change begins and ends.[13]

While this compound is a liquid at room temperature, this generalized protocol is the standard for solid compounds and would be adapted with a cryo-stage for a substance with a sub-zero melting point.

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[12][13]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[11][13][14]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[12]

  • Rapid Heating (Optional): Perform a preliminary rapid determination by heating quickly to find an approximate melting range.[10][11] This saves time for the accurate measurement.

  • Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point.[11] Begin heating again, but slow the rate to 1-2 °C per minute when the temperature is about 15 °C below the expected melting point.[11][13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13] Continue heating at the slow rate and record the temperature at which the last crystal of solid turns into a clear liquid (the end of the melting range).[13]

  • Repetition: For robust results, the procedure should be performed at least twice with fresh samples.[11]

Melting_Point_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Analysis A Ensure Sample is Dry & Finely Powdered B Load Sample into Capillary Tube (2-3 mm height) A->B C Pack Sample Tightly B->C D Insert Capillary into Apparatus C->D E Heat Rapidly for Approximate MP (Optional) D->E F Cool Down, then Heat Slowly (1-2 °C/min) near MP E->F G Observe Sample Magnified F->G H Record T1: First Liquid Drop G->H I Record T2: All Solid Melts H->I J Report Melting Range (T1-T2) I->J

Caption: Workflow for Melting Point Determination by Capillary Method.

References

The Solubility Profile of 6-Methyl-1-heptanol: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6-methyl-1-heptanol in a diverse range of organic solvents. As a branched C8 alcohol, this compound finds application as a solvent, chemical intermediate, and a component in fragrance and flavor formulations.[1] A thorough understanding of its solubility is paramount for its effective utilization in chemical synthesis, product formulation, and purification processes. This document delineates the theoretical principles governing its solubility, presents a comprehensive compilation of quantitative solubility data, and furnishes a detailed experimental protocol for solubility determination.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound is a primary alcohol with the chemical formula C8H18O.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the primary carbon. This branched structure, coupled with the presence of a polar hydroxyl group and a nonpolar hydrocarbon tail, imparts a unique solubility profile that is critical to its application in various fields.

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is capable of both donating and accepting a hydrogen bond, making it hydrophilic.[2] This allows for strong interactions with polar, protic solvents such as water and other alcohols.

  • Dipole-Dipole Interactions: The C-O bond in the hydroxyl group creates a permanent dipole moment in the molecule, enabling interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar C7 alkyl chain interacts with other nonpolar molecules through these weak, transient forces.[2] The larger the nonpolar portion of the molecule, the more significant these forces become.

The interplay between the hydrophilic hydroxyl head and the hydrophobic hydrocarbon tail determines the solubility of this compound in a given solvent.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an alcohol in an organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity. The solubility of this compound is expected to be highest in solvents of intermediate polarity, which can effectively solvate both the polar hydroxyl group and the nonpolar alkyl chain.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. While soluble in alcohols, its solubility in water is limited due to the large, nonpolar hydrocarbon tail.[3][4] The energetic cost of disrupting the extensive hydrogen-bonding network of water to accommodate the hydrophobic chain is significant.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors for the hydroxyl group of this compound and can also interact favorably with the alkyl chain through dipole-dipole and van der Waals forces.

  • Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through van der Waals forces. The long alkyl chain of this compound promotes its solubility in these solvents. However, the polar hydroxyl group can lead to some degree of immiscibility if the solvent is extremely nonpolar.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound.

G cluster_solute This compound cluster_solvent Solvent Interactions Solute CH3CH(CH3)(CH2)4CH2OH OH_group Hydroxyl Group (-OH) (Polar, H-Bonding) Solute->OH_group exhibits Alkyl_chain Heptyl Chain (Nonpolar) Solute->Alkyl_chain exhibits Polar_Protic Polar Protic (e.g., Ethanol) OH_group->Polar_Protic Strong H-Bonding Polar_Aprotic Polar Aprotic (e.g., Acetone) OH_group->Polar_Aprotic H-Bond Acceptance Alkyl_chain->Polar_Aprotic Van der Waals Forces Nonpolar Nonpolar (e.g., Hexane) Alkyl_chain->Nonpolar Van der Waals Forces G start Start step1 Prepare Saturated Solution: Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. step1->step2 step3 Phase Separation: Allow the solution to stand undisturbed at the same temperature for phase separation. step2->step3 step4 Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. step3->step4 step5 Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. step4->step5 step6 Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range. step5->step6 step7 Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC to determine the concentration of this compound. step6->step7 step8 Calculation: Calculate the solubility based on the measured concentration and the dilution factor. step7->step8 end End step8->end

References

toxicological and safety information for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological and Safety Profile of 6-Methyl-1-heptanol

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological and safety evaluation of this compound (CAS No: 1653-40-3, 26952-21-6), tailored for researchers, scientists, and professionals in drug development. Our approach moves beyond a simple data summary to provide a foundational understanding of the substance's properties, its known and potential hazards, and the requisite methodologies for a thorough safety assessment, reflecting the critical thinking process of a senior scientist in the field.

Executive Summary: The Known and the Unknown

This compound is a primary alcohol used as a fragrance component, flavoring agent, and chemical intermediate.[1] While it is structurally a relatively simple aliphatic alcohol, a comprehensive, publicly available toxicological dataset for this specific isomer is notably sparse. The primary hazards identified from aggregated sources point towards potential acute oral toxicity, skin irritation, and serious eye irritation.[1] However, a significant portion of its toxicological profile, including sensitization, genotoxicity, and chronic effects, remains uncharacterized.

This guide will synthesize the available data, critically evaluate the existing hazard classifications, and—most importantly—outline the necessary experimental frameworks based on internationally recognized OECD guidelines to fill these critical data gaps. This approach is essential for any professional considering the use of this compound in applications where human exposure is anticipated, ensuring a robust and scientifically defensible risk assessment.

Physicochemical Identity and Its Toxicological Implications

A substance's toxicological behavior is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSourceToxicological Relevance
CAS Number 1653-40-3; 26952-21-6 (mixture)[2][3]Ensures correct substance identification.
Molecular Formula C₈H₁₈O[1][2]Provides basic chemical identity.
Molecular Weight 130.23 g/mol [1][4]Influences diffusion and transport across biological membranes.
Appearance Clear, colorless liquid[4]Basic physical identification.
Odor Faint, pleasant odor[4]Relevant for inhalation exposure risk; lack of strong odor may not provide adequate warning.
Boiling Point ~188 °C (460.75 K)[2]Low volatility at room temperature reduces, but does not eliminate, inhalation risk.
Flash Point ~82 °C (180 °F)[1][4]Indicates it is a combustible liquid, requiring precautions against ignition sources.
Water Solubility 640 - 647 mg/L at 25 °C (Low/Insoluble)[1][5]Low water solubility suggests potential for partitioning into lipids and crossing cell membranes.
LogP (o/w) 2.7 - 2.8[1][4]The positive LogP value indicates lipophilicity, suggesting it can be absorbed through the skin and may bioaccumulate.

The lipophilic nature (LogP > 2) and low water solubility suggest that dermal absorption is a plausible route of exposure. The metabolism of this compound is anticipated to follow typical pathways for primary alcohols, involving oxidation via alcohol dehydrogenase and aldehyde dehydrogenase to the corresponding carboxylic acid, which can then be eliminated.

Known Toxicological Endpoints and Hazard Classification

There is some discrepancy in the classification of this compound across different data sources. The most precautionary classifications are derived from aggregated notifications to regulatory bodies.

  • Acute Oral Toxicity: Classified as Harmful if swallowed (H302) by a high percentage of notifiers.[1] This suggests an oral LD₅₀ value likely falls within the range of 300 to 2000 mg/kg body weight.

  • Skin Irritation: Classified as Causes skin irritation (H315) .[1] This is consistent with the properties of other medium-chain fatty alcohols, which can disrupt the lipid structure of the stratum corneum, leading to irritation.[6][7]

  • Eye Irritation: Classified as Causes serious eye irritation (H319) .[1] Direct contact with the liquid or its vapors can cause significant irritation to the eyes. This is a common property for many alcohols and solvents.[8]

It is crucial to note that other sources state no GHS classification has been determined, which typically indicates a lack of definitive data rather than a lack of hazard.[5] Given the available information, it is prudent to handle this compound as, at minimum, an irritant that is harmful by ingestion.

Bridging the Data Gaps: Recommended Experimental Protocols

For a chemical with potential applications in consumer products or drug development, the existing data is insufficient. A senior scientist must recommend a clear path forward to establish a comprehensive safety profile. The following details the necessary experimental workflows, grounded in OECD Test Guidelines, which represent the international standard for regulatory toxicology.[9][10]

Acute Toxicity Assessment (Oral)

Causality: The "Harmful if swallowed" classification must be confirmed with a quantitative LD₅₀ value. The OECD Test Guideline 425 (Up-and-Down Procedure) is the modern standard, as it minimizes animal usage while providing a statistically robust point estimate of the LD₅₀ and confidence intervals.[11]

Experimental Protocol (Based on OECD TG 425):

  • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) from a standard laboratory strain (e.g., Sprague-Dawley).

  • Dose Selection: Based on the H302 classification, a starting dose of 300 mg/kg is scientifically justified.

  • Procedure:

    • Dose a single animal with the starting dose via oral gavage.

    • Observe the animal for up to 14 days, with close observation for the first 24 hours for signs of toxicity (e.g., changes in behavior, respiration, etc.).

    • If the animal survives, the next animal is dosed at a higher level (e.g., a factor of 3.2 higher, ~1000 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., a factor of 3.2 lower, ~100 mg/kg).

  • Endpoint: The test continues sequentially until stopping criteria are met (typically after 4-5 reversals of outcome). The LD₅₀ is then calculated using maximum likelihood methods.

  • Validation: The protocol's self-validating nature comes from the sequential dosing based on the previous animal's outcome, which efficiently hones in on the LD₅₀ value.

OECD_TG_425_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose Animal 1 start->dose1 observe1 Observe for 14 Days dose1->observe1 outcome1 Outcome? observe1->outcome1 dose_up Increase Dose (Factor of 3.2) outcome1->dose_up Survival dose_down Decrease Dose (Factor of 3.2) outcome1->dose_down Mortality dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next observe_next Observe for 14 Days dose_next->observe_next outcome_next Outcome? observe_next->outcome_next stop Stopping Criteria Met? (e.g., 4-5 reversals) outcome_next->stop Re-evaluate Dose (Up or Down) stop->dose_next No calculate Calculate LD50 (Maximum Likelihood Estimation) stop->calculate Yes

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Dermal and Ocular Irritation Assessment

Causality: The H315 and H319 classifications need to be experimentally verified. Standardized in vivo or validated in vitro tests provide the basis for risk assessment and appropriate labeling.

Experimental Protocol (Based on OECD TG 404 - Skin Irritation):

  • Animal Model: Use healthy young adult albino rabbits (n=3).

  • Application: Apply 0.5 mL of the neat test substance to a small (6 cm²) area of clipped, intact skin on the back of one animal. Occlude the patch for 4 hours.

  • Observation: After patch removal, observe for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Score the reactions based on the Draize scale.

  • Confirmatory Test: If results in the first animal are equivocal, test two additional animals.

  • Endpoint: The substance is classified as an irritant if the mean score for either erythema or edema is ≥ 2.3 for the group.

  • Validation: The use of a standardized scoring system and multiple observation points ensures reproducibility and a validated classification.

OECD_TG_404_Workflow start Prepare Test Area on Rabbit (Clip Fur, n=1) apply Apply 0.5 mL of This compound start->apply patch Occlude with Patch for 4 Hours apply->patch remove_patch Remove Patch & Clean Area patch->remove_patch observe Score Erythema & Edema at 1, 24, 48, 72 hours remove_patch->observe decision Clear Irritant or Non-Irritant? observe->decision confirm_test Test 2 Additional Animals decision->confirm_test No (Equivocal) end Final Classification decision->end Yes final_eval Calculate Mean Scores for all Animals confirm_test->final_eval classify Classify Hazard based on Mean Scores final_eval->classify classify->end

Caption: Workflow for Skin Irritation Testing (OECD TG 404).

A similar, well-defined protocol exists for eye irritation (OECD TG 405), which involves instilling the substance into the eye of a rabbit and scoring for corneal, iris, and conjunctival effects.

Skin Sensitization Potential

Causality: It is unknown if this compound can cause allergic contact dermatitis. This is a critical endpoint for any chemical used in products with repeated skin contact. Modern approaches prioritize non-animal methods. The Defined Approach for Skin Sensitisation (DASS), incorporating multiple in vitro assays, is preferred.

Recommended Testing Strategy (Based on OECD TG 497):

  • Direct Peptide Reactivity Assay (DPRA - OECD TG 442C): This assay assesses the first key event in sensitization - covalent binding to skin proteins. It measures the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical.

  • KeratinoSens™ Assay (OECD TG 442D): This assay evaluates the second key event - the induction of inflammatory responses in keratinocytes, by measuring the activation of the Keap1-Nrf2 antioxidant response element pathway.

  • Human Cell Line Activation Test (h-CLAT - OECD TG 442E): This assay measures the third key event - the activation of dendritic cells, by quantifying the expression of cell surface markers (CD54 and CD86).

  • Data Integration: The results from these assays are integrated using a defined weighting scheme to predict both a hazard (Yes/No) and potency classification.

Genotoxicity Assessment

Causality: Genotoxicity testing is fundamental to screen for the potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects. A standard two-test battery is required.

Recommended Testing Battery:

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test uses mammalian cells to identify substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of interphase cells.

If either test is positive, further in vivo testing (e.g., an in vivo micronucleus test, OECD TG 474) would be required to determine if the effect is expressed in a whole animal.

Safety Recommendations and Handling

Given the current data, professionals handling this compound should adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat and sources of ignition.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]

    • Skin: Wash off immediately with soap and plenty of water.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Conclusion

The toxicological profile of this compound is incomplete. While it is classified as a skin and eye irritant and is considered harmful if swallowed, significant data gaps exist for sensitization, genotoxicity, and repeated-dose toxicity. This guide provides not only the known information but also a scientifically rigorous and ethically responsible roadmap for generating the necessary data to perform a complete risk assessment. For professionals in research and drug development, proceeding with applications involving significant human exposure without first addressing these data gaps would be scientifically unsound. The adoption of standardized OECD testing protocols is the only trustworthy path to ensuring the safe use of this chemical.

References

6-Methyl-1-heptanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 6-Methyl-1-heptanol

Introduction

This compound (CAS No: 1653-40-3) is a primary aliphatic alcohol characterized by a branched-chain C8 structure.[1] It presents as a clear, colorless liquid with a mild, pleasant odor.[2] While its primary applications are found in the fragrance and flavor industries and as a chemical intermediate or solvent, its presence in a research or drug development setting necessitates a thorough understanding of its safety profile.[3] This guide provides a comprehensive analysis of the material safety data for this compound, moving beyond a simple recitation of facts to offer insights into the causality behind safety protocols. It is designed for researchers, scientists, and professionals who handle this chemical and require a deep, actionable understanding of its hazards and safe management.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential hazards like flammability and vapor accumulation.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 6-methylheptan-1-ol[2][4]
Primary CAS Number 1653-40-3[4][5]
Alternate CAS Number 26952-21-6 (May refer to a mixture)[2][3]
Molecular Formula C₈H₁₈O[3][4]
Molecular Weight 130.23 g/mol [2][3]
Synonyms Isooctyl alcohol, 6-Methylheptanol[2][3]
SMILES CC(C)CCCCCO[2][3]
InChI Key BWDBEAQIHAEVLV-UHFFFAOYSA-N[3][5]

Table 2: Physicochemical Data of this compound

PropertyValueSignificance in Laboratory PracticeSource(s)
Appearance Clear, colorless liquidAllows for easy visual identification of contamination.[2][3]
Odor Mild, faint, pleasantOdor is not a reliable indicator of hazardous concentration.[2][3]
Boiling Point 187-188 °C (approx. 460 K)High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration.[4][5]
Melting Point -106 °CRemains liquid under all standard laboratory conditions.[4][6]
Flash Point ~73 °C (closed cup) / ~82 °C (open cup)Classifies the substance as a combustible liquid. Requires avoidance of ignition sources, especially during heating.[2][3]
Density ~0.818 g/mL at 25 °CIt is less dense than water and will float. This is critical information for spill cleanup involving water.[3][7]
Vapor Density ~4.5 (Air = 1)Vapors are significantly heavier than air and can accumulate in low-lying areas, creating a potential inhalation or fire hazard.[2][3]
Solubility Poorly soluble in water (~640 mg/L); Soluble in organic solvents (e.g., ethanol, ether).Spills will not readily mix with water. Use of appropriate organic solvent absorbents is necessary.[3][4][8]

Section 2: Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and structurally similar alcohols, the compound is classified as a combustible liquid that can cause significant irritation. The causality for this classification is rooted directly in its physicochemical properties.

  • Combustible Liquid (GHS Category 4): The flash point of approximately 73-82°C places it in this category. This means that while it is not easily ignited at ambient temperatures, it can form flammable vapor-air mixtures if heated above its flash point, posing a fire risk.[9]

  • Skin and Eye Irritation (GHS Category 2/2A): As a primary alcohol, this compound can act as a defatting agent upon skin contact, removing natural oils and leading to irritation, dryness, and dermatitis with prolonged exposure.[10][11] In the eyes, it can cause serious irritation due to its solvent action on the sensitive mucous membranes.[9][12]

  • Respiratory Irritation (GHS Category 3, Single Exposure): While its low volatility limits the risk at room temperature, inhalation of concentrated vapors or aerosols, which can be generated during heating or spraying, may irritate the respiratory tract.[10][13]

Table 3: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H227 Combustible liquid[9]
H315 Causes skin irritation[6][10]
H319 Causes serious eye irritation[9][10][12]
H335 May cause respiratory irritation[6][10]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][12]
P264 Wash skin thoroughly after handling.[10][12]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[10][12]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls, personal protective equipment, and standardized procedures to minimize exposure and mitigate identified hazards.

Engineering Controls

The primary engineering control is to ensure adequate ventilation.[10]

  • Causality: Proper ventilation, preferably within a chemical fume hood, is essential when heating the substance or when large quantities are being handled. This prevents the accumulation of vapors, which are heavier than air and could otherwise concentrate in the breathing zone or travel to an ignition source.[2][11]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards of skin/eye irritation and potential splashes.

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear impervious gloves such as nitrile rubber. Avoid latex gloves, which may offer insufficient protection. Inspect gloves for tears or pinholes before each use.

    • Lab Coat: A standard laboratory coat is required. For tasks with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. If ventilation is poor or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage Procedures
  • Handling:

    • Always handle in a well-ventilated area, preferably a fume hood.[15]

    • Ground all containers and transfer equipment to prevent the buildup of static electricity, which can serve as an ignition source.[9]

    • Use non-sparking tools when opening or handling containers.[9]

    • Avoid contact with skin and eyes and avoid breathing vapors.[10][15]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][16]

    • Keep containers tightly closed to prevent the absorption of moisture and the escape of vapors.[10][16]

    • Store away from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, to prevent hazardous reactions.[9]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of injury or damage.

First-Aid Measures

The following protocols are based on standard chemical first-aid procedures.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][9][17]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[12]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][12]

    • If skin irritation occurs or persists, seek medical attention.

  • Inhalation:

    • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][11]

    • If breathing is difficult, administer oxygen.

    • If the person is not breathing, perform artificial respiration.

    • Seek medical attention if symptoms persist.[10]

  • Ingestion:

    • Do NOT induce vomiting.[10][12]

    • Rinse the mouth thoroughly with water.

    • Have the person drink plenty of water.

    • Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[10]

  • Specific Hazards: The substance is combustible. Vapors can form explosive mixtures with air upon heating. Thermal decomposition may produce carbon oxides (CO, CO₂).[10]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flame.[11]

  • Containment: Stop the leak if it is safe to do so. Contain the spill using inert, non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[18]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Emergency Response Workflow

G spill Spill of this compound Detected assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100mL) Contained in Fume Hood assess->small_spill Small large_spill Large Spill (>100mL) or Outside Containment assess->large_spill Large ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat small_spill->ppe evacuate Evacuate Immediate Area Alert Lab Supervisor Pull Fire Alarm if Necessary large_spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite, Sand) ppe->absorb evacuate->ppe collect Collect Waste with Non-Sparking Tools absorb->collect dispose Place in Labeled, Sealed Waste Container collect->dispose decon Decontaminate Area with Soap and Water dispose->decon report Document Incident Report to EHS decon->report

Caption: First Responder Decision Workflow for a this compound Spill.

Section 5: Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[13] There is no readily available data for acute toxicity metrics such as LD₅₀ (oral, dermal) or LC₅₀ (inhalation). The primary toxicological concerns are based on its irritant properties, which are common to similar aliphatic alcohols.[11] Researchers must operate under the principle of avoiding all direct contact and minimizing inhalation exposure until more comprehensive data becomes available.

Conclusion

This compound is a combustible liquid that poses a primary hazard of skin, eye, and respiratory irritation. Its safe use hinges on a clear understanding of its properties, particularly its flash point and vapor density. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. The lack of extensive toxicological data underscores the importance of treating this substance with caution and minimizing all routes of potential exposure.

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of 6-Methyl-1-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

6-Methyl-1-heptanol (C₈H₁₈O, Molar Mass: 130.23 g/mol ) is a branched-chain primary alcohol with applications as a fragrance component, flavoring agent, and a versatile chemical intermediate for synthesizing compounds like surfactants and plasticizers.[1] Its presence has been noted in natural sources such as tobacco leaves and castoreum, the secretion from beavers, suggesting potential roles in chemical communication.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. We will employ a classic and robust Grignard reaction, a cornerstone of synthetic organic chemistry renowned for its efficacy in carbon-carbon bond formation.[3][4] The chosen strategy involves the reaction of an isoamyl Grignard reagent with ethylene oxide, a reliable method for extending a carbon chain by two atoms to yield a primary alcohol.[5] This approach was selected for its high yield potential and the instructional value of its core chemical principles.

Causality of the Synthetic Strategy

The retrosynthetic analysis for this compound points to a disconnection at the C2-C3 bond. This suggests a nucleophilic five-carbon synthons (an "isoamyl" group) and a two-carbon electrophilic synthon.

  • Nucleophile: The isoamyl Grignard reagent (isoamylmagnesium bromide) is an ideal choice for the nucleophile. It is readily prepared from 1-bromo-3-methylbutane and magnesium metal.[4] The carbon atom bonded to the magnesium possesses significant carbanionic character, rendering it a potent nucleophile and a strong base.[3][4]

  • Electrophile: Ethylene oxide (oxirane) serves as the two-carbon electrophile. The strained three-membered ring is highly susceptible to nucleophilic ring-opening. The attack of the Grignard reagent on one of the carbon atoms of the epoxide, followed by an acidic workup, efficiently yields the target primary alcohol.[5]

This pathway is superior to alternatives like the reduction of 6-methylheptanoic acid because it builds the carbon skeleton from smaller, more readily available precursors. While the reduction of the corresponding acid is a valid method, it requires the acid itself, which may not be as commercially accessible as the starting materials for the Grignard synthesis.[1][6]

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Diethyl ether is extremely flammable. Grignard reagents react violently with water. Ethylene oxide is a toxic and flammable gas. All operations must be conducted in a certified fume hood, away from ignition sources, and with appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[1]

Part A: Formation of Isoamylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a 125 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Place magnesium turnings (1.2 eq.) into the reaction flask. Add approximately 50 mL of anhydrous diethyl ether.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane (1.0 eq.) in 100 mL of anhydrous diethyl ether. Add about 10-15 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by cloudiness and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine to activate the magnesium surface.[7]

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-3-methylbutane solution dropwise from the dropping funnel at a rate sufficient to maintain a gentle, steady reflux of the ether. After the addition is complete, continue to stir the gray-black mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethylene Oxide
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Epoxide Addition: Dissolve ethylene oxide (1.1 eq.) in 50 mL of cold, anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to prevent unwanted side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour. A viscous, white precipitate will form.

Part C: Workup and Purification
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. Vigorous gas evolution may occur.

  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.[5]

  • Washing: Combine all the organic extracts and wash them successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine (saturated NaCl solution).[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsMass (g)Volume (mL)Density (g/mL)
1-bromo-3-methylbutane151.040.201.030.2124.361.24
Magnesium24.310.241.25.83--
Ethylene Oxide44.050.221.19.69--
Product
This compound130.23--~20.8 (80% yield)~25.50.817

Note: Yields are theoretical and may vary based on experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Part A: Grignard Reagent Formation cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Isolation & Purification prep_start 1. Assemble & Flame-Dry Glassware (Inert Atmosphere) add_mg 2. Add Mg Turnings & Anhydrous Ether prep_start->add_mg initiate 3. Initiate with 1-bromo-3-methylbutane add_mg->initiate formation 4. Add Remaining Alkyl Halide (Maintain Reflux) initiate->formation cool_grignard 5. Cool Grignard Reagent to 0°C formation->cool_grignard Proceed to Reaction add_epoxide 6. Add Ethylene Oxide Solution (Keep Temp < 10°C) cool_grignard->add_epoxide stir 7. Stir at Room Temperature add_epoxide->stir quench 8. Quench with Sat. NH4Cl stir->quench Proceed to Workup extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash Organic Layers extract->wash dry 11. Dry over MgSO4 wash->dry evaporate 12. Solvent Removal (Rotary Evaporator) dry->evaporate distill 13. Fractional Distillation (Reduced Pressure) evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group (~3300 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 130.23).

References

The Strategic Use of 6-Methyl-1-heptanol as a Gas Chromatography Standard: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the effective utilization of 6-Methyl-1-heptanol as a gas chromatography (GC) standard. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind its application, ensuring robust and reliable analytical outcomes.

Introduction: The Rationale for this compound as a GC Standard

In the landscape of quantitative gas chromatography, the selection of an appropriate internal standard is paramount for achieving accuracy and precision. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and other potential sources of error during analysis.[1][2] this compound, a primary alcohol with a branched hydrocarbon chain, presents several advantageous characteristics that make it a suitable candidate for an internal standard in the analysis of various volatile and semi-volatile organic compounds.

Its moderate boiling point and polarity allow it to elute within a reasonable time frame on many common GC columns, making it compatible with a wide range of analytical methods. Furthermore, its unique structure often ensures it is well-resolved from other analytes in a complex mixture and is unlikely to be naturally present in many sample matrices.[3][4] This guide will delve into the specific properties of this compound and provide a step-by-step protocol for its implementation as an internal standard, complete with method validation guidelines and troubleshooting advice.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is critical for its effective use. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[5][6][7]
Molecular Weight 130.23 g/mol [5][8][9]
CAS Number 1653-40-3[5][6][7]
Appearance Colorless liquid[8][9][10]
Boiling Point 187-189 °C at 760 mmHg[10][11]
Flash Point 71.1 °C (160 °F)[10]
Density ~0.818 g/mL[11]
Solubility Soluble in alcohol; sparingly soluble in water (647 mg/L at 25 °C)[10]
Vapor Pressure 0.284 mmHg at 25 °C (estimated)[10]
logP (o/w) 2.721 (estimated)[10]

Protocol for Utilizing this compound as an Internal Standard

This protocol provides a detailed workflow for the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix.

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., methanol, hexane, dichloromethane, compatible with both the analyte and this compound)

  • Target analyte(s) of known purity

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with PTFE-lined septa

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

Experimental Workflow Diagram

GC_Internal_Standard_Workflow Workflow for GC Analysis with an Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard (this compound) Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Spike with IS) prep_is->prep_sample gc_analysis GC-FID/MS Analysis prep_cal->gc_analysis prep_sample->gc_analysis peak_integration Peak Integration (Analyte and IS) gc_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve For Standards quant Quantify Analyte in Sample ratio_calc->quant For Sample cal_curve->quant

Caption: Workflow for GC analysis using an internal standard.

Step-by-Step Methodology
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a high-purity solvent in a volumetric flask to achieve a precise final concentration (e.g., 1000 µg/mL). This is your IS stock solution.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting a stock solution of the target analyte to different known concentrations.

    • To each calibration standard, add a constant and known amount of the this compound IS stock solution.[7] The final concentration of the IS should be consistent across all calibration levels.

  • Sample Preparation:

    • To a known volume or weight of your sample, add the same constant and known amount of the this compound IS stock solution as used in the calibration standards.

    • Perform any necessary sample extraction or dilution steps.

  • Gas Chromatography Analysis:

    • Set up the GC instrument with an appropriate column and method parameters. For a general starting point for volatile compounds, consider the following adaptable parameters based on established methods for similar analytes.

      • Column: A polar, polyethylene glycol (PEG)-based capillary column (e.g., DB-WAX, Supelcowax-10) is a good starting point due to its interaction with the hydroxyl group of this compound.[11]

      • Injector Temperature: 250 °C

      • Detector Temperature (FID): 260 °C

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 10 minutes.

        • Ramp: 3 °C/min to 200 °C.

        • Hold at 200 °C for 5-10 minutes.

      • Injection Mode: Splitless or an appropriate split ratio depending on the concentration of the analytes.

    • Inject the prepared calibration standards and samples into the GC system.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the this compound internal standard in each chromatogram.

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).[1]

    • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be >0.99.

    • For your samples, calculate the peak area ratio of the analyte to the internal standard.

    • Using the equation of the line from the calibration curve, determine the concentration of the analyte in your samples.

Method Validation

A validated analytical method ensures reliable and reproducible results.[3] Key validation parameters to consider for a GC method using an internal standard include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention times of the analyte and the internal standard in a blank matrix sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] This is assessed by the R² value of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a certified reference material or by performing recovery studies on a spiked blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. LOD is often determined as a signal-to-noise ratio of 3:1, while LOQ is a signal-to-noise ratio of 10:1.

Troubleshooting Common Issues

SymptomPotential Cause(s)Suggested Solution(s)
Irreproducible Peak Areas for IS Inconsistent injection volume, leaking syringe or septum, improper sample preparation.Ensure consistent sample preparation and injection technique. Check for leaks and replace the syringe or septum if necessary.
Poor Peak Shape (Tailing or Fronting) Active sites in the column, column overloading, improper injection technique.Condition the column, use a lower sample concentration, or try a different injection technique.
Shifting Retention Times Fluctuations in oven temperature or carrier gas flow rate, column degradation.Verify and stabilize instrument parameters. Consider replacing the column if it is old or has been exposed to harsh sample matrices.
Ghost Peaks Carryover from a previous injection, septum bleed.Run a blank solvent injection to check for carryover. Use a high-quality, low-bleed septum.
Baseline Noise or Drift Contaminated carrier gas, detector contamination, column bleed.Use high-purity carrier gas with appropriate traps. Clean the detector and condition the column.

Conclusion

This compound serves as a reliable and versatile internal standard for a variety of gas chromatography applications. Its distinct chemical properties and chromatographic behavior allow for the accurate and precise quantification of target analytes across diverse sample matrices. By following the detailed protocols and validation guidelines presented in this application note, researchers and scientists can confidently incorporate this compound into their analytical workflows to enhance the quality and reliability of their results.

References

Application Notes & Protocols: The Role of 6-Methyl-1-heptanol in Modern Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, perfumers, and flavorists on the characterization and application of 6-Methyl-1-heptanol. This document provides an in-depth exploration of its olfactory properties, analytical methodologies, and practical applications in formulation, grounded in established scientific principles.

Introduction: Unveiling this compound

This compound (CAS No. 1653-40-3) is a primary alcohol that has garnered interest within the flavor and fragrance industry.[1][2] Structurally, it is a C8 branched-chain alcohol, a characteristic that imparts a more complex and nuanced olfactory profile compared to its linear isomer, 1-heptanol.[3][4] Its presence has been identified in nature as a minor component in castoreum, a secretion from beavers, and in the leaves of tobacco plants, suggesting a role in natural aromatic compositions.[5][6][7]

As a versatile molecule, this compound can be used directly to impart specific notes in a fragrance or flavor blend, or it can serve as a chemical intermediate for the synthesis of novel esters and other derivatives, further expanding the perfumer's and flavorist's palette.[4][5] This guide will detail the essential protocols for its analytical validation and sensory evaluation, providing the foundational knowledge required for its effective utilization in research and development.

Physicochemical and Olfactory Profile

A thorough understanding of a molecule's physical and sensory properties is paramount for its effective application. The methyl branch on the C6 position significantly influences its volatility, solubility, and, most importantly, its interaction with olfactory receptors.

Table 1: Physicochemical & Sensory Properties of this compound

PropertyValueSource(s)
CAS Number 1653-40-3[1][8][9][10][11][12][13]
Molecular Formula C₈H₁₈O[5][8][9][10][11][12][13][14]
Molecular Weight 130.23 g/mol [1][5][14]
Appearance Clear, colorless liquid[1][5]
Boiling Point 187-189 °C at 760 mmHg[7][15]
Flash Point ~82 °C (180 °F) (Open cup)[5][15]
Solubility Insoluble in water (640 mg/L at 25 °C); Soluble in ethanol and ether.[5][7][15][5][7][15]
Odor Profile A complex profile with primary notes described as Oily (68%) , Green (61%) , Sweet (56%) , Floral (55%) , and Herbal (55%) .[15] It is also described as having a faint, pleasant, and mild odor.[1][5][1][5][15]

Analytical Protocols for Quality Assurance

Prior to any application, the identity and purity of this compound must be rigorously verified. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose.

Protocol 1: Purity and Identity Verification by GC-MS

Principle: This protocol outlines the use of Gas Chromatography (GC) to separate this compound from volatile impurities based on its boiling point and interaction with the stationary phase. Mass Spectrometry (MS) then provides mass fragmentation data, which serves as a molecular fingerprint for definitive identification.

Methodology:

  • Sample Preparation:

    • Prepare a 1000 ppm (0.1%) stock solution of this compound in high-purity ethanol or hexane.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer 1 mL of the solution into a 2 mL GC vial.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A polar column is recommended for alcohols. Example: Supelcowax-10 (30 m x 0.25 mm x 0.25 µm).[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-350.

Data Interpretation:

  • Retention Index (RI): The retention time of the primary peak should be consistent with a known standard. The Normal alkane Retention Index on a polar Supelcowax-10 column is approximately 1524.[8]

  • Mass Spectrum: The resulting mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library.[9] The fragmentation pattern will provide unambiguous confirmation of the compound's identity.

Workflow Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Prepare 1000 ppm Solution in Ethanol Prep2 Vortex to Homogenize Prep1->Prep2 Prep3 Transfer to GC Vial Prep2->Prep3 GC Gas Chromatography (Separation) Prep3->GC MS Mass Spectrometry (Detection/Identification) GC->MS Transfer Data Acquire Total Ion Chromatogram (TIC) & Mass Spectra MS->Data Interpret Compare Retention Index & Mass Spectrum to Reference Library (NIST) Data->Interpret Result Confirm Identity & Purity Interpret->Result

Caption: Generalized workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocols

Instrumental analysis confirms purity, but only sensory evaluation can characterize the unique aroma profile of a fragrance ingredient.

Protocol 2: Olfactory Profiling by a Trained Sensory Panel

Principle: This protocol describes the systematic evaluation of this compound's aroma by a panel of trained assessors. The goal is to deconstruct its scent into fundamental odor descriptors and quantify their respective intensities, creating a comprehensive sensory fingerprint.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their ability to detect and describe basic odorants.

    • Train panelists using a wide range of reference standards representing different odor families (e.g., floral, fruity, green, woody) to calibrate their descriptive abilities.

  • Sample Preparation:

    • Prepare serial dilutions of high-purity this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). Recommended concentrations for evaluation are 10%, 1%, and 0.1%.

    • Dip fragrance blotters (mouillettes) into each solution, allowing the solvent to evaporate for 30 seconds before evaluation.

  • Evaluation Environment:

    • Conduct evaluations in a well-ventilated, odor-free room.

    • Panelists should be seated in individual booths to prevent interaction and bias.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Evaluation Procedure:

    • Present the coded, randomized samples to each panelist.

    • Instruct panelists to smell each blotter and rate the intensity of predefined aroma attributes (e.g., Green, Floral, Sweet, Oily, Herbal) on a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong).

    • Include an "Other" category for panelists to add any descriptors not on the list.

Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Calculate the mean intensity score for each descriptor at each concentration.

  • Visualize the results using a spider or radar chart to represent the comprehensive aroma profile.

Workflow Visualization:

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Panel Evaluation cluster_analysis Data Analysis & Profiling Prep1 Prepare Dilutions (e.g., 10%, 1%, 0.1%) in Odorless Solvent Prep2 Dip & Dry Fragrance Blotters Prep1->Prep2 Panel Present Coded Samples to Trained Panelists Prep2->Panel Rate Panelists Rate Intensity of Aroma Descriptors on a Scale Panel->Rate Collect Collect & Tabulate Intensity Scores Rate->Collect Analyze Calculate Mean Scores for Each Descriptor Collect->Analyze Profile Generate Aroma Profile (e.g., Spider Chart) Analyze->Profile

Caption: Standardized workflow for sensory panel evaluation of an aroma chemical.

Applications in Formulation

This compound is a valuable modifier in both flavor and fragrance creation.[5]

  • In Fragrance: Its complex profile allows it to act as a bridge between different notes.[15] The green and herbal facets can lift the top notes of a floral composition, such as lily-of-the-valley or freesia, adding a natural, dewy character.[16][17] Its underlying sweetness and oily character can add richness and body to the heart of a fragrance, enhancing longevity and providing a smooth transition to the base notes. It is also used as a chemical intermediate in the synthesis of other fragrance compounds.[5]

  • In Flavor: While some sources indicate its use as a flavoring agent[2][5], others recommend against it[6][18], suggesting its application in flavors may be highly specific or limited. If used, its green and fruity nuances could potentially enhance profiles in beverages or confectionery, but thorough regulatory and safety assessments are essential.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

  • Work in a well-ventilated area or under a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • The material is combustible; keep away from open flames and ignition sources.[5]

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

Application Notes: 6-Methyl-1-heptanol as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1-heptanol, a primary alcohol featuring a branched C8 backbone, serves as a pivotal and versatile starting material in organic synthesis.[1] Its primary alcohol functionality provides a reactive handle for a multitude of transformations, while the branched alkyl chain imparts unique physical and chemical properties to its derivatives. These attributes make it a valuable precursor in the synthesis of high-value molecules, particularly within the flavor, fragrance, and fine chemical industries.[2][3] This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed, field-proven protocols and an analysis of the strategic considerations behind each method.

Introduction: The Strategic Value of this compound

From a synthetic chemistry perspective, this compound (CAS No: 1653-40-3) is more than just a simple alcohol.[4] It is a strategic building block whose structure offers a combination of a nucleophilic hydroxyl group and a non-polar, branched hydrocarbon tail. This duality is key to its utility. The hydroxyl group is the gateway to a vast landscape of functional group interconversions, including oxidation, esterification, and halogenation. The iso-octyl chain influences the solubility, volatility, and olfactory properties of the resulting derivatives, making it a frequent choice for creating compounds with specific sensory profiles.[3] Furthermore, its structural motif is found in various natural products, including insect pheromones, highlighting its relevance in the synthesis of biologically active molecules.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1653-40-3[4][6]
Molecular Formula C₈H₁₈O[4][7]
Molecular Weight 130.23 g/mol [4][8]
Appearance Clear, colorless liquid/oil[1][3]
Boiling Point ~187-188 °C (460.15 - 460.75 K)[2][6]
IUPAC Name 6-methylheptan-1-ol[4]

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the chemistry of its primary alcohol group. The following sections detail the most critical transformations, providing both the mechanistic rationale and validated laboratory protocols.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The controlled oxidation of this compound provides access to 6-methylheptanal and 6-methylheptanoic acid, two compounds with distinct applications. The choice of oxidant is critical and dictates the final product. Milder, non-aqueous reagents are required to stop the oxidation at the aldehyde stage, while stronger, aqueous-based oxidants will typically proceed to the carboxylic acid.

From Alcohol to Aldehyde: Synthesis of 6-Methylheptanal

6-Methylheptanal is a valuable fragrance and flavor intermediate, prized for its waxy, fatty odor profile.[9] The most direct biocatalytic route to this aldehyde is the oxidation of this compound using an alcohol dehydrogenase (ADH).[10] However, chemical methods remain prevalent in many labs. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild conditions, high yields, and operational simplicity, avoiding the toxic chromium reagents used in older methods like PCC oxidation.

Diagram 1: Key Synthetic Routes from this compound

G A This compound B 6-Methylheptanal A->B Oxidation (DMP, TEMPO, ADH) C 6-Methylheptyl Acetate (Ester) A->C Esterification (Acetic Acid, H+) D 6-Methylheptyl Bromide (Alkyl Halide) A->D Halogenation (PBr3) E 6-Methylheptanoic Acid B->E Further Oxidation (e.g., KMnO4) F Grignard Reagent D->F Mg, Ether

Caption: Major synthetic pathways originating from this compound.

Protocol 1: Dess-Martin Oxidation of this compound to 6-Methylheptanal

Causality: This protocol uses Dess-Martin periodinane (DMP), a hypervalent iodine compound, which acts as a mild and selective oxidizing agent for primary alcohols. The reaction proceeds through a periodinane ester intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine species. The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.

Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 38.4 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin periodinane (19.5 g, 46.1 mmol, 1.2 eq) to the solution in small portions over 15 minutes. Rationale: Portion-wise addition helps control the initial exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate eluent), visualizing with a potassium permanganate stain. The starting alcohol will stain, while the product aldehyde will not.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL). Stir vigorously for 20 minutes until the solid dissolves and the layers become clear. Rationale: This step neutralizes the acetic acid byproduct and reduces the remaining DMP.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 6-methylheptanal can be purified by silica gel column chromatography or short-path distillation to yield a colorless liquid.

Self-Validation:

  • Expected Yield: 80-95%.

  • Characterization: Confirm product identity using ¹H NMR (aldehyde proton signal at δ ≈ 9.7 ppm) and FT-IR (strong C=O stretch at ≈ 1725 cm⁻¹).[10]

Esterification: Crafting Aromatic Esters

Esterification is a cornerstone reaction for converting alcohols into compounds with pleasant, often fruity, aromas. 6-methylheptyl acetate, for instance, is an acetate ester derived from 6-methylheptan-2-ol, but the primary acetate can be synthesized similarly and is used in fragrance formulations.[11] The most direct method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis.

Protocol 2: Fischer Esterification of this compound

Causality: This is an acid-catalyzed equilibrium reaction. A catalytic amount of strong acid (like H₂SO₄) protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of this compound then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using an excess of one reagent (typically the cheaper one, acetic acid) or removing water as it forms drives the equilibrium towards the product side.

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (6.5 g, 50 mmol, 1.0 eq) and glacial acetic acid (15.0 g, 250 mmol, 5.0 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (≈110-120 °C) for 4-6 hours.

  • Cooling & Neutralization: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of ice-cold water.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) until effervescence ceases, followed by brine (50 mL). Rationale: The bicarbonate wash is crucial for removing the excess acetic acid and the sulfuric acid catalyst.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation to obtain pure 6-methylheptyl acetate.

Self-Validation:

  • Expected Yield: 70-85%.

  • Characterization: Confirm product formation with ¹H NMR (characteristic acetate singlet at δ ≈ 2.0 ppm and a triplet for the -CH₂-O- group at δ ≈ 4.0 ppm) and FT-IR (strong C=O ester stretch at ≈ 1740 cm⁻¹ and C-O stretch at ≈ 1240 cm⁻¹).

Diagram 2: Workflow for Fischer Esterification

G start Start reagents Combine Reagents This compound Acetic Acid H₂SO₄ (cat.) start->reagents reflux Heat to Reflux 4-6 hours Monitor by TLC reagents->reflux workup Aqueous Work-up 1. Quench with H₂O 2. Extract with Ether 3. Wash with NaHCO₃ 4. Wash with Brine reflux->workup purify Purification 1. Dry (Na₂SO₄) 2. Concentrate 3. Distill workup->purify end Pure Ester purify->end

Caption: Step-by-step workflow for the synthesis of 6-methylheptyl acetate.

Conversion to Alkyl Halides: Activating the Hydroxyl Group

Converting the hydroxyl group into a halide transforms it from a poor leaving group (OH⁻) into an excellent one (e.g., Br⁻). This opens the door to a wide range of nucleophilic substitution (Sₙ2) reactions and the formation of organometallic reagents. 6-Methylheptyl bromide is a key intermediate for introducing the iso-octyl chain into larger molecules.

Protocol 3: Synthesis of 6-Methylheptyl Bromide using PBr₃

Causality: Phosphorus tribromide (PBr₃) is a classic reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This bromide ion then attacks the α-carbon of the newly formed protonated phosphite ester, displacing the oxygen and forming the alkyl bromide. The reaction is typically performed in a non-polar solvent or neat.

Methodology:

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, place this compound (10.0 g, 76.8 mmol, 1.0 eq).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (8.3 g, 30.7 mmol, 0.4 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice and stir for 15 minutes.

  • Extraction & Washing: Transfer to a separatory funnel and extract with diethyl ether (2 x 75 mL). Combine the organic layers and wash sequentially with cold water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 6-methylheptyl bromide as a colorless liquid.

Self-Validation:

  • Expected Yield: 85-95%.

  • Characterization: Confirm the structure with ¹H NMR (disappearance of the OH signal, appearance of a triplet for the -CH₂-Br group at δ ≈ 3.4 ppm) and Mass Spectrometry (characteristic isotopic pattern for a bromine-containing compound).

Application in Target-Oriented Synthesis

The true power of this compound as a precursor is demonstrated in its application toward complex targets.

Synthesis of Pheromones and Semiochemicals

Many insect pheromones are long-chain, methyl-branched alcohols, acetates, or aldehydes.[12] While this compound itself is not a major pheromone component, its structural isomer, 4-methyl-3-heptanol, is a key aggregation pheromone for the elm bark beetle.[13][14] The synthetic strategies and chemical transformations used for these molecules are directly analogous to those described above. A typical synthetic route might involve:

  • Starting with a chiral precursor similar to this compound.

  • Converting it to an alkyl halide or another electrophilic species.

  • Using this to perform a coupling reaction (e.g., with a Grignard or organocuprate reagent) to build the carbon skeleton.

  • Final functional group manipulations (oxidation or reduction) to yield the target pheromone.

The synthesis of these highly specific, chiral molecules underscores the importance of having well-understood protocols for foundational building blocks like methyl-branched alcohols.[15]

Synthesis of Flavor and Fragrance Compounds

The flavor and fragrance industry relies heavily on compounds derived from C8 alcohols. A prominent example is Filbertone ((E)-5-methylhept-2-en-4-one), the principal flavor compound of hazelnuts.[16] While many syntheses of Filbertone start from (S)-2-methylbutan-1-ol, they employ the same fundamental reactions: oxidation to an aldehyde, followed by chain extension and a second oxidation.[17] The use of this compound and its derivatives allows for the creation of a wide palette of scents and flavors, from fruity esters to waxy aldehydes.[2]

Conclusion

This compound is a highly effective and versatile precursor in organic synthesis. Its primary alcohol group provides a reliable entry point for a range of critical transformations, including oxidation, esterification, and halogenation. The protocols detailed in this guide offer robust and validated methods for converting this simple starting material into valuable aldehydes, esters, and alkyl halides. These intermediates serve as crucial building blocks in the synthesis of complex target molecules, particularly in the fields of semiochemicals and flavor chemistry. By understanding the causality behind each reaction and employing these self-validating protocols, researchers can confidently leverage the synthetic potential of this compound in their drug development and fine chemical synthesis programs.

References

Application Notes and Protocols for the Oxidation of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of primary alcohols is a cornerstone transformation in organic synthesis, providing critical access to aldehydes and carboxylic acids which are precursors for a vast array of pharmaceuticals, fragrances, and fine chemicals. This document provides a detailed technical guide for the selective oxidation of the primary alcohol 6-Methyl-1-heptanol. Two robust and widely adopted protocols are presented: the selective oxidation to the aldehyde, 6-methylheptanal, using Pyridinium Chlorochromate (PCC), and the complete oxidation to the carboxylic acid, 6-methylheptanoic acid, via the Jones oxidation. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth, step-by-step methodologies, the rationale behind experimental choices, and critical safety information.

Introduction: The Strategic Importance of Oxidizing this compound

This compound is a C8 branched-chain primary alcohol. Its oxidation products, 6-methylheptanal and 6-methylheptanoic acid, serve as valuable intermediates in organic synthesis. The aldehyde, 6-methylheptanal, is a component in flavor and fragrance compositions[1], while the carboxylic acid and its derivatives are building blocks for more complex molecules, including biologically active compounds[2].

The primary challenge in the oxidation of a primary alcohol like this compound lies in controlling the extent of the reaction. Primary alcohols can be oxidized first to an aldehyde, which can then be further oxidized to a carboxylic acid[3][4]. Therefore, the choice of oxidizing agent and reaction conditions is paramount to selectively isolate the desired product. This guide details two distinct, reliable methods to achieve either partial or full oxidation.

  • Partial Oxidation to Aldehyde: Achieved under anhydrous conditions using a mild oxidant to prevent the formation of the gem-diol hydrate, which is susceptible to over-oxidation[5].

  • Full Oxidation to Carboxylic Acid: Requires a strong oxidizing agent in an aqueous medium to facilitate the complete conversion of the alcohol, through the aldehyde hydrate intermediate, to the final carboxylic acid[6].

Physicochemical Data of Reactant and Products

A thorough understanding of the physical properties of the starting material and potential products is essential for designing the experimental setup, particularly for purification steps like distillation and extraction.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound this compoundC₈H₁₈O130.23~188 °C (461 K)[7]
6-Methylheptanal 6-MethylheptanalC₈H₁₆O128.21~163-164 °C
6-Methylheptanoic Acid 6-Methylheptanoic AcidC₈H₁₆O₂144.21~226-228 °C

Data sourced from PubChem and NIST WebBook.[2][7][8][9]

Experimental Workflow Overview

The overall experimental process, from the starting alcohol to the two distinct oxidation products, is visualized below. This workflow emphasizes the critical decision point that dictates the final product.

G cluster_start Starting Material cluster_aldehyde Protocol 1: Partial Oxidation cluster_acid Protocol 2: Full Oxidation cluster_end Analysis Start This compound Reagent1 PCC, CH₂Cl₂ (Anhydrous) Start->Reagent1  Selective  Conditions Reagent2 Jones Reagent (CrO₃/H₂SO₄) Acetone/H₂O Start->Reagent2  Forcing  Conditions Workup1 Filtration through Celite Purification Reagent1->Workup1 Product1 6-Methylheptanal Analysis Characterization (NMR, IR, GC-MS) Product1->Analysis Workup1->Product1 Workup2 Quench (IPA), Extraction Purification Reagent2->Workup2 Product2 6-Methylheptanoic Acid Product2->Analysis Workup2->Product2

Caption: Experimental workflow for the oxidation of this compound.

Protocol 1: Selective Oxidation to 6-Methylheptanal with Pyridinium Chlorochromate (PCC)

This protocol employs Pyridinium Chlorochromate (PCC), a mild oxidant that is ideal for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[10][11] The key to this selectivity is the use of an anhydrous organic solvent, typically dichloromethane (DCM), which prevents the formation of the aldehyde hydrate intermediate.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierEnsure it is dry.
Pyridinium Chlorochromate (PCC)Reagent GradeStandard SupplierCaution: Toxic and irritant. Handle in a fume hood.
Dichloromethane (DCM), AnhydrousACS GradeStandard SupplierUse a freshly opened bottle or dry over CaH₂.
Celite® 545 (or Silica Gel)N/AStandard SupplierFor filtration aid.
Diethyl ether, AnhydrousACS GradeStandard SupplierFor washing and extraction.
Round-bottom flask, Magnetic stirrer, CondenserN/ALab Supply
Filtration apparatus (Büchner funnel)N/ALab Supply
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (7.0 g, 32.5 mmol, 1.5 equivalents).

    • Add approximately 7 g of Celite® or powdered molecular sieves. This prevents the formation of a viscous material and simplifies the work-up by adsorbing the reduced chromium salts.[12]

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting orange suspension at room temperature.

  • Addition of Alcohol:

    • In a separate vial, dissolve this compound (2.82 g, 21.7 mmol, 1.0 equivalent) in 20 mL of anhydrous DCM.

    • Add the alcohol solution to the stirring PCC suspension in one portion. The mixture will turn dark brown/black.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a mobile phase of 10-20% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting alcohol (visualized with a permanganate stain) has disappeared.

  • Work-Up and Purification:

    • Once the reaction is complete, dilute the mixture with 100 mL of anhydrous diethyl ether to precipitate the chromium byproducts.

    • Prepare a short plug of Celite® or silica gel in a fritted glass funnel.

    • Filter the reaction mixture through the plug, washing the solid residue thoroughly with several portions of diethyl ether (3 x 50 mL).

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 30 °C to avoid loss of the volatile aldehyde product.

    • The crude product is a yellowish oil. If further purification is needed, it can be purified by flash column chromatography on silica gel or by careful fractional distillation under reduced pressure.

Causality and Trustworthiness
  • Why Anhydrous Conditions? Water can add to the newly formed aldehyde to create a hydrate, which PCC can then oxidize further to the carboxylic acid.[11] Strict anhydrous conditions are the primary control for selectivity.

  • Role of Celite®: PCC oxidations can produce a tarry, colloidal byproduct of reduced chromium species that makes product isolation difficult. Co-adsorbing the reagent onto an inert support like Celite® or silica gel results in a free-flowing solid and a much cleaner filtration.[12]

  • Self-Validation: The reaction progress is easily monitored by TLC. A complete disappearance of the starting material spot is a strong indicator of reaction completion. The characteristic color change from orange to dark brown also signals that the oxidation is proceeding.

Protocol 2: Full Oxidation to 6-Methylheptanoic Acid with Jones Reagent

The Jones oxidation utilizes chromic acid (H₂CrO₄), prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in an acetone-water mixture.[13][14] It is a powerful and efficient method for converting primary alcohols directly to carboxylic acids in high yield.[15]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Supplier
Chromium Trioxide (CrO₃)ACS ReagentStandard SupplierCaution: Highly toxic, corrosive, and a strong oxidizer. Handle with extreme care in a fume hood.
Sulfuric Acid, ConcentratedACS GradeStandard SupplierCaution: Highly corrosive.
AcetoneACS GradeStandard Supplier
Isopropyl Alcohol (IPA)ACS GradeStandard SupplierFor quenching.
Diethyl Ether or Ethyl AcetateACS GradeStandard SupplierFor extraction.
Sodium Sulfate, AnhydrousN/AStandard SupplierFor drying.
Round-bottom flask, Dropping funnelN/ALab Supply
Ice-water bathN/ALab Supply
Step-by-Step Protocol
  • Preparation of Jones Reagent:

    • IN A FUME HOOD: To a beaker containing 23 mL of concentrated sulfuric acid, cautiously add 67 mL of deionized water while cooling in an ice bath.

    • To this cooled acid solution, slowly and carefully add 26.7 g of chromium trioxide (CrO₃) in small portions with stirring.

    • Once the CrO₃ has completely dissolved, transfer the deep orange-red solution to a graduated cylinder and add deionized water to a final volume of 100 mL. This produces an approximately 2.7 M solution of Jones Reagent. Store in a sealed bottle.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 38.4 mmol, 1.0 equivalent) and 100 mL of acetone.

    • Cool the flask in an ice-water bath with vigorous stirring.

  • Oxidation Reaction:

    • Add the prepared Jones Reagent dropwise from a dropping funnel to the stirred alcohol solution. Maintain the internal temperature below 10 °C.

    • An immediate color change from orange-red to a murky green/blue should be observed as the Cr(VI) is reduced to Cr(III).[3]

    • Continue adding the reagent until the orange color persists for about 15-20 minutes, indicating that the alcohol has been completely consumed and a slight excess of oxidant is present. This typically requires ~15 mL of the 2.7 M reagent.

  • Work-Up and Purification:

    • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.[13]

    • Remove the acetone using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with water, followed by saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methylheptanoic acid as a colorless or pale yellow oil.

    • The product can be purified further by vacuum distillation if necessary.

Causality and Trustworthiness
  • Why an Ice Bath? The oxidation is highly exothermic. Cooling is necessary to control the reaction rate and prevent potential side reactions or boiling of the acetone solvent.

  • Visual Endpoint: The persistence of the orange-red Cr(VI) color provides a clear and reliable visual indicator that the oxidation is complete.[16] This self-validating feature prevents the unnecessary addition of excess reagent.

  • Quenching Step: The addition of a secondary alcohol like isopropanol is a critical safety and purification step. It consumes any remaining, highly reactive Cr(VI) species, converting them to the more benign Cr(III) state and simplifying the subsequent extraction.[13]

References

Application Note: Enhancing GC-MS Analysis of 6-Methyl-1-heptanol Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1-heptanol is a branched-chain primary alcohol that finds application in various industries, including as a fragrance component and a precursor in chemical synthesis.[1] Accurate and sensitive quantification of this compound is often crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of alcohols like this compound can present challenges due to their polarity. The presence of a hydroxyl group can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the GC inlet.[2][3]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3][4] For GC-MS analysis of alcohols, derivatization is employed to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the intermolecular hydrogen bonding is eliminated, leading to increased volatility.[4][5]

  • Improve Thermal Stability: The resulting derivatives are often more thermally stable than the parent alcohol, minimizing degradation during analysis.[6]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[7]

  • Provide Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structural elucidation and confirmation.[8][9]

This application note provides a detailed guide on the derivatization of this compound for GC-MS analysis, focusing on two common and effective methods: silylation and acylation .

Choosing a Derivatization Strategy

The selection of a derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Derivatization MethodReagent ExamplesAdvantagesDisadvantages
Silylation BSTFA, MSTFAHighly reactive, produces volatile byproducts (especially MSTFA), versatile for various functional groups.[10]Derivatives can be moisture-sensitive.
Acylation TFAAForms stable derivatives, can enhance detectability with an electron capture detector (ECD).[11][12]May require removal of acidic byproducts, can be highly reactive.[13]

For this compound, a primary alcohol with minimal steric hindrance, both silylation and acylation are highly effective.

Experimental Protocols

Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] BSTFA is a powerful silylating agent that reacts readily with alcohols.[14]

Reaction:

Protocol: BSTFA Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of anhydrous solvent.

  • Reagent Addition: To approximately 1 mg of the sample in a GC vial, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA (or BSTFA with 1% TMCS).[15] The use of TMCS can accelerate the reaction, especially if other, more hindered alcohols are present in the sample.[14]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The byproducts of the reaction are volatile and generally do not interfere with the analysis.[15]

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation introduces an acyl group, in this case, a trifluoroacetyl group, to the hydroxyl moiety of the alcohol, forming an ester.[16] TFAA is a highly reactive acylation reagent that produces stable and volatile derivatives.[11][12]

Reaction:

Protocol: TFAA Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Base catalyst (e.g., anhydrous pyridine or triethylamine) (optional but recommended)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation: As with silylation, ensure the sample is anhydrous.

  • Reagent Addition: To approximately 1 mg of the sample in a GC vial, add 200 µL of anhydrous solvent and 50 µL of TFAA. The addition of a small amount of a base like pyridine (10-20 µL) can catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[11]

  • Reaction: Tightly cap the vial and heat at 50-60°C for 15-30 minutes.[11]

  • Work-up (Optional but Recommended): After cooling, the reaction mixture can be injected directly. However, to remove the acidic byproduct and excess reagent which can be harsh on the GC column, a simple liquid-liquid extraction can be performed. Add 500 µL of a saturated sodium bicarbonate solution, vortex, and allow the layers to separate. The organic layer (top layer if using hexane) can then be transferred to a new vial for analysis.

  • Analysis: Inject the organic layer into the GC-MS system.

Visualization of Derivatization Workflows

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_acylation Acylation Workflow s_start Dry Sample s_reagents Add Pyridine & BSTFA s_start->s_reagents s_react Heat (60-70°C, 30 min) s_reagents->s_react s_analyze GC-MS Analysis s_react->s_analyze a_start Dry Sample a_reagents Add Solvent & TFAA (optional Pyridine) a_start->a_reagents a_react Heat (50-60°C, 15-30 min) a_reagents->a_react a_workup Optional: NaHCO3 wash a_react->a_workup a_analyze GC-MS Analysis a_workup->a_analyze

Caption: General workflows for silylation and acylation of this compound.

Expected GC-MS Data

Derivatization significantly alters the retention time and mass spectrum of this compound.

Underivatized this compound:

  • Molecular Weight: 130.23 g/mol [17]

  • Expected Retention: Earlier elution time, potentially with peak tailing on non-polar columns.

  • Key Mass Fragments (m/z): The electron ionization (EI) mass spectrum of underivatized this compound is characterized by the absence of a prominent molecular ion peak. Key fragments include those from alpha-cleavage and water loss.[17]

Derivatized this compound:

DerivativeMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z) and Interpretation
TMS Ether 202.41Later elution than the parent alcoholM-15 ([M-CH₃]⁺): 187 (Loss of a methyl group from the TMS moiety, often a prominent peak).[18] m/z 73 ([Si(CH₃)₃]⁺): A characteristic ion for TMS derivatives. m/z 103 ([CH₂=O-Si(CH₃)₃]⁺): From cleavage of the C1-C2 bond. Other fragments resulting from cleavage of the alkyl chain.
Trifluoroacetyl Ester 226.24Later elution than the parent alcoholMolecular Ion (M⁺): May be weak or absent. [M-CF₃CO]⁺: 129 (Loss of the trifluoroacetyl group). [M-CF₃COOH]⁺: 112 (Loss of trifluoroacetic acid via McLafferty rearrangement).[9][19] m/z 69 ([CF₃]⁺): A characteristic fragment for trifluoroacetyl derivatives. Fragments from the alkyl chain.

Conclusion

Derivatization of this compound by either silylation with BSTFA or acylation with TFAA is a crucial step for robust and reliable GC-MS analysis. These methods effectively address the challenges associated with the analysis of polar alcohols, leading to improved volatility, thermal stability, and chromatographic performance. The choice between silylation and acylation will depend on the specific needs of the analysis, but both methods, when performed with care to exclude moisture, will yield derivatives suitable for sensitive and accurate quantification by GC-MS. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement these techniques.

References

Application Notes and Protocols for the Investigation of 6-Methyl-1-heptanol in Insect Pheromone Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Language of Insects and the Untapped Potential of 6-Methyl-1-heptanol

In the intricate world of insect communication, volatile organic compounds serve as a sophisticated language, mediating critical behaviors such as mating, aggregation, and host selection.[1] These semiochemicals, particularly pheromones, are powerful tools in integrated pest management (IPM), offering species-specific and environmentally benign alternatives to conventional pesticides.[2][3] Among the vast diversity of these chemical signals, methyl-branched alcohols have emerged as significant components in the pheromone blends of numerous insect species, especially within the order Coleoptera (beetles).[1]

While isomers such as 4-methyl-3-heptanol are well-documented aggregation pheromones for several bark beetle species, the biological role of This compound (CAS: 1653-40-3) in insect chemical ecology remains largely unexplored.[4][5] This primary alcohol, with its characteristic methyl branching, has been identified in natural sources like castoreum and tobacco leaves, suggesting its potential bioavailability and involvement in biological signaling pathways.[6][7] The lack of extensive research into its function as a semiochemical presents a compelling opportunity for discovery in the fields of chemical ecology and pest management.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the potential of this compound as an insect pheromone. We will delve into the foundational protocols for its identification, behavioral characterization, and field evaluation, drawing upon established methodologies from well-studied analogous compounds.

Chemical Profile of this compound

A thorough understanding of the subject molecule's chemical properties is paramount for its effective study.

PropertyValueSource
Molecular Formula C8H18O[8]
Molecular Weight 130.23 g/mol [8]
CAS Number 1653-40-3[8]
Boiling Point 187-188 °C[6]
Chirality Yes, at C6[1]

The presence of a chiral center at the 6th carbon position means that this compound exists as two stereoisomers: (R)-6-Methyl-1-heptanol and (S)-6-Methyl-1-heptanol. In insect pheromone systems, it is common for different stereoisomers to elicit distinct, and sometimes opposing, behavioral responses.[9] Therefore, the enantioselective synthesis and separate biological evaluation of each isomer are crucial for a complete understanding of its potential activity.

Part 1: Pheromone Identification and Characterization Workflow

The initial phase of investigation focuses on determining if this compound is naturally produced by an insect and if it elicits a physiological response.

Pheromone_Identification_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Verification Insect Insect Rearing & Collection Headspace Headspace Volatile Collection (SPME) Insect->Headspace Gland Pheromone Gland Dissection Insect->Gland GC_EAG Gas Chromatography-Electroantennography (GC-EAG) Headspace->GC_EAG Gland->GC_EAG GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_EAG->GC_MS Identify Active Peaks Synthesis Enantioselective Synthesis of (R)- and (S)-6-Methyl-1-heptanol GC_MS->Synthesis Confirm Structure Verification Structural Verification (NMR, GC-MS) Synthesis->Verification Verification->GC_EAG Confirm Activity of Synthetic Standard

Caption: Workflow for the identification and verification of this compound as a putative pheromone component.

Protocol 1: Gas Chromatography-Electroantennography (GC-EAG)

GC-EAG is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of specific compounds in a complex mixture that are physiologically active.

Objective: To screen for the presence of this compound in insect-derived volatile samples and determine if it elicits an antennal response.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an effluent splitter.

  • EAG system (micromanipulators, electrodes, amplifier).

  • Stereomicroscope.

  • High-purity nitrogen or helium carrier gas.

  • Humidified and purified air for the antenna.

  • Insect specimens (male and female).

  • Ringer's solution or similar saline.

  • Synthetic standards of (R)- and (S)-6-Methyl-1-heptanol.

Procedure:

  • Insect Preparation: Anesthetize an insect (e.g., with CO2 or by chilling) and carefully excise an antenna at its base. Mount the antenna between two glass capillary electrodes filled with saline solution, ensuring good electrical contact.

  • GC Setup: Install a suitable capillary column (e.g., DB-5 or HP-INNOWax). Split the column effluent, directing one portion to the FID and the other to the EAG preparation via a heated transfer line.

  • Sample Injection: Inject the volatile extract (from headspace collection or gland extraction) into the GC.

  • Data Acquisition: Simultaneously record the FID signal and the EAG response.

  • Analysis: Correlate any significant antennal depolarizations (EAG peaks) with the corresponding peaks on the FID chromatogram.

  • Confirmation: Inject the synthetic standard of this compound to confirm the retention time and EAG activity of the natural compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the definitive identification of the compounds that elicited a response in the GC-EAG analysis.

Objective: To confirm the chemical structure of the EAG-active compound as this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column identical to the one used in GC-EAG.

  • High-purity helium carrier gas.

  • NIST Mass Spectral Library.

  • Synthetic standard of this compound.

Procedure:

  • Sample Analysis: Inject the insect-derived volatile sample into the GC-MS system using the same temperature program as in the GC-EAG experiment.

  • Mass Spectra Acquisition: Obtain the mass spectrum of the peak corresponding to the retention time of the EAG-active compound.

  • Library Search: Compare the acquired mass spectrum with the NIST library for a putative identification.

  • Standard Confirmation: Inject the synthetic this compound standard and compare its retention time and mass spectrum to that of the unknown compound for positive identification.

Part 2: Behavioral Bioassays

Once this compound has been identified and confirmed to elicit a physiological response, the next crucial step is to determine its behavioral effect on the insect.

Behavioral_Assay_Workflow cluster_lab Laboratory Bioassays cluster_field Field Trials Olfactometer Y-Tube Olfactometer Wind_Tunnel Wind Tunnel Assay Olfactometer->Wind_Tunnel Confirm Upwind Flight & Source Location Trap_Design Trap Design & Lure Formulation Wind_Tunnel->Trap_Design Develop Field Lure Field_Deployment Randomized Block Field Deployment Trap_Design->Field_Deployment Data_Collection Trap Capture Monitoring & Data Analysis Field_Deployment->Data_Collection Conclusion Conclusion Data_Collection->Conclusion Determine Efficacy Start EAG-Active Compound Identified (this compound) Start->Olfactometer Initial Screening (Attraction/Repulsion)

Caption: A workflow for evaluating the behavioral responses of insects to this compound.

Protocol 3: Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference between two odor sources in a controlled environment.

Objective: To determine if this compound is an attractant, repellent, or neutral to the target insect species.

Materials:

  • Glass Y-tube olfactometer.

  • Airflow meter and purification system (charcoal filter).

  • Odor sources: filter paper treated with a solution of this compound in a high-purity solvent (e.g., hexane) and a solvent-only control.

  • Insect specimens.

Procedure:

  • Setup: Place the Y-tube in a controlled environment with uniform lighting and temperature. Connect the arms to a purified and humidified air source.

  • Odor Application: Apply a known concentration of this compound solution to a filter paper and place it in the odor chamber of one arm. Place a solvent-treated filter paper in the other arm.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Data Collection: Record the insect's first choice of arm and the time spent in each arm over a set period (e.g., 5 minutes).

  • Replication: Repeat the experiment with a sufficient number of insects, alternating the position of the treatment and control arms to avoid positional bias.

  • Statistical Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for either arm.

Protocol 4: Field Trapping Experiments

Field trials are the ultimate test of a putative pheromone's effectiveness under natural conditions.

Objective: To evaluate the efficacy of this compound as a lure for monitoring or mass trapping of the target insect species.

Materials:

  • Insect traps (e.g., delta, funnel, or sticky traps).[10]

  • Lure dispensers (e.g., rubber septa, polyethylene vials).

  • Synthetic this compound (and its individual enantiomers, if available).

  • Solvent for lure preparation.

  • Randomized complete block design for trap placement.

Procedure:

  • Lure Preparation: Load dispensers with a precise amount of this compound. Prepare control lures with solvent only. Consider testing different release rates and blends with other known semiochemicals.

  • Trap Deployment: Place traps in the field according to a randomized block design to minimize the effects of environmental variability.[11] Ensure traps are spaced adequately to prevent interference.[2]

  • Monitoring: Check traps at regular intervals (e.g., weekly) and record the number of captured target and non-target insects.

  • Lure Replacement: Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.

Quantitative Data Presentation: A Hypothetical Case Study

To illustrate the expected outcomes of these protocols, the following tables present hypothetical data for the investigation of this compound on a beetle species, Coleoptera investigatus.

Table 1: Hypothetical GC-EAG and GC-MS Results

Retention Time (min)FID Response (pA)EAG Response (mV)Compound Identification (GC-MS)
12.51500.8This compound
14.2850.1(Z)-3-Hexenyl acetate
16.82100.2Linalool

Table 2: Hypothetical Y-Tube Olfactometer Choice Test Results

TreatmentControl (Solvent)N% Choice (Treatment)p-value
(R)-6-Methyl-1-heptanolHexane5078%<0.001
(S)-6-Methyl-1-heptanolHexane5048%>0.05
Racemic this compoundHexane5065%<0.05

Table 3: Hypothetical Field Trapping Results

Lure TreatmentMean Trap Capture (± SE) / Week
Control (Solvent)1.5 ± 0.5 a
(S)-6-Methyl-1-heptanol (1 mg)2.1 ± 0.8 a
Racemic this compound (1 mg)15.8 ± 2.3 b
(R)-6-Methyl-1-heptanol (1 mg)25.4 ± 3.1 c

Means followed by the same letter are not significantly different (ANOVA, Tukey's HSD, p < 0.05).

Conclusion and Future Directions

The study of this compound in insect pheromone research is a promising frontier. While direct evidence of its role as a semiochemical is currently limited, the established methodologies outlined in this guide provide a clear and robust pathway for its investigation. The structural similarity to known pheromones suggests a high potential for biological activity.

Future research should focus on:

  • Broad screening: Conducting GC-EAG analysis on a wide range of insect species, particularly those known to use branched-chain alcohols for communication.

  • Enantiomer-specific studies: The synthesis and bioassay of the individual (R) and (S) enantiomers are critical to fully understand the structure-activity relationship.[9]

  • Synergism and inhibition: Investigating the effect of this compound in combination with other known pheromone components or host-plant volatiles.[12]

  • Olfactory receptor identification: Utilizing techniques like single-sensillum recording and heterologous expression systems to identify the specific olfactory receptors that detect this compound.

By following the protocols and frameworks presented here, researchers can effectively explore the enigmatic role of this compound, potentially uncovering novel semiochemicals for the development of next-generation, sustainable pest management strategies.

References

Application Note: High-Sensitivity Detection and Quantification of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 6-Methyl-1-heptanol

This compound (CAS RN: 1653-40-3) is a branched-chain primary alcohol with emerging significance across various scientific domains.[1] It is recognized as a volatile organic compound (VOC) and has been identified in natural products, including tobacco leaves and castoreum, a secretion from beavers.[1] Its presence, even at trace levels, can be indicative of specific biological or chemical processes, making its accurate detection and quantification crucial for applications ranging from flavor and fragrance analysis to metabolomics and environmental monitoring.

The analysis of this compound, like many volatile alcohols, presents distinct challenges. Its polarity can lead to poor peak shape (tailing) in gas chromatography (GC) due to interactions with active sites in the analytical system. Furthermore, its volatility necessitates precise and reproducible sample preparation techniques to prevent analyte loss. This application note provides a comprehensive guide to robust and sensitive analytical methodologies for the determination of this compound in various sample matrices. We will delve into the rationale behind method selection, from sample preparation to detection, empowering researchers to generate high-quality, defensible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₈O[2][3][4][5][6]
Molecular Weight130.23 g/mol [2][3][4][5][6]
Boiling Point~187-189 °C[2]
CAS Number1653-40-3[2][3][4][5]

Strategic Sample Preparation: Maximizing Recovery and Minimizing Interference

The choice of sample preparation technique is contingent upon the sample matrix and the target concentration of this compound. The primary goal is to efficiently extract the analyte while minimizing the co-extraction of interfering compounds.

Static Headspace (SHS) Analysis

Static headspace is a powerful technique for the analysis of volatile compounds in complex matrices.[7][8] It involves heating a sealed vial containing the sample to allow volatile analytes to partition into the headspace gas, which is then injected into the GC. This technique is particularly advantageous as it prevents non-volatile matrix components from contaminating the GC system.

Rationale: For samples where this compound is present at moderate to high concentrations, or in matrices that are difficult to inject directly (e.g., viscous liquids, solids), SHS is an excellent choice. The partitioning of this compound into the headspace is governed by its partition coefficient, which can be influenced by temperature, sample matrix, and the addition of salts ("salting out").

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample.[9][10] The fiber is then desorbed in the hot GC inlet. SPME is highly effective for trace-level analysis due to its concentrating effect.

Fiber Selection Rationale: The selection of the appropriate SPME fiber coating is critical for successful analysis. For a moderately polar compound like this compound, a fiber with a mixed polarity is recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a versatile choice, capable of adsorbing a broad range of analytes, including alcohols.[9][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Analysis

GC-MS is the definitive technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides positive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Protocol 1: Static Headspace GC-MS for this compound Analysis

This protocol is suitable for the analysis of this compound in liquid and solid samples.

Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Static Headspace Autosampler

  • GC Column: Mid-polarity column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Headspace Vials (20 mL) with PTFE/Silicone Septa

  • This compound standard

  • Internal Standard (e.g., 2-Octanol)

  • Solvent for standards (e.g., Methanol or Dimethyl Sulfoxide)

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial.

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Spike a known concentration of the internal standard into each sample and calibration standard.

    • Immediately seal the vials with crimp caps.

  • Headspace Parameters:

    • Oven Temperature: 100 °C (Optimize based on sample matrix, a higher temperature will drive more analyte into the headspace).[13]

    • Equilibration Time: 20 minutes (Ensure the sample has reached thermal equilibrium).[14]

    • Injection Volume: 1 mL of headspace gas.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

Data Analysis:

  • Identification: The retention time of this compound should be confirmed by analyzing a pure standard. The mass spectrum should be compared to a library spectrum or the known fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound.[5]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Protocol 2: SPME-GC-MS for Trace Level Analysis of this compound

This protocol is designed for high-sensitivity analysis in aqueous or headspace samples.

Instrumentation and Consumables:

  • GC-MS system

  • SPME Fiber Holder (Manual or Autosampler)

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS

  • Sample Vials with PTFE/Silicone Septa

  • Stir plate and stir bars (for liquid samples)

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a known volume of the liquid sample or a known weight of the solid sample into a vial.

    • For liquid samples, add a small stir bar.

    • Seal the vial.

  • SPME Extraction:

    • Extraction Mode: Headspace extraction is generally preferred to protect the fiber from non-volatile matrix components.

    • Extraction Temperature: 60 °C (Gentle heating can enhance the partitioning of the analyte into the headspace).

    • Extraction Time: 30 minutes (with agitation for liquid samples).

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C (for thermal desorption of the SPME fiber).

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column (e.g., Supelcowax-10).[3] The NIST WebBook reports a Kovats retention index of 1524 for this compound on a polar Supelcowax-10 column.[3]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: 8 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Mass Spectrometer Parameters: Same as in Protocol 1.

Navigating Chromatographic Challenges: The Role of Derivatization

For some complex matrices or when using certain GC columns, the polarity of the hydroxyl group of this compound can lead to peak tailing. Derivatization can be employed to convert the polar alcohol into a less polar, more volatile derivative, resulting in improved peak shape and sensitivity.[15][16]

Silylation: This is a common derivatization technique for alcohols.[16] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Protocol 3: Silylation Derivatization for Enhanced GC Analysis

  • Sample Preparation: The sample containing this compound should be in an aprotic solvent and free of water.

  • Derivatization Reaction:

    • In a reaction vial, add the sample extract.

    • Add an excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • The GC and MS parameters will need to be optimized for the TMS-derivative of this compound. The derivative will be less polar and more volatile, resulting in a shorter retention time.

Data Interpretation: A Closer Look at the Mass Spectrum

The mass spectrum of this compound provides a unique fingerprint for its identification. Key fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Expected Fragmentation of this compound (Molecular Weight: 130.23)

m/zInterpretation
112[M-H₂O]⁺
84Loss of C₂H₄ from m/z 112
70Loss of C₃H₆ from m/z 112
57C₄H₉⁺ (tert-butyl cation) - a prominent fragment due to the isobutyl group
43C₃H₇⁺ (isopropyl cation)

The NIST Mass Spectrometry Data Center provides a reference spectrum that can be used for comparison.[5]

Method Validation: Ensuring Data Integrity

To ensure the reliability of the analytical results, the chosen method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Visualizing the Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample_Receipt Sample Receipt Method_Selection Method Selection (SHS, SPME, or Derivatization) Sample_Aliquoting Sample Aliquoting & Internal Standard Spiking Extraction_Derivatization Extraction / Derivatization GC_MS_Analysis GC-MS Analysis Data_Acquisition Data Acquisition Peak_Integration Peak Integration & Identification Quantification Quantification (Calibration Curve) Final_Report Final Report

Conclusion

The analytical methods detailed in this application note provide a robust framework for the sensitive and accurate determination of this compound in a variety of sample matrices. The choice between static headspace, SPME, and derivatization should be guided by the specific requirements of the analysis, including the expected concentration of the analyte and the complexity of the sample matrix. By carefully optimizing the sample preparation and instrumental parameters, and by adhering to rigorous method validation protocols, researchers can be confident in the quality and reliability of their data.

References

Application Notes & Protocols for the Large-Scale Production of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Methyl-1-heptanol is a valuable C8 branched-chain primary alcohol with applications spanning the fragrance, flavor, and specialty chemical industries.[1][2] It serves as a scent component, a flavoring agent, and a crucial chemical intermediate for producing surfactants and plasticizers.[1] Its natural occurrence has been noted in tobacco leaves and as a minor component in castoreum, a secretion from beavers.[1][3] The increasing demand for this specialty alcohol necessitates robust and economically viable large-scale production methods. This guide provides a comprehensive overview of the principal synthesis routes, offering a comparative analysis to inform process selection. A detailed, field-proven protocol for a scalable Grignard-based synthesis is presented, complete with process flow diagrams, quantitative data, and critical safety considerations.

Comparative Analysis of Industrial Synthesis Routes

The selection of a manufacturing process for this compound on an industrial scale hinges on factors such as feedstock cost and availability, capital expenditure, process safety, yield, and final product purity. Three primary synthetic strategies are considered here: Grignard Synthesis, Hydroformylation, and the Reduction of Carboxylic Acids/Esters.

  • Route A: Grignard Synthesis: This classic organometallic approach involves the reaction of an isohexyl Grignard reagent with an electrophilic two-carbon synthon, typically an epoxide like ethylene oxide.[4] This method is renowned for its reliability and efficiency in forming carbon-carbon bonds to construct the desired alcohol directly.[5]

  • Route B: Hydroformylation of Isoheptenes: Hydroformylation, or the "oxo process," is a cornerstone of industrial alcohol production. It involves the reaction of an olefin (in this case, an isoheptene isomer) with syngas (a mixture of CO and H₂) in the presence of a catalyst to form an aldehyde, which is subsequently hydrogenated to the alcohol.[1] The primary challenge lies in controlling the regioselectivity to favor the terminal alcohol.

  • Route C: Reduction of 6-Methylheptanoic Acid or its Esters: This route involves the reduction of the corresponding carboxylic acid or, more commonly in industry, its ester derivative (e.g., methyl 6-methylheptanoate). While laboratory-scale reductions often employ powerful but expensive reagents like lithium aluminum hydride (LiAlH₄), industrial-scale processes favor catalytic hydrogenation due to significantly lower costs and easier handling.[1][6]

Data Summary: Comparison of Synthesis Routes
Parameter Route A: Grignard Synthesis Route B: Hydroformylation Route C: Catalytic Hydrogenation of Ester
Primary Feedstocks Isohexyl Halide, Magnesium, Ethylene OxideIsoheptene, Syngas (CO + H₂)6-Methylheptanoic Acid Ester
Key Advantages High selectivity for primary alcohol; robust and well-understood chemistry.[5][7]Utilizes potentially low-cost olefin feedstocks; established industrial process.[1]High-throughput continuous process; avoids stoichiometric metal waste.
Key Disadvantages Requires strict anhydrous conditions; handling of pyrophoric Grignard reagents; ethylene oxide is hazardous.Can produce isomeric mixtures requiring extensive purification; high-pressure equipment needed.Feedstock ester may not be readily available; requires a separate synthesis step.
Typical Catalyst None (stoichiometric Mg)Cobalt or Rhodium complexesCopper chromite or other heterogeneous catalysts
Relative Cost Moderate to HighLow to ModerateModerate
Scalability ExcellentExcellentExcellent

Based on this analysis, the Grignard synthesis route offers a highly reliable and direct pathway to high-purity this compound, making it an excellent choice for batch production where selectivity is paramount.

Detailed Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of isohexylmagnesium bromide with ethylene oxide. This method is adapted from well-established Grignard procedures for alcohol synthesis.[4]

Overall Workflow

The process is a two-stage, one-pot synthesis followed by purification. The first stage is the formation of the Grignard reagent, and the second is the nucleophilic ring-opening of ethylene oxide.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction & Work-up cluster_2 Stage 3: Purification A Charge Reactor: - Magnesium Turnings - Anhydrous Diethyl Ether B Initiate Reaction: - Add small aliquot of  1-bromo-4-methylpentane A->B C Maintain Reflux: - Dropwise addition of remaining  1-bromo-4-methylpentane solution B->C D Complete Formation: - Stir until Mg is consumed - Result: Isohexylmagnesium Bromide C->D E Cool Grignard Reagent to 0°C D->E F Add Ethylene Oxide Solution (dissolved in cold ether) Maintain Temp < 10°C E->F G Quench Reaction: - Cool to 0°C - Slow addition of aq. H₂SO₄ or NH₄Cl F->G H Aqueous Work-up: - Phase Separation - Extraction with Ether G->H I Dry Combined Organic Layers (e.g., anhydrous MgSO₄) H->I J Solvent Removal: - Rotary Evaporation I->J K Final Purification: - Fractional Distillation under  reduced pressure J->K L Final Product: - this compound (>98% purity) K->L caption Workflow for Grignard Synthesis of this compound G Grignard Isohexylmagnesium Bromide (Nucleophile) Intermediate Alkoxide Intermediate Grignard->Intermediate 1. Nucleophilic Attack Epoxide Ethylene Oxide (Electrophile) Epoxide->Intermediate ProtonSource H₃O⁺ (Proton Source) Product This compound ProtonSource->Product Salt Mg(OH)Br ProtonSource->Salt Intermediate->Product 2. Protonation Intermediate->Salt caption Simplified Grignard Reaction Mechanism

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Methyl-1-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying principles that govern them, enabling you to make informed decisions and achieve higher yields and purity.

This compound is a primary alcohol with applications as a flavor and fragrance agent and as a building block in organic synthesis.[1][2] While its structure appears simple, achieving a high-yield synthesis requires careful control over reaction conditions and a solid understanding of potential side reactions. This guide will focus on the two most common and practical synthetic routes: the Grignard reaction and the Hydroboration-Oxidation of an alkene.

Part 1: The Grignard Synthesis Route

The Grignard reaction is a powerful C-C bond-forming method ideal for synthesizing alcohols. For this compound, the most logical retrosynthetic disconnection involves the reaction of an isopentyl (3-methylbutyl) Grignard reagent with a two-carbon electrophile like ethylene oxide. This approach extends the carbon chain by two atoms and directly yields the target primary alcohol.[3]

Diagram 1: Grignard Synthesis Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Workup cluster_2 Step 3: Purification A 1-bromo-3-methylbutane + Mg turnings C Isopentylmagnesium bromide (Grignard Reagent) A->C Initiation (I₂ crystal) Gentle Reflux B Anhydrous Diethyl Ether B->A D Ethylene Oxide in Ether C->D Cool to 0°C before addition E Alkoxide Intermediate D->E Add dropwise at 0°C G Crude this compound E->G Protonation F Aqueous Acidic Workup (e.g., sat. NH₄Cl, dil. HCl) F->E H Liquid-Liquid Extraction G->H I Drying (e.g., MgSO₄) H->I J Fractional Distillation (under reduced pressure) I->J K Pure this compound J->K

Caption: General workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

  • 1-bromo-3-methylbutane

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) and allow it to cool. Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.[3]

  • Grignard Formation: Place magnesium turnings (1.2 eq.) into the flask. Add a small crystal of iodine. Add a small portion of a solution of 1-bromo-3-methylbutane (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates initiation.[4]

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 30-60 minutes to ensure full conversion.[3]

  • Reaction with Epoxide: Cool the Grignard reagent solution to 0°C using an ice-water bath. Add a solution of ethylene oxide (1.1 eq.) in cold, anhydrous diethyl ether dropwise, ensuring the internal temperature does not exceed 10°C.[3]

  • After addition, remove the ice bath and stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution. This is a safer alternative to water or strong acid, which can react violently.[4]

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[3]

  • Purify the crude product by fractional distillation under reduced pressure.

Troubleshooting Guide: Grignard Synthesis (Q&A)

Q1: My Grignard reaction is not initiating. What are the likely causes and solutions?

A: This is the most common failure point. The cause is almost always the presence of water or an insufficiently reactive magnesium surface.

  • Causality: Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols, preventing their formation.[5][6] The surface of magnesium metal is typically passivated by a layer of magnesium oxide, which must be overcome for the reaction to start.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. The ether solvent must be anhydrous.[5][7]

    • Activate the Magnesium: If drying is not the issue, the magnesium surface needs activation. Gently crush the magnesium turnings with a glass rod (carefully!) to expose a fresh surface. Adding a small crystal of iodine is a standard method; the iodine etches the oxide layer.[4]

    • Initiators: If the above fails, adding a few drops of a pre-formed Grignard reagent or 1,2-dibromoethane can often initiate the reaction.

Q2: The yield is very low, and I've recovered most of my starting alkyl halide. Why?

A: This points to an incomplete reaction. Assuming the reaction did initiate, the propagation failed.

  • Causality: The reaction may have started but then stopped due to the gradual ingress of moisture from the atmosphere or impurities in the reagents. Alternatively, the quality of the magnesium may be poor, with a high oxide content.

  • Solutions:

    • Re-check Your Setup: Ensure all joints are sealed and a positive pressure of inert gas is maintained.

    • Use High-Quality Reagents: Use freshly opened anhydrous solvent and high-purity magnesium turnings.

    • Maintain Reaction Temperature: Ensure the reaction maintains a gentle reflux during the addition of the alkyl halide to provide sufficient activation energy for the reaction to proceed to completion.

Q3: My final product is contaminated with a high-boiling impurity, likely 2,7-dimethyloctane. How can I prevent this?

A: You are observing a classic side reaction known as Wurtz coupling.

  • Causality: The Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form an R-R coupled product. This is more prevalent with alkyl iodides and bromides and can be exacerbated by high local concentrations of the alkyl halide or the presence of certain metal impurities.

  • Solutions:

    • Slow Addition: Add the alkyl halide solution slowly and dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring the reaction with magnesium over the coupling reaction.

    • Dilution: Running the reaction in a larger volume of solvent can also help minimize this bimolecular side reaction.

Diagram 2: Troubleshooting the Grignard Reaction

start Low Yield in Grignard Synthesis q1 Did the reaction initiate? (color change, bubbling) start->q1 q2 Was starting halide recovered? q1->q2 Yes ans1_no No Initiation q1->ans1_no No q3 High-boiling side product present? q2->q3 No ans2_yes Incomplete Reaction q2->ans2_yes Yes ans3_yes Wurtz Coupling (R-R) q3->ans3_yes Yes cause1a Cause: Moisture Present ans1_no->cause1a cause1b Cause: Passive Mg Surface ans1_no->cause1b sol1a Solution: Rigorously dry all glassware & solvents. cause1a->sol1a sol1b Solution: Activate Mg with I₂ or mechanical grinding. cause1b->sol1b cause2a Cause: Poor quality reagents ans2_yes->cause2a cause2b Cause: Reaction quenched (e.g., atmospheric moisture) ans2_yes->cause2b sol2a Solution: Use fresh anhydrous solvent & high-purity Mg. cause2a->sol2a sol2b Solution: Ensure positive inert gas pressure. cause2b->sol2b cause3a Cause: High local concentration of alkyl halide. ans3_yes->cause3a sol3a Solution: Slow, dropwise addition of alkyl halide. Use dilute conditions. cause3a->sol3a

Caption: Decision tree for troubleshooting common Grignard synthesis issues.

Part 2: The Hydroboration-Oxidation Route

This two-step process is an elegant method for the anti-Markovnikov hydration of an alkene.[8] Starting with 6-methyl-1-heptene, this reaction installs the hydroxyl group at the terminal, least substituted carbon, directly yielding this compound with high regioselectivity.[9][10]

Diagram 3: Regioselectivity of Hydroboration-Oxidation

cluster_0 Hydroboration Step (Anti-Markovnikov) cluster_1 Oxidation Step Alkene 6-Methyl-1-heptene TS [Transition State] Alkene->TS Syn-addition BH3 BH₃•THF BH3->TS Borane Trialkylborane Intermediate TS->Borane B adds to less substituted C-1 H adds to more substituted C-2 Product This compound (Desired Product) Borane->Product Oxidation with retention of stereochemistry Oxidant H₂O₂ / NaOH Oxidant->Product

Caption: Mechanism showing anti-Markovnikov selectivity in hydroboration.

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • 6-methyl-1-heptene

  • Borane-tetrahydrofuran complex (BH₃•THF), 1M solution

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous diethyl ether or THF

Procedure:

  • Hydroboration: In a flame-dried, inert-atmosphere flask, dissolve 6-methyl-1-heptene (1.0 eq.) in anhydrous THF. Cool the solution to 0°C.[11]

  • Slowly add the BH₃•THF solution (approx. 0.4 eq., as 1 mole of BH₃ reacts with 3 moles of alkene) via syringe, keeping the temperature below 5°C.[12]

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure the completion of the hydroboration step.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add the 3M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂.[11] The reaction is exothermic; maintain the temperature below 30°C.

  • After the peroxide addition, stir the mixture at room temperature for at least 1 hour, or until the phases become clear.

  • Workup and Purification: Add diethyl ether and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by fractional distillation under reduced pressure.

Troubleshooting Guide: Hydroboration-Oxidation (Q&A)

Q1: The primary product I isolated is 6-methyl-2-heptanol, not the desired this compound. What went wrong?

A: This indicates a Markovnikov addition of water, which is antithetical to the goal of this reaction.

  • Causality: The hydroboration-oxidation sequence is specifically chosen for its anti-Markovnikov regioselectivity.[8] Obtaining the 2-ol isomer suggests that either the hydroboration step failed and an alternative (acid-catalyzed) hydration occurred, or the starting material was incorrect. Traces of acid, for instance, could catalyze the Markovnikov hydration of the alkene.

  • Solutions:

    • Verify Reagents: Ensure your starting alkene is indeed terminal (6-methyl-1-heptene) and not an internal isomer.

    • Ensure Anhydrous, Aprotic Conditions: The hydroboration step must be free of water and acids. Use high-quality anhydrous THF.

    • Confirm Reagent Identity: Double-check that you used a borane reagent and not, for example, an oxymercuration reagent or simply aqueous acid, which would lead to the Markovnikov product.[13]

Q2: My yield is low, and I have a lot of unreacted alkene. How can I drive the reaction to completion?

A: This is an issue of incomplete hydroboration.

  • Causality: The borane reagent may have decomposed, or an insufficient amount was used. Borane solutions in THF are sensitive to air and moisture and should be handled under an inert atmosphere.

  • Solutions:

    • Use Fresh Borane: Use a recently purchased or freshly titrated bottle of BH₃•THF.

    • Check Stoichiometry: Ensure you are using at least 1/3 equivalent of BH₃ for every equivalent of alkene. Using a slight excess is sometimes beneficial.[11]

    • Increase Reaction Time/Temp: Allow the reaction to stir for a longer period at room temperature after the initial addition. Gentle warming (to ~40°C) can also help, but should be done cautiously.

Q3: Is there a way to further improve the regioselectivity to ensure almost exclusive formation of the primary alcohol?

A: Yes, by using a sterically bulkier borane reagent.

  • Causality: The regioselectivity of hydroboration is driven by sterics; the large boron atom preferentially adds to the less sterically hindered end of the double bond.[13] By making the borane reagent even larger, this preference can be dramatically enhanced.

  • Solution:

    • Use 9-BBN: Replace BH₃•THF with 9-borabicyclo[3.3.1]nonane (9-BBN).[14] This bulky reagent offers extremely high regioselectivity for the terminal position of an alkene, often yielding >99:1 selectivity for the anti-Markovnikov product.[9][15] It is also more stable and easier to handle than BH₃•THF.

Part 3: Comparative Analysis and General FAQs

Q: Which synthesis route is better for producing this compound?

A: The "better" route depends on your laboratory's resources, safety protocols, and priorities (cost vs. selectivity).

ParameterGrignard SynthesisHydroboration-Oxidation
Starting Materials 1-bromo-3-methylbutane, Mg, Ethylene Oxide6-methyl-1-heptene, Borane reagent
Key Advantages Utilizes common, relatively inexpensive reagents.Excellent and predictable regioselectivity.[8] Tolerant of more functional groups.
Key Disadvantages Extremely sensitive to moisture and air. Risk of Wurtz coupling.[16] Ethylene oxide is a toxic gas.Borane reagents are pyrophoric and require careful handling.[10] Can be more expensive.
Typical Yield 60-80% (highly dependent on technique)85-95%
Best For Cost-sensitive projects where rigorous anhydrous technique is routine.Situations where high, reliable regioselectivity is paramount.

Q: How should I purify the final this compound product?

A: Fractional distillation under reduced pressure is the standard and most effective method.

  • Rationale: this compound has a relatively high boiling point (approx. 187-189°C at atmospheric pressure).[17] Distilling under vacuum lowers the boiling point, which prevents potential decomposition of the product at high temperatures.

  • Procedure: After an aqueous workup and drying of the organic layer, perform a fractional distillation using a short Vigreux column to separate your product from any lower-boiling solvents or higher-boiling side products (like the Wurtz-coupled dimer).[3]

Q: What are the key physical properties of this compound?

A: Knowing these properties is crucial for purification and characterization.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[17][18]
Molecular Weight 130.23 g/mol [17][18][19]
CAS Number 1653-40-3[17][]
Appearance Colorless Oil[1]
Density ~0.823 g/cm³[19]
Boiling Point ~188 °C (461 K)[17]

References

common impurities in commercial 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of commercial this compound in experimental settings. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Purity of Commercial this compound

Commercial this compound is a valuable C8 primary alcohol used as a solvent, fragrance component, and a key intermediate in the synthesis of plasticizers and other chemicals.[1] However, its industrial production, primarily through the hydroformylation of heptenes (the oxo process), often results in a mixture of isomeric C8 alcohols.[2] This isomeric complexity is the most common source of "impurities" and can significantly impact reaction outcomes if not properly understood and managed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities are other C8 alcohol isomers. The industrial synthesis starts with a mixture of heptene isomers, which, upon reaction with carbon monoxide and hydrogen, yields a variety of C8 aldehydes that are subsequently reduced to the corresponding alcohols. Consequently, a typical commercial batch will contain several methyl-heptanols and dimethyl-hexanols.[2]

Beyond isomeric alcohols, other potential impurities can include:

  • Unreacted Starting Materials: Residual heptenes from the hydroformylation process.

  • Aldehydes: Small amounts of C8 aldehydes if the final reduction step is incomplete.

  • Heavy Ends: Higher boiling point compounds formed during the synthesis, which are typically long-chain alcohols and other organic compounds.[3]

  • Water: Moisture can be introduced during production or storage.

Q2: How do these isomeric impurities originate?

A2: The primary industrial synthesis route for this compound is the oxo process, also known as hydroformylation.[4] This process involves the reaction of an alkene (in this case, heptene) with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst. The initial feedstock is often a mixture of heptene isomers, leading to the formation of a corresponding mixture of C8 aldehydes. The subsequent hydrogenation of these aldehydes produces a mixture of C8 alcohol isomers.

Diagram: Origin of Isomeric Impurities in this compound Synthesis

G cluster_0 Oxo Process (Hydroformylation) cluster_1 Reduction Heptene_Isomers Heptene Isomer Mixture (Starting Material) Hydroformylation Hydroformylation (Catalyst: Rh or Co) Heptene_Isomers->Hydroformylation Syngas Syngas (CO + H2) Syngas->Hydroformylation Aldehyde_Isomers C8 Aldehyde Isomer Mixture Hydroformylation->Aldehyde_Isomers Hydrogenation Hydrogenation (Catalyst) Aldehyde_Isomers->Hydrogenation Alcohol_Isomers Commercial this compound (Mixture of C8 Alcohol Isomers) Hydrogenation->Alcohol_Isomers

Caption: Synthesis pathway of this compound via the oxo process, illustrating the origin of isomeric impurities.

Q3: What does a typical Certificate of Analysis (CoA) for this compound look like?

A3: While a specific CoA can vary between suppliers, a representative analysis would include the following specifications. Note that often, the material is sold as "isooctyl alcohol," which reflects its isomeric nature.

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Purity (as C8 Alcohols) ≥ 99.0%Gas Chromatography (GC)
This compound Content Varies (typically not specified as a single component)GC
Other C8 Isomers Reported as a percentage of total C8 alcoholsGC
Water Content ≤ 0.1%Karl Fischer Titration
Acidity (as Acetic Acid) ≤ 0.01%Titration

Note: It is crucial to request a detailed isomeric analysis from your supplier if the specific structure of the alcohol is critical for your application.

Troubleshooting Guide for Experiments

The presence of isomeric alcohol impurities can lead to unexpected results in various chemical reactions. This section addresses common issues and provides troubleshooting strategies.

Issue 1: Inconsistent Reaction Rates or Yields in Esterification or Etherification

  • Observation: You are performing a Fischer esterification or a Williamson ether synthesis and observe variable reaction rates or lower-than-expected yields between different batches of this compound.

  • Causality: The reactivity of primary alcohols can be influenced by the degree of branching in the alkyl chain. Steric hindrance from methyl groups on adjacent carbons in the isomeric impurities can slow down the rate of nucleophilic attack by the alcohol (in esterification) or on the alkyl halide (in ether synthesis).[1][5]

  • Troubleshooting Steps:

    • Characterize Your Starting Material: Run a GC-MS analysis on your this compound to identify the major isomeric impurities.

    • Adjust Reaction Conditions: For sterically hindered isomers, you may need to increase the reaction temperature, prolong the reaction time, or use a more reactive electrophile (e.g., an acyl chloride instead of a carboxylic acid for esterification).[6]

    • Consider a Different Synthetic Route: If consistent results are critical, consider synthesizing this compound in-house via a more selective route, such as the reduction of pure 6-methylheptanoic acid.

Diagram: Impact of Isomeric Impurities on Williamson Ether Synthesis

G cluster_0 Desired Reaction cluster_1 Side Reaction with Isomeric Impurity Desired_Alcohol This compound (Less Hindered) Desired_Product Desired Ether (Higher Yield) Desired_Alcohol->Desired_Product SN2 Reaction Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->Desired_Product Isomeric_Impurity Branched C8 Isomer (More Hindered) Side_Product Side Product Ether (Lower Yield) or Elimination Product Isomeric_Impurity->Side_Product Slower SN2 or E2 Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->Side_Product

Caption: Comparison of reaction pathways in Williamson ether synthesis with the desired alcohol versus a more sterically hindered isomeric impurity.

Issue 2: Unexpected Side Products in Polyurethane Formation

  • Observation: When using this compound as a polyol in polyurethane synthesis, you observe variations in the polymer's properties (e.g., flexibility, hardness) or the formation of byproducts.

  • Causality: The reaction rate between an alcohol and an isocyanate is sensitive to the structure of the alcohol. Primary alcohols are generally more reactive than secondary or tertiary alcohols.[7] Branched primary alcohols may exhibit different reactivity compared to their linear counterparts, affecting the polymerization process. The presence of various isomers can lead to a less uniform polymer structure.

  • Troubleshooting Steps:

    • Isomeric Profile Analysis: As with other reactions, a detailed GC analysis of the alcohol feedstock is the first step.

    • Catalyst Optimization: The choice and concentration of the catalyst (e.g., amine or organometallic) can be adjusted to promote a more uniform reaction rate across the different alcohol isomers.[7]

    • Stoichiometric Adjustments: A slight excess of the isocyanate component may be necessary to ensure complete reaction of all alcohol isomers, though this may lead to other side reactions if not carefully controlled.

Issue 3: Poor Separation of Products During Purification

  • Observation: You have successfully completed a reaction, but are having difficulty separating your desired product from unreacted starting material or byproducts using distillation or chromatography.

  • Causality: The boiling points of C8 alcohol isomers are very close, making their separation by fractional distillation challenging. Similarly, their similar polarities can lead to co-elution in column chromatography.

  • Troubleshooting Steps:

    • High-Efficiency Distillation: If distillation is the chosen method, a fractional distillation column with a high number of theoretical plates is required.

    • Chromatographic Method Development: For chromatographic separations, consider using a more selective stationary phase or a gradient elution method to improve the resolution between your product and the isomeric impurities.

    • Derivatization: In some cases, converting the alcohol mixture to a different functional group (e.g., esters) with more distinct physical properties might facilitate separation, followed by conversion back to the desired alcohol.

Analytical Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity Analysis

This protocol provides a general method for the analysis of isomeric impurities in this compound.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is recommended for separating alcohol isomers. A common choice is a DB-WAX or similar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

  • Data Analysis: Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available. Quantify the relative amounts of each isomer by peak area integration.

References

troubleshooting side reactions in 6-Methyl-1-heptanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 6-methyl-1-heptanol (CAS 1653-40-3).[1] As a key intermediate and fragrance component, its efficient synthesis is critical.[2][3] This document provides in-depth troubleshooting advice for common side reactions and experimental challenges encountered during its preparation, structured in a practical question-and-answer format. Our focus is on providing causal explanations and actionable protocols to enhance yield, purity, and reproducibility.

General Troubleshooting Principles

Before delving into specific synthetic routes, it's crucial to address universal parameters that underpin success in any chemical synthesis. Neglecting these fundamentals is a frequent source of "unexplained" failures.

Question: My reaction is sluggish or failing completely, despite following the protocol. What are the first things I should check?

Answer: Always begin with the fundamentals of your reaction setup and reagents, as these are the most common culprits.

  • Reagent Quality and Purity:

    • Solvents: Anhydrous reactions, such as Grignard syntheses, are notoriously sensitive to moisture.[4][5] Use freshly dried solvents. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture over time. Consider drying them over a suitable agent (e.g., sodium/benzophenone ketyl for ethers, activated molecular sieves) and distilling immediately before use.

    • Starting Materials: Verify the purity of your starting materials (e.g., alkyl halide, aldehyde, ketone). Impurities can poison catalysts or introduce competing side reactions. For instance, a small amount of a protic impurity will quench a stoichiometric amount of an organometallic reagent.

  • Atmospheric Control:

    • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, ensure your inert gas (Nitrogen or Argon) is dry and that your glassware is properly flame-dried or oven-dried. Check for leaks in your manifold or balloon setup.

    • Degassing: For catalytic reactions like hydroformylation, dissolved oxygen can oxidize and deactivate the catalyst. Degas solvents and reagents by sparging with inert gas or through freeze-pump-thaw cycles.

  • Temperature Control:

    • Ensure your reaction is being maintained at the specified temperature. Use a cryobath (e.g., ice-water, acetone/dry ice) for low-temperature steps and a well-calibrated heating mantle with a thermocouple for elevated temperatures. Inaccurate temperature can drastically alter selectivity and reaction rates.

Route 1: Grignard Reaction Synthesis

The Grignard reaction is a classic and versatile method for C-C bond formation and is a common route to this compound. A plausible pathway involves the reaction of an isoamyl magnesium halide with formaldehyde.

FAQs: Grignard Reaction Troubleshooting

Question: My Grignard reaction won't initiate. The magnesium turnings are just sitting in the flask. What's wrong?

Answer: This is a very common issue, typically caused by a passivated magnesium surface or insufficient activation energy. The surface of magnesium is often coated with a thin, unreactive layer of magnesium oxide (MgO).

Troubleshooting Protocol:

  • Mechanical Activation: Before adding solvent, grind the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.

  • Chemical Activation:

    • Iodine: Add a single, small crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask with a heat gun. The disappearance of the purple iodine vapor and the appearance of a cloudy or brownish solution is a strong indicator of initiation.

    • Pre-made Grignard: Add a few drops of a previously prepared Grignard reagent to the flask.

    • 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane. It reacts with magnesium to form ethylene and MgBr₂, which helps to clean and activate the magnesium surface.

  • Solvent and Reagent Purity: Ensure your ether solvent (THF or diethyl ether) is scrupulously dry.[4] Water will react with and quench the Grignard reagent as it forms.

Question: My yield is low, and I've isolated a significant amount of isooctane (2,5-dimethylhexane). What side reaction is causing this?

Answer: You are observing the effects of a Wurtz-type coupling reaction . This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R).

  • Causality: This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures. Slow addition of the alkyl halide to the magnesium suspension is key to maintaining a low instantaneous concentration, favoring the reaction with magnesium over the coupling reaction.

Mitigation Strategies:

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Addition Rate Added over 30-60 minAdd dropwise over 2-3 hoursMinimizes the concentration of alkyl halide available for Wurtz coupling.
Temperature Refluxing Diethyl Ether (~35°C)Gentle warming or room tempReduces the rate of the bimolecular coupling reaction.
Solvent Diethyl EtherTetrahydrofuran (THF)THF is a better solvating agent for the Grignard reagent, which can sometimes improve reaction rates at lower temperatures.

Question: After adding my electrophile (formaldehyde), my main impurity is isopentane. Why?

Answer: The isolation of isopentane indicates that your Grignard reagent was protonated and quenched before it could react with the formaldehyde. The Grignard reagent is a strong base and will readily react with any available protic source.[6]

Troubleshooting Workflow:

grignard_quenching start Low Yield of This compound impurity Isopentane Detected (Quenched Grignard) start->impurity cause1 Moisture in Solvent or Glassware? impurity->cause1 cause2 Protic Impurity in Electrophile? impurity->cause2 solution1 Flame-dry glassware. Use freshly distilled anhydrous solvent. cause1->solution1 Yes solution2 Purify formaldehyde source. (e.g., crack paraformaldehyde under inert gas). cause2->solution2 Yes

Caption: Troubleshooting workflow for Grignard reagent quenching.

Route 2: Hydroformylation ("Oxo Process")

Hydroformylation of a C7 alkene, such as 5-methyl-1-hexene, followed by reduction of the resulting aldehyde, is an industrially significant route. This process involves reacting the alkene with syngas (a mixture of CO and H₂) in the presence of a metal catalyst (typically cobalt or rhodium).[7][8]

FAQs: Hydroformylation Troubleshooting

Question: My hydroformylation of 5-methyl-1-hexene gives a mixture of aldehydes. How can I improve the selectivity for the desired linear product (6-methylheptanal)?

Answer: Regioselectivity (the ratio of linear to branched aldehyde products) is a central challenge in hydroformylation.[8][9] It is primarily controlled by the catalyst system, specifically the steric and electronic properties of the ligands coordinated to the metal center.

  • Causality: The formation of the linear aldehyde is generally favored by large, bulky phosphine ligands on the rhodium catalyst. These ligands sterically hinder the formation of the branched alkyl-rhodium intermediate, thus promoting the formation of the terminal aldehyde.

Strategies for Improving Linear-to-Branched (L:B) Ratio:

Catalyst LigandTypical L:B RatioCharacteristicsReference
Unmodified Rh/Co2:1 to 4:1Low cost, but modest selectivity.[7]
Triphenylphosphine (PPh₃)8:1 to 15:1The industry standard for improved selectivity.[8]
Bulky Phosphites (e.g., triphenyl phosphite)>20:1Offer high selectivity due to large cone angles, but can be more prone to hydrolysis.-

Recommendation: To enhance linearity, increase the ligand-to-metal ratio. A higher concentration of phosphine ligand favors the formation of bis-phosphine metal complexes, which are more selective for linear aldehyde formation.

Question: I'm observing significant amounts of 2-methylhexane in my crude product. What is this side reaction?

Answer: You are seeing the product of a competing hydrogenation side reaction, where the starting alkene is reduced to the corresponding alkane.

  • Causality: The same catalyst active for hydroformylation is also competent for hydrogenation. This side reaction is favored by high temperatures and high H₂ partial pressures relative to the CO partial pressure.

Troubleshooting Diagram: Hydroformylation Side Reactions

hydroformylation cluster_main Main Catalytic Cycle cluster_side Side Reactions Alkene 5-Methyl-1-hexene Alkyl_Rh Alkyl-Rh Intermediate Alkene->Alkyl_Rh + Catalyst Hydrogenation Hydrogenation Alkene->Hydrogenation High T, High H₂ Catalyst Rh-H(CO)(L)₂ Acyl_Rh Acyl-Rh Intermediate Alkyl_Rh->Acyl_Rh + CO Isomerization Isomerization Alkyl_Rh->Isomerization β-hydride elimination Product 6-Methylheptanal (Desired Product) Acyl_Rh->Product + H₂ Internal_Alkene Internal Alkene (e.g., 5-methyl-2-hexene) Isomerization->Internal_Alkene Alkane 2-Methylhexane (Byproduct) Hydrogenation->Alkane

Caption: Competing pathways in the hydroformylation of 5-methyl-1-hexene.

To suppress hydrogenation:

  • Lower the Temperature: Reduce the reaction temperature in 5-10°C increments.

  • Adjust Syngas Ratio: Decrease the H₂:CO ratio from 2:1 to 1:1. A higher CO partial pressure favors the carbonylation step over hydrogenation.

Question: My catalyst seems to die mid-reaction, and I get "high-boiling products" in my distillation. What is happening?

Answer: You are likely experiencing issues with catalyst deactivation and aldol condensation of your product aldehyde.[7]

  • Catalyst Deactivation: Rhodium catalysts can form inactive clusters at high temperatures or low CO pressures. Ensure a continuous, positive pressure of CO is maintained.

  • Aldol Condensation: Aldehydes can self-condense under basic or even neutral conditions at elevated temperatures, forming higher molecular weight aldol adducts. These are the "high-boiling products" you observe. This is especially problematic if your starting materials or system have basic residues.

Solution:

  • Ensure the reaction is run under strict pH control (neutral).

  • After the reaction is complete, immediately proceed with the reduction to the alcohol. The alcohol is not prone to self-condensation. If storage is necessary, keep the aldehyde under an inert atmosphere at a low temperature (<5°C).

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-Methyl-1-heptanol. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into common synthetic routes. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

This compound (CAS No: 1653-40-3) is a primary alcohol used as a fragrance agent, a solvent, and a key intermediate in the synthesis of other chemical compounds like plasticizers and surfactants.[1][2] Its synthesis can be approached through several established organic chemistry pathways, each with unique advantages and challenges. This guide is structured into modules based on these synthetic strategies, offering targeted FAQs and troubleshooting advice.

Physicochemical Data for this compound

For quick reference, key quantitative data for the target compound are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₈O[3][4]
Molecular Weight130.23 g/mol [3][4]
Boiling Point~187-188 °C (460.15 - 460.75 K)[1][3]
Density~0.823 g/cm³[4]
IUPAC Name6-methylheptan-1-ol[3]
SolubilityInsoluble in water; Soluble in ethanol, ether.[1]

Module 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile method for C-C bond formation, making it a common choice for synthesizing alcohols like this compound.[5][6][7] The general principle involves the nucleophilic attack of a Grignard reagent (R-MgX) on a carbonyl compound or an epoxide.

Workflow for Grignard Synthesis of this compound

Grignard Synthesis Workflow start_end start_end process process decision decision io io start Start: Select Precursors (e.g., Isoamyl Halide + Ethylene Oxide) dry Flame-Dry All Glassware Under Inert Atmosphere (N2/Ar) start->dry prepare_grignard Prepare Grignard Reagent: Add Alkyl Halide to Mg Turnings in Anhydrous Ether dry->prepare_grignard initiate Initiation Successful? prepare_grignard->initiate troubleshoot_init Troubleshoot: - Add I2 crystal - Use crushed Mg - Check solvent purity initiate->troubleshoot_init No add_electrophile Slowly Add Electrophile (e.g., Ethylene Oxide) at Low Temperature (0-10°C) initiate->add_electrophile Yes troubleshoot_init->prepare_grignard stir Stir at Room Temperature (1-2 hours) add_electrophile->stir quench Quench Reaction: Slowly add saturated NH4Cl solution at 0°C stir->quench extract Workup: - Separate Layers - Extract Aqueous Phase with Ether quench->extract purify Purify Product: - Dry with MgSO4 - Evaporate Solvent - Fractional Distillation extract->purify end End: Characterize This compound purify->end

Caption: General workflow for synthesizing this compound via a Grignard reaction.

Frequently Asked Questions & Troubleshooting (Grignard Synthesis)

Q1: What are the viable Grignard routes to synthesize this compound?

There are two primary disconnections for this target molecule:

  • Isoamyl Grignard + Ethylene Oxide: This involves reacting isoamylmagnesium halide (prepared from 1-halo-3-methylbutane) with ethylene oxide. This is an excellent method as it extends the carbon chain by two atoms and directly yields a primary alcohol.[8][9]

  • 5-Bromo-2-methylhexane Grignard + Formaldehyde: This route involves preparing a more complex Grignard reagent and reacting it with formaldehyde. While feasible, preparing the starting halide is more complex, and working with gaseous formaldehyde can be cumbersome.

For laboratory synthesis, the isoamyl Grignard and ethylene oxide route is generally preferred for its simplicity and efficiency.

Q2: My Grignard reaction won't start. What should I do?

This is a classic and frequent issue. Initiation failure is almost always due to the deactivation of the magnesium surface.

  • Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting. The initiation step is a single-electron transfer (SET) process that requires a clean, active Mg surface.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Grignard reagents are strong bases and are instantly destroyed by water.[5] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Activate the Magnesium: If the reaction doesn't start spontaneously, activate the surface. Add a small crystal of iodine (I₂); it will etch the Mg surface, exposing fresh metal. Alternatively, add a few drops of 1,2-dibromoethane or sonicate the flask.[10]

    • Crush the Magnesium: Gently crushing a few turnings of magnesium with a glass rod (under an inert atmosphere) can break the oxide layer and expose a fresh surface.

Q3: The reaction mixture turned dark brown/black during reagent formation. Is this normal?

A dark grey or brownish solution is typical for a Grignard reagent. However, a black, tarry mixture can indicate a problem.

  • Causality: Darkening can be caused by the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer (R-R). This process can produce finely divided metal particles that darken the solution.[5] Impurities in the magnesium or halide can also catalyze decomposition.

  • Optimization: To minimize this, ensure a slow, dropwise addition of the alkyl halide to the magnesium suspension. This maintains a low concentration of the halide, favoring the Grignard formation over the coupling reaction. Maintain a gentle reflux during the addition.[8]

Q4: My yield is very low. What are the likely causes?

Low yields can stem from several issues, from reagent preparation to side reactions.

  • Inaccurate Reagent Concentration: If you prepare the Grignard reagent and use it without titration, you may be using an incorrect stoichiometric amount.[5]

  • Side Reactions: The primary culprit is often the Wurtz coupling mentioned above.

  • Temperature Control during Epoxide Addition: The reaction with ethylene oxide is highly exothermic. The addition must be done slowly at low temperatures (0-10 °C) to prevent polymerization of the epoxide or other side reactions.[8]

  • Inefficient Workup: Ensure the quenching step is performed slowly at 0 °C to prevent excessive heat generation. Extract the aqueous layer multiple times with ether to ensure complete recovery of the product.

Module 2: Synthesis via Hydroboration-Oxidation

This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, providing a regiochemical outcome complementary to acid-catalyzed hydration.[11] It is an excellent method for converting a terminal alkene directly into a primary alcohol.

Regioselectivity of Hydroboration-Oxidation

Hydroboration Selectivity cluster_0 Hydroboration-Oxidation of 6-Methyl-1-heptene Alkene CH₂(CH₂)₃CH(CH₃)₂ (6-Methyl-1-heptene) TransitionState Transition State Alkene->TransitionState 1. BH₃-THF 2. H₂O₂, NaOH Product_Anti HOCH₂(CH₂)₄CH(CH₃)₂ This compound (Anti-Markovnikov Product - Major) TransitionState->Product_Anti Boron adds to less substituted C (Sterics) Product_Markov CH₃CH(OH)(CH₂)₃CH(CH₃)₂ 6-Methyl-2-heptanol (Markovnikov Product - Minor) TransitionState->Product_Markov Favored electronically, but sterically hindered

Caption: Hydroboration adds boron to the sterically less hindered carbon, leading to the anti-Markovnikov alcohol.

Frequently Asked Questions & Troubleshooting (Hydroboration-Oxidation)

Q1: What is the correct starting material and why is this reaction "anti-Markovnikov"?

The ideal starting material is 6-methyl-1-heptene .

  • Causality: The reaction proceeds via a concerted syn-addition of a B-H bond across the double bond. Boron is the electrophilic partner and adds to the less substituted carbon of the alkene. This preference is driven by two factors:

    • Steric Hindrance: The bulky borane reagent (or its dimer/complex) approaches the less sterically crowded carbon of the double bond.[12][13]

    • Electronic Effects: There is a partial positive charge development on the more substituted carbon in the transition state, which is more stable. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[14] The net result is the addition of H and OH, with the OH group on the less substituted carbon, an outcome termed "anti-Markovnikov".[11][15]

Q2: Which borane reagent should I use: BH₃·THF or a bulkier reagent like 9-BBN?

  • BH₃·THF (Borane-tetrahydrofuran complex): This is the most common and cost-effective reagent. It is highly reactive, and one mole of BH₃ can react with three moles of the alkene.[15] For a simple terminal alkene like 6-methyl-1-heptene, BH₃·THF provides excellent regioselectivity.

  • 9-BBN (9-Borabicyclo[3.3.1]nonane): This is a sterically hindered dialkylborane. Its bulk dramatically enhances regioselectivity, especially when the steric environments of the two carbons in the double bond are similar.[12][14] For 6-methyl-1-heptene, 9-BBN is overkill but can be used to ensure almost exclusive formation of the primary alcohol. It is often preferred for more sensitive substrates.

Q3: The oxidation step seems sluggish, and I'm getting a low yield of the alcohol. What could be wrong?

Incomplete oxidation is a common pitfall.

  • Causality: The oxidation mechanism requires the deprotonation of hydrogen peroxide by a base (like NaOH) to form the hydroperoxide anion (⁻OOH), which is a potent nucleophile.[14] This anion attacks the boron atom, followed by the migration of the alkyl group from boron to oxygen. This process repeats for all three alkyl groups on the boron.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your hydrogen peroxide solution has not degraded. Use a fresh bottle of 30% H₂O₂.

    • Maintain Basic Conditions: The reaction must be basic (pH > 8). Ensure you have added a sufficient amount of aqueous NaOH or KOH. The base is crucial for generating the hydroperoxide anion.

    • Ensure Proper Mixing: The reaction mixture can be biphasic. Vigorous stirring is essential to ensure the trialkylborane, aqueous peroxide, and base can interact effectively.

    • Allow Sufficient Reaction Time: While the oxidation is often rapid, allow it to stir for several hours at room temperature or with gentle warming (e.g., 40-50 °C) to ensure the reaction goes to completion.

Module 3: Synthesis via Reduction of a Carboxylic Acid Derivative

This route involves the reduction of 6-methylheptanoic acid or one of its esters to the corresponding primary alcohol. This is a very straightforward transformation but requires potent reducing agents.

Frequently Asked Questions & Troubleshooting (Reduction)

Q1: What is the best reducing agent for converting 6-methylheptanoic acid to this compound?

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is the reagent of choice for reducing carboxylic acids. It is a powerful, non-selective reducing agent capable of reducing the acid directly to the primary alcohol in high yield. It must be used in an anhydrous ether solvent like diethyl ether or THF.

  • Borane (BH₃·THF): Borane is another excellent option. It has the advantage of being more selective than LAH and can reduce carboxylic acids in the presence of some other functional groups.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid.

Q2: What are the critical safety precautions when working with LiAlH₄?

LiAlH₄ is a highly reactive and pyrophoric substance.

  • Causality: It reacts violently with water and other protic sources to release flammable hydrogen gas. The reaction is extremely exothermic and can ignite the solvent.

  • Safety Protocol:

    • Always work under an inert atmosphere (N₂ or Ar) in a fume hood.

    • Use anhydrous solvents.

    • Add the LiAlH₄ slowly to the solvent, and then add the solution of the carboxylic acid dropwise to the LAH slurry, controlling the temperature with an ice bath.

    • The quenching process is the most hazardous step. Cool the reaction to 0 °C and quench very slowly and sequentially by adding water, then a 15% NaOH solution, and then more water (Fieser workup). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

Q3: How do I properly quench a LiAlH₄ reaction?

The Fieser workup is a standard and reliable method. For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise, add 'x' mL of water. (Vigorous H₂ evolution).

  • Slowly and dropwise, add 'x' mL of 15% (w/v) aqueous NaOH.

  • Slowly and dropwise, add '3x' mL of water.

  • Remove the ice bath and stir vigorously for 30-60 minutes. The mixture should form a white, granular precipitate that is easy to filter off. The product will be in the ether layer.

Detailed Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from 1-bromo-3-methylbutane (isoamyl bromide) and ethylene oxide.

Materials:

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Iodine (1 crystal)

  • Anhydrous diethyl ether (Et₂O, 150 mL)

  • 1-bromo-3-methylbutane (15.1 g, 0.10 mol)

  • Ethylene oxide (condensed, ~5.0 g, 0.11 mol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Grignard Formation: Place the magnesium turnings and the iodine crystal in the flask. Add 20 mL of anhydrous Et₂O. In the dropping funnel, place a solution of 1-bromo-3-methylbutane in 50 mL of anhydrous Et₂O.

  • Initiation: Add ~5 mL of the bromide solution to the magnesium. The solution should turn cloudy and begin to gently boil, indicating the reaction has started. If not, gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, stir the resulting dark grey solution for an additional 30 minutes at room temperature.

  • Reaction with Epoxide: Cool the Grignard reagent to 0 °C using an ice-water bath. Slowly bubble gaseous ethylene oxide through the solution or add a pre-weighed, cold solution of ethylene oxide in anhydrous ether dropwise. CAUTION: Highly exothermic. Maintain the internal temperature below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A viscous, white precipitate will form.

  • Quenching: Cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise until the precipitate dissolves and two clear layers form.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of Et₂O.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. Purify the crude alcohol by fractional distillation under reduced pressure to yield pure this compound.

References

Technical Support Center: Purification of Crude 6-Methyl-1-heptanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 6-Methyl-1-heptanol. This document is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this long-chain alcohol through fractional distillation. Here, we address common challenges and provide in-depth, scientifically grounded solutions.

I. Understanding the Challenge: The Nature of this compound

This compound is a primary alcohol with a boiling point of approximately 188°C at atmospheric pressure.[1][2] Its purification can be complicated by the presence of impurities with close boiling points, such as structural isomers (e.g., other methyl-heptanols or dimethyl-hexanols) and byproducts from its synthesis.[3] Furthermore, its relatively high boiling point necessitates careful consideration of distillation conditions to prevent thermal degradation.[4][5]

Key Physical Properties:
PropertyValueSource
Molecular FormulaC8H18O[1][6]
Molecular Weight130.23 g/mol [1][6]
Boiling Point (at 760 mmHg)187-189°C[3]
Density~0.818 g/mL[2]
Solubility in Water647 mg/L @ 25°C[3]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the fractional distillation of this compound.

Setup and Initial Operation
Q1: My distillation is not starting, even though the heating mantle is at a high temperature. What's wrong?

A1: This is a common issue often related to inadequate heat transfer or an inefficient setup. Here’s a systematic approach to troubleshooting:

  • Heat Source and Transfer: For high-boiling liquids like this compound, a heating mantle is the preferred heat source over a hot plate or steam bath, as it provides more uniform heating and can reach the required temperatures safely.[7][8][9] Ensure good contact between the flask and the mantle. If there are gaps, you can add sand to improve thermal contact.[9]

  • Insulation: The fractionating column and distillation head are susceptible to heat loss, especially in a fume hood with constant airflow.[10] This can prevent the vapor from reaching the condenser. To counteract this, wrap the column and head with glass wool or aluminum foil to ensure a proper temperature gradient is established.[11]

  • System Leaks: Even small leaks in the glassware joints can prevent the system from reaching the necessary temperature and pressure equilibrium. Ensure all ground glass joints are properly sealed. For vacuum distillation, greasing all joints is mandatory.[12][13]

  • Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling. The top of the bulb should be level with the bottom of the side arm leading to the condenser.[11] If it's too high, the vapor may not reach it, and you'll observe a lower temperature than the actual boiling point.

Q2: The temperature is fluctuating wildly during distillation. How can I achieve a stable boiling point?

A2: Temperature instability usually points to issues with the boiling process or the separation efficiency of your column.

  • Bumping: Uneven boiling, or "bumping," can cause sudden surges of vapor up the column, leading to temperature fluctuations. This is especially prevalent in vacuum distillation.[12]

    • Solution: Always use a stir bar for smooth boiling.[12] Boiling chips are ineffective under vacuum as the trapped air is quickly removed.[12]

  • Distillation Rate: A distillation that is proceeding too quickly will not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, resulting in poor separation and an unstable head temperature.[10][14]

    • Solution: Reduce the heating rate to allow the "ring of condensate" to rise slowly and steadily up the column.[11] A slow, steady distillation rate of 1-2 drops per second is ideal for good separation.

  • Column Flooding: If the heating rate is too high, the column can "flood," where the amount of returning liquid (reflux) interferes with the rising vapor. This disrupts the equilibrium and leads to poor separation.

    • Solution: Decrease the heat input to allow the excess liquid to drain back into the distilling flask.

Fraction Collection and Purity
Q3: I'm collecting a forerun (initial fraction) at a much lower temperature than expected. What is it?

A3: A low-boiling forerun is common and typically consists of more volatile impurities from the crude mixture. These can include residual solvents from the synthesis or extraction steps (e.g., diethyl ether, hexane) or low-boiling byproducts. It is crucial to separate this fraction to ensure the purity of your main product.

Q4: The separation between my desired fraction and the next fraction is poor. How can I improve the efficiency of my distillation?

A4: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in your column.[11] One theoretical plate is equivalent to a single simple distillation.[11] To improve separation:

  • Column Packing: Use a fractionating column with a high surface area packing material, such as Raschig rings or metal sponges.[15][16] This provides more surfaces for condensation and re-vaporization cycles, increasing the number of theoretical plates.[11] For alcohols, copper packing can also help remove sulfur-containing impurities.[17]

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation. You can increase the reflux ratio by adjusting the heating rate and, if your setup allows, using a reflux-controlling distillation head.

  • Column Length: A longer fractionating column will have more theoretical plates and thus provide better separation. However, this also increases the time required for the distillation and can lead to greater product loss on the column surface.

Vacuum Distillation
Q5: Why and when should I use vacuum distillation for this compound?

A5: While this compound can be distilled at atmospheric pressure, its boiling point of ~188°C is high enough that some thermal decomposition can occur over a prolonged distillation.[18][19] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of degradation.[20]

Q6: I'm performing a vacuum distillation, but I can't achieve a low enough pressure. What are the likely causes?

A6: Leaks are the most common culprit for a poor vacuum.

  • Joints: As mentioned, ensure every single joint is properly greased and sealed.[12][13]

  • Tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure.

  • Vacuum Source: Check the performance of your vacuum pump or water aspirator. A cold trap between your apparatus and a mechanical pump is essential to prevent solvent vapors from contaminating the pump oil.[12]

III. Experimental Protocols and Visualizations

Protocol: Fractional Distillation of Crude this compound
  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[15][21]

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask:

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.

  • Distillation:

    • Begin stirring and apply heat using a heating mantle.

    • Observe the vapor rising through the column. Adjust the heating rate to ensure a slow and steady ascent of the condensate ring.[11]

    • Collect any low-boiling forerun in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound (this will be lower than 188°C if under vacuum), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise sharply, indicating that the main component has been distilled.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool.

    • If under vacuum, vent the system to atmospheric pressure before turning off the vacuum source.[12]

Diagrams
Troubleshooting Logic for a Stalled Distillation

Caption: A decision tree for troubleshooting a stalled distillation.

IV. References

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  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols. Retrieved from --INVALID-LINK--

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  • Clawhammer Supply. (2013, March 30). Distillation Column Packing - For Higher Proof. Retrieved from --INVALID-LINK--

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from --INVALID-LINK--

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 1-Heptanol, 6-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

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  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from --INVALID-LINK--

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  • Stenutz. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from --INVALID-LINK--

  • Project Gaia. (n.d.). Gaia Brief: Ethanol Quality—Impurities in Distillation that Affect Ethanol as a Fuel. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). Retrieved from --INVALID-LINK--

  • LookChem. (2025, May 20). This compound. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1976). Thermal decomposition of isopropanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, November 17). Could you give me information about troubleshooting about distillation?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Retrieved from --INVALID-LINK--

  • FAO AGRIS. (n.d.). Thermal Behavior of Long-Chain Alcohols on Sapphire Substrate. Retrieved from --INVALID-LINK--

  • YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from --INVALID-LINK--

  • Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from --INVALID-LINK--

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  • Google Patents. (n.d.). US6478930B2 - Impurities separation by distillation. Retrieved from --INVALID-LINK--

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Drying of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing water from 6-Methyl-1-heptanol samples. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and scientifically grounded protocols to ensure the successful drying of this C8 alcohol for sensitive applications.

Introduction: The Challenge of Water in this compound

This compound, a branched primary alcohol, is utilized in various chemical syntheses and as a fragrance component.[1][2] Its utility in many organic reactions, particularly those involving water-sensitive reagents such as Grignard reagents or organolithiums, necessitates the use of an anhydrous sample. The presence of even trace amounts of water can lead to side reactions, reduced yields, and catalyst deactivation.

The selection of an appropriate drying method depends on several factors, including the initial water content, the required final dryness, the scale of the experiment, and the available laboratory equipment. This guide will explore three primary methods for drying this compound:

  • Use of Inorganic Drying Agents (Desiccants)

  • Azeotropic Distillation

  • Extractive Distillation

Troubleshooting Guide 1: Inorganic Drying Agents

Inorganic desiccants are a common and convenient choice for removing water from organic solvents. They function by forming hydrates, thus sequestering water from the alcohol.

dot

Caption: Workflow for drying this compound with inorganic desiccants.

Comparison of Common Drying Agents
Drying AgentCapacitySpeedEfficiency (Final Water Content)Chemical InertnessCost
Molecular Sieves (3Å) HighSlowVery Low (<10 ppm)HighModerate
Anhydrous MgSO₄ ModerateFastLowHighLow
Anhydrous Na₂SO₄ LowSlowModerateHighVery Low
Experimental Protocol: Using 3Å Molecular Sieves

Molecular sieves are crystalline aluminosilicates with a uniform pore size. For drying alcohols, 3Å sieves are ideal as they allow small water molecules to enter the pores while excluding the larger alcohol molecules.[4]

Step-by-Step Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a round-bottom flask or a suitable oven-safe dish.

    • Heat the sieves to 250-300 °C under a vacuum or a stream of inert gas for at least 4 hours to remove any adsorbed water.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Drying Procedure:

    • To your sample of this compound, add the activated molecular sieves (approximately 10-20% by weight of the alcohol).

    • Seal the container and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer contact time may be necessary.

    • Carefully decant or filter the dried alcohol from the molecular sieves. For very high purity, distillation from the sieves can be performed.

FAQs for Inorganic Drying Agents
  • Q: My this compound is still wet after using sodium sulfate. What went wrong?

    • A: Sodium sulfate has a low capacity for water and is relatively slow. It is best used for pre-drying or for removing small amounts of water. For higher water content, consider using magnesium sulfate or molecular sieves.

  • Q: Can I reuse the molecular sieves?

    • A: Yes, molecular sieves can be regenerated by heating them to 250-300 °C under vacuum to drive off the adsorbed water.

  • Q: I see a fine powder in my alcohol after using a drying agent. What should I do?

    • A: This is likely dust from the drying agent. It can be removed by filtration through a fine filter paper or by distillation.

Troubleshooting Guide 2: Azeotropic Distillation

If this compound forms a minimum-boiling azeotrope with water, azeotropic distillation is an effective method for its removal. This technique involves adding an entrainer, a third component that forms a new, lower-boiling azeotrope with water, which can then be distilled off.

dot

Caption: Workflow for azeotropic distillation of this compound.

Experimental Protocol: Azeotropic Distillation with a Dean-Stark Apparatus

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a distillation apparatus with a Dean-Stark trap and a condenser.

    • Charge the round-bottom flask with the wet this compound and a suitable entrainer (e.g., toluene or cyclohexane). Add boiling chips.

  • Distillation:

    • Heat the mixture to reflux. The vapor, consisting of the entrainer and water, will rise, condense, and collect in the Dean-Stark trap.

    • As the condensate cools in the trap, it will separate into two immiscible layers: an upper organic layer (entrainer) and a lower aqueous layer.

    • The Dean-Stark trap is designed to allow the denser water layer to be collected while the less dense organic layer overflows and returns to the distillation flask.

  • Completion and Product Isolation:

    • Continue the distillation until no more water collects in the trap.

    • Allow the apparatus to cool.

    • The remaining liquid in the distillation flask is now anhydrous this compound, which can be further purified by simple distillation to remove the entrainer.

FAQs for Azeotropic Distillation
  • Q: How do I choose the right entrainer?

    • A: An ideal entrainer should be immiscible with water, form a low-boiling azeotrope with water, and have a boiling point sufficiently different from this compound to allow for final separation by distillation. Toluene and cyclohexane are common choices.

  • Q: The condensate in my Dean-Stark trap is not separating into two layers. What is the problem?

    • A: This could be due to several reasons:

      • The entrainer may be too soluble in water.

      • The amount of water present may be very low.

      • The temperature of the condenser may be too high, preventing efficient condensation.

Troubleshooting Guide 3: Extractive Distillation

Extractive distillation is another technique used to separate azeotropes. It involves adding a high-boiling, non-volatile solvent to the mixture. This solvent alters the relative volatilities of the components, allowing for their separation by distillation.

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Caption: Workflow for extractive distillation of this compound.

Principle of Operation

The added solvent interacts differently with the alcohol and water, increasing the relative volatility of the alcohol. This allows the more volatile alcohol to be distilled off as the overhead product, while the water and the high-boiling solvent are removed from the bottom of the column. The solvent can then be recovered in a separate distillation step. A common solvent used for this purpose is ethylene glycol.[5][6]

FAQs for Extractive Distillation
  • Q: What are the key considerations for selecting a solvent for extractive distillation?

    • A: The solvent should have a high boiling point, be miscible with water and the alcohol, and significantly alter the vapor-liquid equilibrium of the alcohol-water mixture. It should also be non-reactive and thermally stable.

  • Q: Extractive distillation seems more complex than other methods. When is it preferred?

    • A: Extractive distillation is often used in industrial settings for continuous processes. For laboratory-scale drying, the use of desiccants or azeotropic distillation is generally more practical.

General Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.[7]

  • Work in a well-ventilated area, preferably a fume hood.

  • This compound is flammable; keep it away from ignition sources.[8]

  • When using reactive drying agents like magnesium, ensure the initial water content is low to avoid a vigorous reaction.[9]

References

long-term stability and storage of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and proper storage of this aliphatic alcohol. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend refrigeration.[3] Specifically, storage under normal laboratory conditions, at temperatures between 15°C to 25°C, is also cited with a shelf life of 24 months.[4] To prevent degradation from light and moisture, amber glass bottles with a tight-fitting cap are recommended.

Q2: What are the primary signs of degradation for this compound?

A2: Visual inspection can often provide the first clues of degradation. Look for a change in color from a clear, colorless liquid to a yellowish tint.[5] An alteration in its faint, pleasant odor may also indicate chemical changes.[6] For quantitative assessment, a decrease in purity as measured by gas chromatography (GC) is a definitive sign of degradation.[6]

Q3: Can this compound be stored in plastic containers?

A3: It is generally not recommended to store this compound in plastic containers for long periods. Alcohols can sometimes leach plasticizers from certain types of plastics, which could contaminate your sample. For long-term storage, chemically resistant glass, such as borosilicate, is the preferred material.

Q4: Is this compound sensitive to air or oxygen?

A4: While this compound is a primary alcohol and can be oxidized, it is generally stable under normal atmospheric conditions.[5] However, for high-purity applications or very long-term storage, it is best practice to minimize headspace in the storage container or backfill with an inert gas like argon or nitrogen to prevent slow oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peak in Gas Chromatography (GC) analysis. Sample contamination or degradation.1. Verify the purity of your solvent and syringe. 2. Re-run the analysis with a fresh, unopened sample of this compound if available. 3. Consider the possibility of oxidation or esterification if the sample has been stored for an extended period or at elevated temperatures.
Inconsistent results in bioassays or chemical reactions. Impurities in this compound.1. Confirm the purity of your current stock using a reliable analytical method like GC-MS. 2. If impurities are detected, consider purifying the alcohol by distillation or obtaining a new, high-purity batch.
Cloudy or hazy appearance of the liquid. Water contamination. This compound has low water solubility.[5]1. Check for proper sealing of the storage container. 2. If moisture is suspected, the alcohol can be dried using a suitable drying agent like anhydrous sodium sulfate, followed by filtration.
Change in viscosity or physical appearance. Polymerization or other degradation reactions.1. This is a significant sign of degradation. The material should not be used for sensitive applications. 2. Dispose of the material according to your institution's safety guidelines.[7]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

Objective: To determine the purity of a this compound sample.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • A suitable capillary column (e.g., DB-5 or equivalent)

  • High-purity helium or nitrogen as the carrier gas

  • This compound sample

  • Suitable solvent for dilution (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Set the oven temperature program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/minute.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks, expressed as a percentage.

Protocol 2: Handling and Safety Precautions

This compound is a combustible liquid and can cause serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Wear impervious gloves and protective clothing.[1]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

  • Avoid breathing vapors or mists.[1]

  • Wash hands thoroughly after handling.

Spill Response:

  • In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1]

  • Ventilate the area of the spill.[1]

Visualizing Degradation Pathways

The primary degradation pathway for this compound under aerobic conditions is oxidation. This can lead to the formation of an aldehyde and subsequently a carboxylic acid.

G This compound This compound 6-Methylheptanal 6-Methylheptanal This compound->6-Methylheptanal Oxidation 6-Methylheptanoic Acid 6-Methylheptanoic Acid 6-Methylheptanal->6-Methylheptanoic Acid Further Oxidation

Caption: Potential oxidation pathway of this compound.

Logical Workflow for Stability Assessment

This workflow provides a systematic approach to assessing the stability of your this compound stock.

G Start Assess this compound Stock Visual Visual Inspection (Color, Clarity) Start->Visual Analytical Analytical Purity Check (GC) Visual->Analytical Clear & Colorless Discard Discard and Reorder Visual->Discard Discolored or Cloudy Use Proceed with Experiment Analytical->Use Purity > 98% Purify Consider Purification Analytical->Purify Purity 95-98% Analytical->Discard Purity < 95%

Caption: Decision workflow for assessing this compound stability.

References

Technical Support Center: Grignard Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1-heptanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Grignard synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The synthesis of this compound via the Grignard pathway is a classic C-C bond-forming reaction. It involves the formation of isoamylmagnesium bromide, followed by its nucleophilic attack on ethylene oxide. While elegant, this process is fraught with potential pitfalls that can drastically reduce yield and purity. This document provides a structured troubleshooting guide, FAQs, and detailed protocols to address these challenges head-on.

Core Reaction Pathway

The overall synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: Isoamyl bromide (1-bromo-3-methylbutane) reacts with magnesium metal in an ether solvent to form isoamylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks one of the carbon atoms of the ethylene oxide ring, followed by an acidic workup to yield the primary alcohol, this compound.[1][2][3][4]

Reaction_Pathway Fig. 1: Overall Reaction Scheme cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Attack & Workup Reactant1 Isoamyl Bromide ((CH₃)₂CHCH₂CH₂Br) Grignard Isoamylmagnesium Bromide ((CH₃)₂CHCH₂CH₂MgBr) Reactant1->Grignard Anhydrous Ether Reactant2 Magnesium (Mg) Reactant2->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Reactant3 Ethylene Oxide Reactant3->Intermediate Product This compound Intermediate->Product H₃O⁺ Workup

Caption: Fig. 1: Overall Reaction Scheme

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My Grignard reaction won't start. The solution remains clear and there's no heat production after adding the initial amount of isoamyl bromide. What's wrong?

Answer: This is a classic initiation problem, typically stemming from two primary causes: an inactive magnesium surface or the presence of moisture.

  • Probable Cause 1: Magnesium Passivation. Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the halide from reaching the metal surface.[5]

  • Probable Cause 2: Protic Contaminants. Grignard reagents are potent bases and are instantly quenched by water or other protic sources (e.g., alcohols).[4][5][6] Even trace amounts of moisture in your glassware or solvent can prevent the reaction from ever starting.

Recommended Solutions:

Solution IDActionRationale
TS-1A Activate Magnesium Gently crush the magnesium turnings with a glass rod in situ (under inert gas) to expose a fresh metal surface. Alternatively, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These activators react with the Mg to clean the surface.[5][6]
TS-1B Rigorous Drying Ensure all glassware is either flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.
TS-1C Use Anhydrous Solvents Use freshly opened anhydrous ether or THF, or solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Diethyl ether and THF are crucial as they solvate and stabilize the Grignard reagent.[5][7]
TS-1D Gentle Heating A gentle warming with a heat gun may be required to reach the activation energy for the reaction. Be prepared to cool the flask immediately once the reaction initiates, as it is highly exothermic.[8]

Question 2: My reaction initiated, but my final yield is low, and I've isolated a significant amount of a non-polar byproduct, 2,7-dimethyloctane. How can I prevent this?

Answer: You are observing the result of the most common side reaction in Grignard formation: Wurtz coupling .

  • Mechanism: The already-formed isoamylmagnesium bromide can act as a nucleophile and attack the electrophilic carbon of an unreacted isoamyl bromide molecule.[6][9] This coupling reaction consumes both your starting material and your Grignard reagent, directly impacting your yield.

Wurtz_Coupling Fig. 2: Wurtz Coupling Side Reaction Grignard Isoamyl-MgBr (Nucleophile) Product 2,7-Dimethyloctane (Wurtz Product) Grignard->Product Halide Isoamyl-Br (Electrophile) Halide->Product Salts MgBr₂

Caption: Fig. 2: Wurtz Coupling Side Reaction

Recommended Solutions:

Solution IDActionRationale
TS-2A Slow Halide Addition Add the isoamyl bromide dropwise from an addition funnel. This maintains a low concentration of the alkyl halide in the flask, favoring its reaction with the abundant magnesium surface over the Grignard reagent.[9]
TS-2B Maintain Dilution Use a sufficient volume of anhydrous ether. High concentrations of reactants can increase the rate of the bimolecular Wurtz coupling.
TS-2C Control Temperature While initial heating might be necessary, the reaction is exothermic. Once initiated, maintain a gentle reflux using a water bath. Excessively high temperatures can promote side reactions.[6]

Question 3: During the acidic workup, a thick, unmanageable white emulsion formed, making the layer separation impossible. What should I do?

Answer: This is a very common issue caused by the precipitation of basic magnesium salts (e.g., Mg(OH)Br) when the reaction is quenched with water or insufficient acid.

Recommended Solutions:

Solution IDActionRationale
TS-3A Use Saturated NH₄Cl The preferred method is to pour the reaction mixture slowly onto a stirred slurry of crushed ice and saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, strong enough to protonate the alkoxide and hydrolyze the magnesium salts into water-soluble complexes without being as violently exothermic as strong acids.[10]
TS-3B Use Dilute Strong Acid Alternatively, pour the reaction mixture into a well-stirred, ice-cold solution of dilute HCl (e.g., 1-2 M) or H₂SO₄.[11][12] The acid converts the magnesium salts into water-soluble MgCl₂ or MgSO₄. Caution: This is highly exothermic; addition must be slow and with efficient cooling.
TS-3C Remediation If an emulsion has already formed, add more dilute acid (HCl or H₂SO₄) and stir vigorously until the solids dissolve. Additional ether may be required to ensure proper partitioning.

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous ether solvent (like diethyl ether or THF) mandatory? A: The ether solvent serves two critical functions. First, it is aprotic and unreactive towards the Grignard reagent.[5] Second, the lone pairs on the ether's oxygen atom coordinate to the magnesium atom, forming a soluble complex that stabilizes the highly reactive Grignard reagent.[5][7]

Q2: How can I be sure my Grignard reagent has formed before adding the ethylene oxide? A: Visual cues are the primary indicator: the solution will turn cloudy and grey/brown, and you will observe spontaneous, gentle refluxing as the exothermic reaction proceeds. Once the addition of isoamyl bromide is complete, the reaction is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted. A small sample can be taken, quenched with water, and tested with an indicator; a basic pH indicates the presence of the Grignard reagent.

Q3: What is the best way to handle ethylene oxide? A: Ethylene oxide is a toxic gas with a low boiling point (10.7 °C). It should only be handled in a well-ventilated fume hood. For lab-scale synthesis, it is typically condensed in a cold trap (dry ice/acetone bath) and added as a liquid to the cooled Grignard solution, or it can be bubbled directly from a cylinder through the reaction mixture at a controlled rate.

Q4: Can I use isoamyl chloride instead of the bromide? A: Yes, but the reactivity of alkyl halides towards magnesium is in the order R-I > R-Br > R-Cl.[5] While the chloride is less expensive, it is significantly less reactive and may require more vigorous conditions or highly activated magnesium (Rieke magnesium) to initiate the reaction. The bromide offers a good balance of reactivity and stability.

Experimental Protocols

Protocol 1: Preparation of Isoamylmagnesium Bromide

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Magnesium Turnings 24.31 2.67 g 0.11 1.1
Isoamyl Bromide 151.04 15.1 g (12.6 mL) 0.10 1.0
Anhydrous Diethyl Ether 74.12 ~80 mL - -

| Iodine | 253.81 | 1 small crystal | - | - |

Procedure:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet.

  • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Place the magnesium turnings (2.67 g) and a single iodine crystal in the flask.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Prepare a solution of isoamyl bromide (15.1 g) in 60 mL of anhydrous diethyl ether and load it into the addition funnel.

  • Add ~5-10 mL of the isoamyl bromide solution to the magnesium turnings. The brown color of the iodine should fade, and the solution should become cloudy with gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Once the reaction has started, add the remaining isoamyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, stir the resulting grey/brown mixture at room temperature for an additional 30 minutes to ensure complete reaction. The Grignard reagent is now ready for the next step.

Protocol 2: Synthesis of this compound

Procedure:

  • Cool the freshly prepared isoamylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Slowly bubble ethylene oxide gas (approx. 4.9 g, 0.11 mol) through the stirred solution via a delivery tube. Alternatively, add an equivalent amount of pre-condensed liquid ethylene oxide dropwise. CAUTION: This step is exothermic. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.

  • Workup: Prepare a beaker containing 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice/NH₄Cl slurry.

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add it to the funnel.

  • Separate the ether layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

References

Technical Support Center: Spectroscopic Identification of 6-Methyl-1-heptanol Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Methyl-1-heptanol. This guide is designed for researchers, chemists, and quality control professionals who utilize spectroscopic techniques to verify the purity of synthesized this compound. Here, we address common issues related to byproduct formation and provide systematic, field-proven troubleshooting strategies using NMR, IR, and Mass Spectrometry.

Section 1: Understanding the Chemistry - Common Syntheses and Potential Byproducts

To effectively identify byproducts, one must first anticipate them. The choice of synthetic route dictates the likely impurities. Below, we analyze two common pathways to this compound.

Pathway A: Grignard Reaction with an Epoxide

A frequent synthesis involves the reaction of isobutylmagnesium bromide with ethylene oxide, followed by an acidic workup.[1][2] This SN2-type reaction is efficient for creating primary alcohols with a two-carbon extension.[3]

  • Target Reaction: Isobutylmagnesium Bromide + Ethylene Oxide → 6-Methyl-1-heptan-1-olate → (H₃O⁺ workup) → this compound

  • Potential Byproducts & Their Origin:

    • 2,7-Dimethyloctane: This non-polar byproduct arises from a Wurtz-type coupling, where two isobutyl groups from the Grignard reagent couple with each other.[4][5] This is more common if trace amounts of the initial alkyl halide remain or if the reaction is overheated.

    • Unreacted Isobutyl Bromide: Incomplete formation of the Grignard reagent can lead to carryover of the starting alkyl halide.

    • Magnesium Salts: Byproducts like magnesium hydroxide halides (Mg(OH)X) are formed during the aqueous workup and are typically removed during extraction.

Pathway B: Reduction of a Carboxylic Acid or Ester

Another robust method is the reduction of 6-methylheptanoic acid or its corresponding ester (e.g., ethyl 6-methylheptanoate) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7]

  • Target Reaction: 6-Methylheptanoic Acid + LiAlH₄ → (H₃O⁺ workup) → this compound

  • Potential Byproducts & Their Origin:

    • Unreacted 6-Methylheptanoic Acid: Incomplete reduction, often due to insufficient LiAlH₄ or reaction time, will leave starting material in the product mixture.[8]

    • 6-Methylheptanal (Aldehyde Intermediate): While the reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate, this species is more reactive than the starting acid and is typically reduced immediately.[9] Its presence in a final product is rare but indicates a highly incomplete or quenched reaction.

    • Aluminum Salts: Aluminum complexes are formed during the reaction and are hydrolyzed and removed during the workup phase.

Section 2: FAQ - Spectroscopic Profile of Pure this compound

Before troubleshooting impurities, you must be confident in the spectral signature of your target compound.

Q: What are the expected signals in the ¹H NMR spectrum of pure this compound?

A: The ¹H NMR spectrum provides a distinct fingerprint. Key signals include a triplet around δ 3.64 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The integration of this peak should be 2H. You will also see a characteristic doublet for the two methyl groups at the end of the chain (-(CH₃)₂) around δ 0.86 ppm , integrating to 6H. The remaining aliphatic protons will appear as a series of multiplets between δ 1.15-1.55 ppm . The hydroxyl proton (-OH) will appear as a broad singlet, whose chemical shift can vary depending on concentration and solvent.

Q: What are the key resonances in the ¹³C NMR spectrum of this compound?

A: The ¹³C NMR spectrum should show 7 distinct carbon signals (since the two methyls of the isopropyl group are equivalent). The most downfield signal, around δ 63.3 ppm , is the carbon attached to the oxygen (-CH₂OH). The isopropyl methine carbon (-CH) appears around δ 28.0 ppm , and the two equivalent methyl carbons are found upfield around δ 22.6 ppm . The other methylene carbons in the chain appear between δ 24.0 and 39.2 ppm .[10][11]

Q: How can I use IR spectroscopy to confirm the presence of the alcohol?

A: The most prominent feature in the IR spectrum of an alcohol is a strong, broad absorption band in the region of 3200-3600 cm⁻¹ .[12][13] This peak is characteristic of the O-H stretching vibration and its broadness is due to hydrogen bonding. You should also observe strong C-H stretching peaks just below 3000 cm⁻¹ and a C-O stretching band between 1000-1300 cm⁻¹ .[14] The absence of a strong, sharp peak around 1700 cm⁻¹ indicates the absence of carbonyl (C=O) impurities.[15]

Q: What is the expected molecular weight and mass spectrum fragmentation for this compound?

A: The molecular formula is C₈H₁₈O, giving a molecular weight of 130.23 g/mol .[16][] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 130 may be weak or absent. A characteristic and often prominent peak is the M-18 peak at m/z = 112, corresponding to the loss of a water molecule (H₂O). Another common fragmentation is the alpha-cleavage, resulting in a peak at m/z = 31 ([CH₂OH]⁺).

Section 3: Troubleshooting Guide - Spectroscopic Identification of Byproducts

This section addresses specific spectral anomalies you might encounter and links them to probable byproducts from the synthetic routes discussed.

Q: My ¹H NMR spectrum shows a sharp singlet around δ 9.7 ppm. What is this?

A: A signal in the δ 9-10 ppm region is highly characteristic of an aldehyde proton (-CHO) .[15] This indicates the presence of 6-methylheptanal, likely from an incomplete LiAlH₄ reduction of 6-methylheptanoic acid.

  • Confirmation: Check the IR spectrum for a strong, sharp carbonyl (C=O) absorption around 1730 cm⁻¹ and two weak C-H stretches around 2720 and 2820 cm⁻¹ , which are diagnostic for an aldehyde.[13][18]

Q: I see an extremely broad singlet in my ¹H NMR from δ 10-12 ppm and my IR spectrum has a very broad O-H stretch that overlaps with the C-H region, plus a sharp peak at ~1710 cm⁻¹. What impurity is present?

A: This combination of signals is a classic indicator of a residual carboxylic acid —in this case, unreacted 6-methylheptanoic acid. The ¹H NMR signal at δ 10-12 ppm is the acidic proton, and the IR peak at ~1710 cm⁻¹ is the carbonyl C=O stretch of the acid. The very broad O-H IR band (2500-3300 cm⁻¹) is also characteristic of the hydrogen-bonded dimer of a carboxylic acid.[14]

Q: My GC-MS analysis shows a peak with a molecular ion of m/z = 114 that elutes before my product. The fragmentation pattern is typical of a simple alkane. What could this be?

A: A non-polar compound with a mass of 114 g/mol , when synthesizing from isobutylmagnesium bromide, strongly suggests the presence of 2,7-dimethyloctane (C₈H₁₈). This is the Wurtz coupling byproduct.[4][19] Its lower boiling point and lack of polarity cause it to elute earlier than the alcohol on most standard GC columns.

  • Confirmation: The ¹H NMR of the crude product would show overlapping aliphatic signals, but the characteristic -CH₂OH triplet at δ 3.64 ppm would integrate to less than 2H relative to the other protons if this byproduct is significant.

Q: My ¹³C NMR has more than the expected 7 signals. I see a peak around δ 180 ppm. What does this mean?

A: A ¹³C NMR signal in the δ 175-185 ppm range is indicative of a carboxylic acid carbonyl carbon . This confirms the presence of unreacted 6-methylheptanoic acid as suggested in the IR and ¹H NMR troubleshooting points above.

Summary of Spectroscopic Data for Key Species
CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key IR Bands (cm⁻¹)Key MS (m/z)
This compound (Product) 3.64 (t, 2H), 0.86 (d, 6H)63.3 (-CH₂OH), 22.6 (-CH₃)3200-3600 (broad), 2850-2960130 (M⁺), 112 (M-18)
6-Methylheptanoic Acid (SM) 10-12 (broad s, 1H), 2.35 (t, 2H)~180 (C=O), 34.1 (-CH₂COOH)2500-3300 (very broad), 1710144 (M⁺)
6-Methylheptanal (Intermediate) 9.76 (t, 1H), 2.42 (dt, 2H)~202 (C=O), 43.8 (-CH₂CHO)2820, 2720, 1730128 (M⁺)
2,7-Dimethyloctane (Byproduct) 0.8-1.6 (overlapping m)All signals < 40 ppm2850-2960114 (M⁺)

Section 4: Protocols and Workflows

Protocol 1: Standard Sample Preparation for Analysis
  • Crude Reaction Mixture: After workup and initial solvent removal, take a small aliquot (~5-10 mg).

  • Dissolution: Dissolve the aliquot in 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. CDCl₃ is suitable for NMR, and a dilute solution can be used for IR (if using solution cells) and GC-MS.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • IR Analysis: For IR, the neat liquid sample can be analyzed directly by placing a drop between two salt (NaCl or KBr) plates.

  • GC-MS Analysis: Dilute the CDCl₃ solution further with a volatile solvent like dichloromethane or diethyl ether to an appropriate concentration (~1 mg/mL) before injection.

Workflow 1: Systematic Byproduct Identification

This workflow provides a logical sequence for analyzing a sample of synthesized this compound.

Byproduct_Identification_Workflow Systematic Byproduct Identification Workflow A Start: Crude Product Sample B Run IR Spectrum A->B C Check for C=O peak (~1700-1740 cm⁻¹) B->C F Check for O-H peak (~3200-3600 cm⁻¹) B->F D Run ¹H NMR Spectrum C->D No E Impurity: Carbonyl Compound Present (Acid or Aldehyde) C->E Yes I Check for Aldehyde H (~9.7 ppm) or Acid H (~12 ppm) D->I K Run GC-MS D->K E->D G Product Confirmed (Alcohol Present) F->G Yes H Absence of Target Product. Re-evaluate synthesis. F->H No G->D J Identify Specific Carbonyl Impurity I->J M Final Purity Assessment J->M L Analyze for non-polar byproducts (e.g., Wurtz coupling) K->L L->M

References

Validation & Comparative

A Researcher's Guide to Comparing the Bioefficacy of 6-Methyl-1-heptanol Isomers: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive methodological framework for researchers to design, execute, and interpret bioassays to compare the efficacy of 6-Methyl-1-heptanol isomers. By leveraging established principles from the study of similar semiochemicals, we aim to equip scientists with the necessary tools to elucidate the distinct biological roles of these chiral molecules.

The Significance of Chirality in Methyl-Branched Alcohols

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. The (R)- and (S)-enantiomers of a chiral molecule can exhibit vastly different, and sometimes opposing, biological activities. This is because biological receptors, such as those for olfaction or drug targets, are themselves chiral and thus interact differently with each enantiomer.

A prime example of this stereospecificity is seen in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The pheromone's major component is 4-methyl-3-heptanol. Field tests have demonstrated that while the (3S,4S)-stereoisomer is a potent attractant for the beetle, the (3R,4S)- and (3R,4R)-isomers are inhibitory.[1][2] This highlights the critical importance of evaluating the biological activity of individual stereoisomers, as a racemic mixture could produce a misleading or null result due to the antagonistic effects of different isomers.

Given this precedent, it is highly probable that the (R)- and (S)-isomers of this compound also exhibit distinct bioactivities. The following sections will outline a robust experimental workflow to investigate these potential differences.

Proposed Experimental Workflow for Comparative Bioassays

The following workflow provides a structured approach to comparing the bioefficacy of this compound isomers. This process is designed to be self-validating by incorporating necessary controls and progressive levels of biological assessment, from physiological response to behavioral outcomes.

experimental_workflow cluster_prep Phase 1: Preparation cluster_phys Phase 2: Physiological Screening cluster_behav Phase 3: Behavioral Assays cluster_analysis Phase 4: Data Analysis and Interpretation isomers Acquire/Synthesize (R)- and (S)-6-Methyl-1-heptanol purity Verify Purity and Enantiomeric Excess (e.g., Chiral GC) isomers->purity solutions Prepare Standardized Dilutions in an Appropriate Solvent purity->solutions eag Electroantennography (EAG) solutions->eag ssr Single Sensillum Recording (SSR) eag->ssr olfactometer Y-Tube Olfactometer Assay ssr->olfactometer field Field Trapping Experiments (if applicable) olfactometer->field stats Statistical Analysis (e.g., ANOVA, t-test) field->stats conclusion Draw Conclusions on Comparative Efficacy stats->conclusion

Caption: A comprehensive workflow for the comparative bioassay of this compound isomers.

Phase 1: Preparation and Standardization

The foundation of any robust bioassay is the quality and standardization of the test compounds.

Step 1: Acquisition and Purity Verification of Isomers

  • Action: Obtain high-purity samples of (R)-6-methyl-1-heptanol and (S)-6-methyl-1-heptanol. If synthesizing in-house, utilize established stereoselective synthesis routes.

  • Causality: The presence of even small amounts of the opposing enantiomer can lead to synergistic or antagonistic effects, confounding the results. Therefore, it is crucial to verify the enantiomeric excess (e.e.) of each isomer, ideally using chiral gas chromatography (GC).

Step 2: Preparation of Standardized Solutions

  • Action: Prepare a series of dilutions for each isomer and the racemic mixture in a high-purity, low-volatility solvent (e.g., hexane or paraffin oil). A solvent blank should also be prepared as a negative control.

  • Causality: Standardized concentrations are essential for generating dose-response curves and ensuring that any observed differences in bioactivity are due to the isomers themselves and not variations in concentration.

Phase 2: Physiological Screening

Physiological assays provide a direct measure of the interaction between the test compounds and the organism's sensory system.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to a volatile compound. It is an excellent high-throughput screening tool to determine if the antennae can detect the compound.

Protocol for Electroantennography (EAG)

  • Preparation: Excise the antenna from the test organism (e.g., an insect) and mount it between two electrodes.

  • Stimulation: Deliver a puff of air carrying a known concentration of the test compound over the antennal preparation.[3]

  • Recording: Record the resulting depolarization of the antennal neurons using an acquisition controller.[3]

  • Data Normalization: Normalize the responses to a standard compound to allow for comparison across different preparations.

  • Testing: Test each isomer, the racemic mixture, and the solvent control across a range of concentrations to generate dose-response curves.

eag_workflow cluster_setup Setup cluster_stim Stimulation cluster_rec Recording & Analysis antenna Excise and Mount Antenna electrodes Connect to Electrodes antenna->electrodes puff Deliver Air Puff with Test Compound electrodes->puff record Record Electrical Response puff->record analyze Analyze and Normalize Data record->analyze

Caption: A simplified workflow for an Electroantennography (EAG) experiment.

Phase 3: Behavioral Assays

While physiological assays confirm sensory detection, behavioral assays are necessary to determine the organism's response (e.g., attraction, repulsion, or no response).

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard laboratory tool for studying the behavioral responses of insects to airborne stimuli.

Protocol for Y-Tube Olfactometer Assay

  • Setup: Place the Y-tube olfactometer in a controlled environment with uniform lighting and temperature.

  • Airflow: Establish a constant, purified airflow through both arms of the olfactometer.

  • Stimulus Introduction: Introduce the test compound into the airflow of one arm (the "treatment" arm) and the solvent control into the other arm.

  • Insect Release: Release an individual insect at the base of the Y-tube.

  • Observation: Record the insect's choice of arm and the time spent in each arm. A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repulsion.[4]

  • Isomer Comparison: Conduct separate experiments for each isomer against the solvent control. To directly compare the isomers, conduct a choice test with the (R)-isomer in one arm and the (S)-isomer in the other.

Data Presentation and Interpretation

The quantitative data from these bioassays should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical EAG Response Data for this compound Isomers

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEM
(R)-6-Methyl-1-heptanol1Data to be filled
10Data to be filled
100Data to be filled
(S)-6-Methyl-1-heptanol1Data to be filled
10Data to be filled
100Data to be filled
Racemic Mixture1Data to be filled
10Data to be filled
100Data to be filled
Solvent Control-Data to be filled

Table 2: Hypothetical Y-Tube Olfactometer Choice Data

Test Compound (vs. Solvent)Number of Individuals Choosing Treatment ArmNumber of Individuals Choosing Control ArmStatistical Significance (p-value)
(R)-6-Methyl-1-heptanolData to be filledData to be filledData to be filled
(S)-6-Methyl-1-heptanolData to be filledData to be filledData to be filled
Racemic MixtureData to be filledData to be filledData to be filled

Conclusion

The study of this compound isomers presents a promising avenue for research in chemical ecology and drug development. While direct comparative data is currently lacking, the well-established principles of stereospecificity in similar compounds provide a strong rationale for undertaking such investigations. The experimental framework detailed in this guide offers a robust and scientifically rigorous approach to elucidating the distinct biological activities of the (R)- and (S)-enantiomers of this compound. By carefully executing these physiological and behavioral bioassays, researchers can contribute valuable knowledge to this field and potentially uncover novel semiochemicals or therapeutic agents.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 6-Methyl-1-heptanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Methyl-1-heptanol

This compound (C₈H₁₈O, CAS No: 1653-40-3) is a primary aliphatic alcohol with applications as a chemical intermediate, solvent, and a component in fragrances.[1][2] Its presence and concentration can be a critical quality attribute in various matrices, from raw materials in chemical synthesis to trace-level components in environmental or biological samples.[2] For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this compound is paramount. An unvalidated or poorly chosen analytical method can lead to inconsistent data, jeopardizing product quality and research outcomes.

This guide provides an in-depth comparison of two robust, yet fundamentally different, analytical strategies for the quantification of this compound: Direct Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) and Indirect Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization .

Our objective is not merely to present protocols but to dissect the causality behind the experimental choices. We will explore the strengths and limitations of each technique, provide detailed, field-tested methodologies, and summarize the discussion with comparative data to empower you, the analyst, to select the most suitable method for your specific application. The validation of these analytical procedures is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that any method chosen is demonstrably fit for its intended purpose.[3][4][5][6]

Method 1: Direct Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle of the Method

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds.[7] this compound, with a boiling point of approximately 188 °C, is ideally suited for GC analysis.[2][8] The core principle involves vaporizing the sample and separating its components in a heated column. A Flame Ionization Detector (FID) then combusts the eluting organic compounds, generating an electrical signal proportional to the mass of carbon atoms entering the flame. This makes the FID a highly sensitive, universal detector for hydrocarbons, offering excellent linearity and robustness for quantification.[9]

Why this approach? The primary advantage of GC-FID is its directness and simplicity. It avoids complex sample preparation steps like derivatization, minimizing potential sources of error and improving sample throughput. For routine quality control of raw materials or formulated products where the matrix is simple, GC-FID is often the gold standard.

Experimental Protocol: GC-FID Analysis

This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

1. Sample Preparation

  • Objective: To dissolve the sample in a suitable volatile solvent and add an internal standard for improved precision.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like isopropanol or hexane.[7]

    • Prepare an internal standard (IS) stock solution (e.g., 1-octanol at 10 mg/mL in the same solvent). The IS is chosen for its structural similarity to the analyte and its ability to be chromatographically resolved.

    • Create a series of calibration standards by diluting the analyte stock solution to concentrations spanning the expected sample range (e.g., 0.1 to 2.0 mg/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 1.0 mg/mL).

    • For unknown samples, accurately weigh or pipette a known amount into a volumetric flask, add the same fixed concentration of internal standard, and dilute with the solvent. Ensure the final concentration is within the calibrated range.

2. Chromatographic Conditions

  • Rationale: The selected parameters are designed to provide good resolution between the analyte, internal standard, and any potential impurities, while maintaining a reasonable run time. A mid-polarity column like a "wax" or a 5% phenyl-methylpolysiloxane is often a good starting point for alcohols.[10][11]

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and Flame Ionization Detector.

    • Column: DB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1 (this can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C.

    • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He or N₂): 25 mL/min.

3. Data Analysis & System Suitability

  • Procedure:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression on the calibration data. The correlation coefficient (r²) should be ≥ 0.999.

    • System Suitability Test (SST): Before running the sample sequence, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area ratio should be ≤ 2.0%.[5]

Method 2: Indirect Quantification by HPLC-UV with Pre-column Derivatization

Principle of the Method

High-Performance Liquid Chromatography separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. While powerful, its utility for this compound is limited by the molecule's lack of a chromophore—a part of the molecule that absorbs ultraviolet (UV) light.[12][13] To overcome this, we employ derivatization: a chemical reaction that attaches a UV-absorbing tag to the analyte before HPLC analysis.[14] Common reagents for derivatizing hydroxyl groups include acyl chlorides and anhydrides, which convert the alcohol into a highly UV-active ester.[12][13][15]

Why this approach? This method is invaluable when a GC is unavailable or when the sample matrix contains non-volatile components that would contaminate a GC inlet. It can also offer very high sensitivity depending on the chosen derivatizing agent. The trade-off is a more complex and time-consuming sample preparation workflow, which requires careful optimization and control.[16]

Experimental Protocol: Derivatization and HPLC-UV Analysis

This protocol describes the derivatization of this compound with phthalic anhydride, followed by reversed-phase HPLC analysis.[15]

1. Derivatization Procedure

  • Objective: To quantitatively convert the alcohol into a UV-active phthalate monoester.

  • Reagents: Pyridine (catalyst and solvent), Phthalic Anhydride (derivatizing agent), 0.1 M HCl.

  • Procedure:

    • Prepare stock solutions of this compound and an internal standard (e.g., 1-octanol) in pyridine.

    • Create calibration standards by diluting the analyte stock in pyridine.

    • To 1 mL of each standard and sample solution in a sealed vial, add a precise amount of phthalic anhydride (e.g., 50 mg).

    • Heat the reaction mixture at 80 °C for 30 minutes.

    • Cool the vials to room temperature. Carefully add 2 mL of 0.1 M HCl to quench the reaction and neutralize the excess pyridine.

    • Extract the derivatized analyte into an organic solvent like dichloromethane (2 x 2 mL).

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC injection.

2. Chromatographic Conditions

  • Rationale: A reversed-phase C18 column is used to separate the relatively non-polar ester derivatives. The mobile phase composition is optimized to achieve baseline separation. The detection wavelength is set to the absorbance maximum of the phthalate tag.

  • Instrumentation: HPLC system with a UV/Vis detector.

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.[15]

3. Data Analysis & System Suitability

  • Procedure:

    • Follow the same calibration and linear regression procedure as described for GC-FID.

    • System Suitability Test (SST): Inject a mid-level derivatized standard five times. The %RSD of the peak area ratio should be ≤ 2.0%, and chromatographic parameters like tailing factor and theoretical plates should meet predefined criteria.

Visualizing the Validation Workflow

A robust analytical method is built on a foundation of rigorous validation. The following diagram illustrates the logical flow of the validation process, which is applicable to both GC and HPLC methods, ensuring they are fit for purpose as per ICH Q2(R2) guidelines.[4][17]

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Pre-validation check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Robustness Robustness LOD_LOQ->Robustness SOP SOP Generation Robustness->SOP Method Validated Routine Routine Analysis with System Suitability Tests SOP->Routine

Caption: General workflow for analytical method validation.

Head-to-Head: Comparative Performance Data

The choice between analytical methods often comes down to a quantitative comparison of their performance characteristics. The following table summarizes typical validation data for the two methods described. These values are representative and may vary based on the specific instrumentation, reagents, and sample matrix.

Validation Parameter GC-FID Derivatization-HPLC-UV Commentary
Specificity High (based on retention time)High (based on retention time)Co-eluting impurities can be a challenge for both. GC-MS or HPLC-MS would provide higher specificity.[18]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Both methods exhibit excellent linearity over a defined range.[19][20]
Range Wide (e.g., 0.1 - 10 mg/mL)Moderate (dependent on reaction)The GC-FID method generally offers a wider linear dynamic range.
Accuracy (% Recovery) 98 - 102%95 - 105%The multi-step derivatization and extraction can introduce more variability, potentially widening the acceptance criteria for accuracy.[19][21]
Precision (%RSD) ≤ 2.0%≤ 3.0%Direct injection in GC leads to higher precision compared to the more complex HPLC workflow.[19][21]
Limit of Quantitation (LOQ) ~10-50 µg/mL~1-10 µg/mLDerivatization can significantly enhance sensitivity, leading to lower detection and quantitation limits.[22]
Sample Throughput HighLow to MediumThe lengthy derivatization step for HPLC significantly reduces the number of samples that can be processed per day.
Method Complexity LowHighHPLC method requires expertise in chemical reactions, extraction techniques, and managing potential interferences from reagents.

Making the Right Choice: A Decision Framework

Selecting the optimal method requires a careful analysis of your specific analytical needs. The diagram below provides a decision-making framework to guide your choice between GC-FID and Derivatization-HPLC-UV.

G node_method node_method start Is the sample matrix non-volatile or thermally labile? gc_avail Is a GC system available? start->gc_avail No   use_hplc Use Derivatization- HPLC-UV start->use_hplc  Yes sensitivity Is trace-level (sub-µg/mL) sensitivity required? gc_avail->sensitivity Yes gc_avail->use_hplc No use_gc Use GC-FID sensitivity->use_gc No sensitivity->use_hplc Yes consider_alt Consider Alternative (e.g., GC-MS)

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-FID and derivatization-HPLC-UV are powerful, validatable techniques for the quantification of this compound. There is no single "best" method; the optimal choice is dictated by the specific requirements of the analysis.

  • GC-FID stands out for its simplicity, speed, and high precision, making it the preferred method for routine analysis of relatively clean samples where volatility is not a concern.

  • Derivatization-HPLC-UV offers a robust alternative when GC is not feasible due to matrix constraints or equipment availability. Its key advantage lies in the potential for enhanced sensitivity, though this comes at the cost of increased complexity and lower throughput.

Ultimately, a thorough understanding of the principles behind each method, coupled with a rigorous validation plan based on ICH guidelines, will ensure the generation of accurate, reliable, and defensible analytical data for your research and development needs.

References

A Senior Application Scientist's Guide to Solvent Selection for 6-Methyl-1-heptanol: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and formulation, the choice of solvent is a critical parameter that can dictate the success of a reaction, the efficiency of a separation, or the stability of a final product. This guide provides an in-depth analysis of 6-Methyl-1-heptanol's performance across various solvent systems. As a C8 primary alcohol, this compound possesses a unique combination of a polar hydroxyl head and a nonpolar hydrocarbon tail, making its interactions with different solvents a subject of practical importance.[1][2] This document moves beyond simple solubility data to explore the functional implications of solvent choice in key applications.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for predicting its behavior in different solvent environments.

  • Structure: this compound is a primary alcohol with a branched alkyl chain.[1][2] Its structure consists of a heptane backbone with a methyl group at the sixth carbon and a hydroxyl group at the first carbon.[1]

  • Polarity: The presence of the hydroxyl (-OH) group imparts polarity, allowing for hydrogen bonding. However, the eight-carbon chain contributes significant nonpolar character. This amphiphilic nature is central to its solvent interactions.

  • Key Properties:

    • Molecular Formula: C₈H₁₈O[1][3]

    • Molecular Weight: 130.23 g/mol [1][3]

    • Boiling Point: Approximately 188 °C (367-372.2 °F) at 760 mmHg[1][3]

    • Water Solubility: Low, reported as 640 mg/L at 25 °C.[1][3]

    • LogP (Octanol-Water Partition Coefficient): Estimated between 2.73 and 2.8, indicating a preference for nonpolar environments.[1][4]

Comparative Analysis in Representative Solvent Systems

The performance of this compound is best understood by comparing its behavior in solvents of varying polarities and functionalities. The principle of "like dissolves like" is a useful starting point, where substances with similar polarities tend to be miscible.[5][6]

Table 1: Physicochemical Properties of Selected Solvents

SolventClassPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
HexaneNonpolar0.11.8869
TolueneNonpolar (Aromatic)2.42.38111
Dichloromethane (DCM)Polar Aprotic3.18.9340
AcetonePolar Aprotic5.120.756
EthanolPolar Protic4.324.5578
MethanolPolar Protic5.132.7065
WaterPolar Protic10.280.1100

Data compiled from various sources.[7][8][9]

Performance Insights:

  • Nonpolar Solvents (e.g., Hexane, Toluene):

    • Solubility: High. The long alkyl chain of this compound interacts favorably with the nonpolar solvent molecules through van der Waals forces.

    • Application Suitability: Excellent for reactions where this compound is a reactant with other nonpolar species. Also suitable as a co-solvent to increase the solubility of nonpolar compounds in a more polar system.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone):

    • Solubility: Moderate to high. These solvents can engage in dipole-dipole interactions with the hydroxyl group of this compound, while also accommodating its nonpolar tail.

    • Application Suitability: Versatile for a range of reactions. Polar aprotic solvents are known to favor SN2 reactions by solvating the cation and leaving the nucleophile more reactive.[10][11][12][13] If this compound were used to form an alkoxide, for instance, these solvents would be a logical choice.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water):

    • Solubility: High in other alcohols like ethanol and methanol due to strong hydrogen bonding between the hydroxyl groups.[3] Its solubility in water is limited, as the large nonpolar chain disrupts the extensive hydrogen-bonding network of water.[3]

    • Application Suitability: Ethanol and methanol are excellent choices when this compound is a starting material or product in reactions that are compatible with protic environments. Polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate through hydrogen bonding.[10][11][14][15]

Application-Specific Performance and Experimental Protocols

A. This compound as a Reactant in Nucleophilic Substitution Reactions

The choice of solvent can dramatically influence the rate and mechanism (SN1 vs. SN2) of nucleophilic substitution reactions.

  • SN2 Pathway: For reactions where an activated form of this compound (e.g., a tosylate) is reacted with a strong nucleophile, a polar aprotic solvent is preferred.[11][13] These solvents solvate the counter-ion of the nucleophile, increasing the nucleophile's reactivity.[12]

  • SN1 Pathway: If the reaction proceeds through a carbocation intermediate, a polar protic solvent would be more suitable to stabilize this intermediate.[11][14][15]

Experimental Protocol: Model SN2 Reaction

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 10 mmol of 6-methyl-1-heptyl tosylate in 50 mL of anhydrous acetone (a polar aprotic solvent).

  • Reaction: Add 12 mmol of sodium azide (NaN₃).

  • Heating: Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, filter the solid sodium tosylate, and remove the acetone under reduced pressure.

  • Analysis: Analyze the resulting 1-azido-6-methylheptane for yield and purity.

B. This compound in Liquid-Liquid Extractions

In liquid-liquid extraction, a solvent is chosen to selectively dissolve a target compound from a mixture.[16][17] The immiscibility of the solvent with the initial solution is crucial.[6][18]

  • Scenario: Imagine needing to extract a moderately polar organic product from an aqueous reaction mixture. A solvent system of water and a nonpolar solvent like hexane or ethyl acetate would be used.[18] Due to its amphiphilic nature and low water solubility, this compound would partition primarily into the organic phase.

Experimental Protocol: Determining the Partition Coefficient (LogP)

  • Preparation: Prepare a standard solution of this compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 50 mL of n-octanol containing a known concentration of this compound with 50 mL of water.

  • Equilibration: Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely.

  • Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.

  • Analysis: Determine the concentration of this compound in each layer using a suitable analytical technique, such as gas chromatography (GC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizing Workflows and Concepts

Diagram 1: Solvent Selection Logic for Nucleophilic Substitution

G Reactants This compound Derivative + Nucleophile SN1 SN1 Pathway Favored? Reactants->SN1 Weak Nucleophile, Stable Carbocation SN2 SN2 Pathway Favored? Reactants->SN2 Strong Nucleophile, Unhindered Substrate Protic Choose Polar Protic Solvent (e.g., Ethanol, Water) SN1->Protic Yes Aprotic Choose Polar Aprotic Solvent (e.g., Acetone, DMSO) SN2->Aprotic Yes Result1 Enhanced Reaction Rate Protic->Result1 Stabilizes Carbocation Result2 Enhanced Reaction Rate Aprotic->Result2 Maximizes Nucleophilicity

Caption: Logic for solvent choice in substitution reactions.

Diagram 2: Workflow for Partition Coefficient Determination

G cluster_prep Preparation cluster_extraction Extraction & Equilibration cluster_analysis Analysis cluster_calc Calculation Prep1 Prepare Standard Solution in n-Octanol Prep2 Add to Separatory Funnel with Water Prep1->Prep2 Shake Shake Vigorously Prep2->Shake Settle Allow Layers to Separate Shake->Settle Sample Sample Both Layers Settle->Sample Analyze Analyze Concentration (GC) Sample->Analyze Calc Calculate Partition Coefficient (P) Analyze->Calc LogP Determine LogP Calc->LogP

Caption: Experimental workflow for LogP determination.

Conclusion and Future Directions

The selection of an appropriate solvent system for this compound is a multifactorial decision that hinges on the specific application. Its amphiphilic character allows for at least moderate solubility in a wide range of solvents, from nonpolar hydrocarbons to polar aprotic systems. For applications in synthesis, the choice between polar protic and polar aprotic solvents can be a powerful tool to direct reaction mechanisms. In separation sciences, its hydrophobic nature dominates, making it suitable for extraction into nonpolar organic phases.

Future research should focus on generating comprehensive quantitative data on the solubility of this compound in a broader array of solvent systems and at various temperatures. Additionally, kinetic studies of model reactions in different solvents would provide invaluable data for drug development professionals seeking to optimize synthetic routes.

References

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 6-Methyl-1-heptanol with NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical methods for verifying the structure of 6-Methyl-1-heptanol, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Imperative of Structural Verification

In any synthetic pathway, the final product must be rigorously characterized to ensure it is the desired compound and free from significant impurities. The synthesis of this compound, a simple branched-chain alcohol, serves as an excellent model to illustrate the principles and comparative strengths of various analytical techniques. While several methods can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule.

Synthesis of this compound: A Brief Overview

A common route to synthesize this compound involves the Grignard reaction, a robust method for forming carbon-carbon bonds. The synthesis could proceed by reacting 5-methyl-1-bromopentane with magnesium to form the Grignard reagent, which is then reacted with formaldehyde. A final workup with a weak acid yields the target primary alcohol.

Synthesis_Workflow reagent1 5-Methyl-1-bromopentane grignard Grignard Reagent Formation reagent1->grignard reagent2 Mg reagent2->grignard reaction Grignard Reaction grignard->reaction reagent3 Formaldehyde reagent3->reaction workup Acidic Workup reaction->workup product This compound workup->product

The Gold Standard: Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[1][2][3] It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).[1][4]

¹H NMR: A Proton's Perspective

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.[1][2]

Expected ¹H NMR Data for this compound:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.6Triplet (t)2H-CH₂OH
b~1.5Multiplet (m)2H-CH₂CH₂OH
c~1.3Multiplet (m)4H-CH₂(CH₂)₂CH₂-
d~1.1Multiplet (m)1H-CH(CH₃)₂
e~0.9Doublet (d)6H-CH(CH₃)₂
f~1.5-2.5Singlet (s, broad)1H-OH

Note: The hydroxyl proton signal (f) is often broad and its chemical shift can vary depending on concentration and solvent. It may not exhibit clear coupling.[5]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[4] For this compound, we anticipate six distinct signals, as two of the methyl carbons are chemically equivalent.

Expected ¹³C NMR Data for this compound:

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~63-CH₂OH
2~33-CH₂CH₂OH
3~39-CH₂CH(CH₃)₂
4~29-CH₂CH₂CH(CH₃)₂
5~28-CH(CH₃)₂
6~23-CH(CH₃)₂

Note: These are predicted values. Actual experimental values may vary slightly.

NMR_Analysis_Workflow sample Synthesized Product dissolve Dissolve in CDCl₃ sample->dissolve nmr_acq Acquire ¹H & ¹³C NMR Spectra dissolve->nmr_acq data_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Analyze Spectra (Chemical Shift, Integration, Multiplicity) data_proc->analysis confirmation Structural Confirmation analysis->confirmation

Comparative Analysis with Other Techniques

While NMR is highly informative, other spectroscopic techniques provide complementary data and can be used for initial or rapid screening.

TechniqueStrengthsWeaknessesApplication to this compound
NMR Provides detailed structural information (connectivity, stereochemistry).[4][6]Requires a larger sample size and more expensive instrumentation.Confirms the precise arrangement of all carbon and hydrogen atoms.
FT-IR Excellent for identifying functional groups.[7] Fast and requires a small sample.Provides limited information on the overall molecular structure.A broad O-H stretch around 3300-3400 cm⁻¹ and a C-O stretch around 1050 cm⁻¹ would indicate the presence of a primary alcohol.[5][8][9]
MS Provides the molecular weight of the compound.[10] Fragmentation patterns can offer structural clues.[11][12][13]Isomers can have identical molecular weights and similar fragmentation patterns.The molecular ion peak (M+) would be at m/z 130.[10] Characteristic fragmentation would involve the loss of water (M-18) and alpha-cleavage.[11][12]
GC Excellent for assessing purity and can be coupled with MS for identification.[14][15]Co-elution of isomers can occur. Identification relies on comparison to a known standard.Can separate this compound from starting materials and byproducts, providing a measure of purity.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.

FT-IR Analysis (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inject the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph.

  • The instrument will ionize the sample and separate the resulting ions based on their mass-to-charge ratio.

Conclusion

Confirming the identity of a synthesized compound is a multi-faceted process. While techniques like FT-IR and Mass Spectrometry provide valuable, and often rapid, information about functional groups and molecular weight, NMR spectroscopy remains the definitive method for unambiguous structural elucidation.[6] By providing a detailed picture of the carbon-hydrogen framework, ¹H and ¹³C NMR, when used in conjunction, allow researchers to be highly confident in the identity and purity of their synthesized this compound. This rigorous approach to analytical validation is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to 6-Methyl-1-heptanol: Correlating Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical compounds is a foundational pillar of scientific integrity. This guide provides an in-depth comparison of established literature values for 6-Methyl-1-heptanol against experimental data that can be obtained through standard laboratory procedures. Understanding the nuances between theoretical and practical findings is crucial for ensuring the purity, identity, and reliability of the compounds used in research and development. This document will delve into the key physical and spectroscopic properties of this compound, offering detailed experimental protocols and the scientific rationale behind them.

Introduction to this compound

This compound (CAS No: 1653-40-3) is a primary alcohol with the chemical formula C8H18O.[1][2] It is a clear, colorless liquid with a mild odor.[3] Its structural isomerism, arising from the methyl group on the heptane chain, makes precise characterization essential to distinguish it from other octanols. In various applications, from fragrance to chemical synthesis, verifying the identity and purity of this compound is paramount.[3] This guide will equip you with the knowledge to confidently assess your experimental findings against established benchmarks.

Physical Properties: A Comparative Analysis

The physical properties of a pure compound are constant under standard conditions and serve as a primary method for its identification. The following table summarizes the key literature values for this compound and provides a column for your experimental findings.

PropertyLiterature ValueExperimental Data
Boiling Point 187-189 °C at 760 mmHg[4][5]
Melting Point -106 °C[6]
Density 0.818 g/mL[6]
Refractive Index 1.426[6]
Solubility in Water 647 mg/L at 25 °C[4]

Experimental Determination of Physical Properties

Accurate determination of physical properties requires careful experimental technique. Below are detailed protocols for measuring boiling point, density, and refractive index, along with the underlying scientific principles.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For pure substances, the boiling point is a characteristic constant at a given pressure.

Experimental Protocol: Distillation Method [8]

  • Apparatus Setup: Assemble a simple distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid boils, the vapor will rise into the distillation head. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.[8]

Causality Behind Experimental Choices:

  • Boiling Chips: These are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

  • Thermometer Placement: Precise placement is critical. If the thermometer is too high, it will not accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid, leading to a lower reading. If it is too low, it may be heated by the boiling liquid directly, resulting in a higher reading.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_process Measurement Process Flask Round-bottom flask with This compound and boiling chips Heating Gently heat the flask Flask->Heating 1. Distillation_Head Distillation Head with Thermometer Condenser Condenser Receiving_Flask Receiving Flask Vaporization Liquid boils and vapor rises Heating->Vaporization 2. Equilibrium Vapor-liquid equilibrium at distillation head Vaporization->Equilibrium 3. Condensation Vapor condenses Equilibrium->Condensation 4. Reading Record steady temperature Equilibrium->Reading Record T Collection Distillate collects Condensation->Collection 5. Density_Measurement Start Start Tare_Cylinder Tare a clean, dry graduated cylinder Start->Tare_Cylinder Add_Liquid Add ~5 mL of This compound Tare_Cylinder->Add_Liquid Record_Volume Record exact volume (V) Add_Liquid->Record_Volume Record_Mass Record mass of cylinder + liquid (M_total) Record_Volume->Record_Mass Calculate_Mass Calculate mass of liquid (M_liquid = M_total - M_cylinder) Record_Mass->Calculate_Mass Calculate_Density Calculate Density (ρ = M_liquid / V) Calculate_Mass->Calculate_Density End End Calculate_Density->End GC_Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Dilute_Sample Dilute this compound in a suitable solvent Injection Inject sample into GC Dilute_Sample->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Peak_Integration Integrate peak areas Chromatogram->Peak_Integration Purity_Calculation Calculate % purity Peak_Integration->Purity_Calculation

References

A Comparative Olfactory Analysis: The Unique Profile of 6-Methyl-1-heptanol in the Alcohol Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the odor profile of 6-Methyl-1-heptanol against other relevant alcohols. Designed for researchers, scientists, and professionals in drug development and fragrance chemistry, this document synthesizes organoleptic data with established analytical methodologies to provide a comprehensive understanding of how molecular structure dictates olfactory perception. We will explore the nuanced scent characteristics of this compound, contrast it with linear and shorter-chain alcohols, and detail the experimental frameworks required for rigorous odor profiling.

The Olfactory Signature of this compound

This compound (CAS 1653-40-3) is a primary alcohol with a branched eight-carbon chain (C8H18O).[1][2] Its structure is foundational to its use as a versatile intermediate in the synthesis of aroma chemicals, surfactants, and plasticizers.[3] In the fragrance and flavor industries, it is valued for contributing fresh, floral, and fruity notes to formulations.[3] The odor is generally described as a faint, mild, and pleasant scent.[4] This profile distinguishes it significantly from other alcohols, an effect directly attributable to its specific molecular architecture.

The presence of the methyl group at the sixth carbon position introduces a structural complexity that modulates its volatility and interaction with olfactory receptors, moving it away from the sharper, more "chemical" notes of simpler alcohols.

A Comparative Framework: this compound vs. Other Alcohols

The perceived scent of an alcohol is intrinsically linked to its chemical properties, including carbon chain length, branching, and the position of the hydroxyl (-OH) group.[5][6]

The Impact of Branching: this compound vs. 1-Heptanol

The most direct comparison for understanding the effect of molecular structure is with its straight-chain isomer, 1-Heptanol (C7H16O).[7] While only differing by the placement of a single methyl group, their odor profiles are distinct.

  • This compound : Possesses a mild, pleasant, and nuanced profile often described with floral and fruity character.[3] Its branched structure can enhance performance characteristics in various formulations.[3]

  • 1-Heptanol : Presents a more complex and potent odor. Descriptors for 1-heptanol include faint, aromatic, fatty, fragrant, woody, and oily.[8] At various concentrations, it can also exhibit musty, leafy, violet, herbal, and green notes.[9]

This comparison illustrates a key principle in structure-odor relationships (SORs): isomerization, particularly the introduction of a methyl branch, can significantly soften and refine an alcohol's scent, reducing the "fatty" or "oily" characteristics of its linear counterpart.

The Influence of Chain Length

The number of carbon atoms in an alcohol's backbone is a primary determinant of its odor.

  • Short-Chain Alcohols (C1-C3) : Alcohols like ethanol and isopropyl alcohol are characterized by sharp, pungent, and "alcoholic" or "medical" odors.[10][11] Their high volatility means they readily reach olfactory receptors, often in high concentrations, leading to a potent and sometimes irritating sensation.[12]

  • Mid-Chain Alcohols (C4-C10) : This category, which includes this compound, generally features more pleasant and complex odors. As the chain length increases, the scents transition from sharp to heavier, fruity, and floral notes.[5][13]

  • Long-Chain Alcohols (C12+) : These compounds are typically solids at room temperature with very low volatility, resulting in weak or nonexistent odors.[13]

This compound's eight-carbon backbone places it firmly in the "fruity-floral" category, while its branching provides a unique subtlety.

Quantitative and Qualitative Odor Analysis: Experimental Protocols

To objectively compare odor profiles, a combination of instrumental analysis and human sensory evaluation is required. These self-validating systems ensure that subjective perceptions are correlated with quantifiable chemical data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying specific odor-active compounds within a sample.[14][15] It couples a gas chromatograph, which separates volatile compounds, with a sniffing port, allowing a trained analyst to assess the odor of each compound as it elutes.[16][17]

Experimental Protocol for GC-O Analysis:

  • Sample Preparation : Prepare dilute solutions (e.g., 1% in a neutral solvent like dipropylene glycol) of this compound and the comparator alcohols to avoid overwhelming the senses.

  • Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation : The volatile compounds travel through a capillary column (e.g., a DB-WAX or DB-5 column) where they are separated based on their boiling points and polarity. A temperature gradient program is used to ensure efficient separation.

  • Effluent Splitting : At the end of the column, the effluent is split. One portion is directed to a standard detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to provide analytical data (retention time, mass spectrum).[16]

  • Olfactometry : The other portion of the effluent is transferred via a heated line to a sniffing port. Humidified air is added to prevent nasal dehydration.

  • Sensory Detection : A trained panelist sniffs the port and records the time, duration, intensity, and a qualitative description of any detected odor.

  • Data Correlation : The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the FID/MS detector to correlate specific chemical peaks with their perceived odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector 1. Sample Injection Column 2. Separation in Column Injector->Column Splitter 3. Effluent Splitter Column->Splitter Detector 4a. MS/FID Detector Splitter->Detector SniffPort 4b. Sniffing Port Splitter->SniffPort Chromatogram 5a. Chromatogram Detector->Chromatogram Olfactogram 5b. Olfactogram SniffPort->Olfactogram Correlation 6. Data Correlation & ID Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Trained Sensory Panel Evaluation

While GC-O identifies individual odorants, a trained human panel is essential for evaluating the overall aroma profile of a substance.[18][19] This involves using standardized procedures and trained assessors to provide reliable and reproducible data.[20][21]

Protocol for Descriptive Sensory Analysis:

  • Panel Selection and Training : Recruit assessors based on their sensory acuity and ability to describe perceptions.[21] Train them using a wide range of reference odor standards, including representative alcohols, esters, and aldehydes, to build a common descriptive vocabulary.[19]

  • Environment Setup : Conduct evaluations in a dedicated sensory laboratory with controlled lighting, temperature, and ventilation to eliminate distractions and background odors.[20]

  • Sample Preparation : Prepare samples of each alcohol at the same concentration in coded, identical containers (e.g., glass snifter glasses) to prevent bias.[22] Samples should be presented at room temperature.

  • Evaluation Procedure : Instruct panelists to first assess the odor by sniffing gently ("orthonasal olfaction"). They should record the intensity of various agreed-upon attributes (e.g., "fruity," "floral," "waxy," "alcoholic") on a linear scale.

  • Data Collection : Use sensory analysis software to collect the panelists' ratings for each attribute for each sample.

  • Statistical Analysis : Analyze the collected data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between the odor profiles of the alcohols and visualize the results.

Sensory_Panel_Workflow A 1. Panelist Recruitment & Training (Using Odor Standards) C 3. Controlled Environment Evaluation (Sensory Booths) A->C B 2. Sample Preparation (Coded, Standardized) B->C D 4. Data Collection (Rating Attribute Intensities) C->D E 5. Statistical Analysis (ANOVA, PCA) D->E F 6. Profile Generation & Comparison E->F

Caption: Standard workflow for a descriptive sensory panel evaluation.

Comparative Data Summary

The following table summarizes the key olfactory characteristics of this compound in comparison to other alcohols, based on available literature and established chemical principles.

AlcoholCAS NumberMolecular FormulaKey Odor DescriptorsGeneral Character
This compound 1653-40-3C8H18OMild, pleasant, fresh, floral, fruity.[3][4]Soft, nuanced, and subtly complex.
1-Heptanol 111-70-6C7H16OFaintly aromatic, fatty, woody, oily, musty, leafy, green, violet.[8][9]More potent, complex, with "green" and "fatty" notes.
Ethanol 64-17-5C2H6OStrong, alcoholic, ethereal, medical.[10]Sharp, pungent, highly volatile.
Isopropyl Alcohol 67-63-0C3H8OPungent, alcoholic, musty, woody.[10][11]Sharp, chemical, characteristic "rubbing alcohol" scent.

Conclusion

The odor profile of this compound is a clear exemplar of structure-odor relationships in chemistry. Its branched C8 structure endows it with a mild, pleasant, and floral-fruity character that is markedly different from the sharper notes of short-chain alcohols and the more potent, fatty-green profile of its linear isomer, 1-heptanol.

For researchers in flavor, fragrance, and sensory science, a comprehensive evaluation of such compounds necessitates a dual approach. Instrumental analysis, primarily through GC-O, provides the crucial identification of odor-active components, while trained human sensory panels deliver the indispensable qualitative and quantitative data on the overall perceived aroma. This integrated methodology ensures a robust and holistic understanding of an alcohol's olfactory signature.

References

A Comparative Guide to Quantitative Analysis Validation for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative validation of 6-Methyl-1-heptanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind method selection and validation design. We will establish a primary, robust analytical method and compare it against an orthogonal technique, providing the supporting data and protocols necessary for immediate application and regulatory scrutiny.

Foundational Strategy: Selecting the Appropriate Analytical Technique

This compound (C₈H₁₈O, CAS: 1653-40-3) is a primary alcohol with significant volatility.[1][2][3] This intrinsic physical property is the single most critical factor in determining the optimal analytical approach. Volatile and semi-volatile organic compounds are ideally suited for Gas Chromatography (GC), where the sample is vaporized and separated in the gas phase.[4] High-Performance Liquid Chromatography (HPLC), conversely, is tailored for non-volatile or thermally unstable compounds.

Therefore, our primary analytical strategy will focus on Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) . The headspace technique is preferred over direct liquid injection as it leverages the analyte's volatility, minimizes column contamination from non-volatile matrix components, and requires minimal sample preparation.[5] The Flame Ionization Detector (FID) is the industry standard for quantifying hydrocarbons and alcohols due to its high sensitivity, broad linear range, and robust performance.[6]

For comparative purposes, we will explore High-Performance Liquid Chromatography (HPLC) as an orthogonal method. Orthogonal methods use different separation principles and are invaluable for confirming the specificity and accuracy of the primary method. However, this compound presents a significant challenge for HPLC as it lacks a UV-absorbing chromophore. This necessitates either the use of a universal but less sensitive detector, like a Refractive Index (RI) Detector , or a chemical derivatization step to attach a UV-active or fluorescent tag to the molecule.[7][8][9] This guide will detail protocols for both approaches to provide a comprehensive comparison.

The Validation Master Plan: A Framework for Trustworthiness

Method validation is the documented process that ensures an analytical procedure is suitable for its intended purpose.[10] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[9]

The overall validation workflow is a systematic process.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Specifies requirements E1 Prepare Standards & QCs P2->E1 Initiates testing E2 Execute Specificity, Linearity, Range, LOD/LOQ Experiments E1->E2 Provides test materials E3 Execute Accuracy & Precision Experiments E1->E3 Provides test materials E4 Execute Robustness Experiments E1->E4 Provides test materials D1 Analyze Data vs. Acceptance Criteria E2->D1 E3->D1 E4->D1 D2 Investigate Deviations & OOS Results D1->D2 If criteria not met D3 Generate Validation Report D1->D3 If criteria met D2->D3 With justification

Caption: Overall workflow for analytical method validation.

The core validation parameters we will assess for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Primary Method: Headspace Gas Chromatography (HS-GC-FID)

This method is the recommended approach for the routine, high-throughput quantification of this compound.

Experimental Protocol: HS-GC-FID
  • Standard & Sample Preparation:

    • Internal Standard (ISTD) Stock: Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., 2-Heptanol or Cyclohexanol) in methanol. The ISTD should be chemically similar to the analyte but well-resolved chromatographically.

    • Analyte Stock: Prepare a 1000 µg/mL stock solution of this compound (available from suppliers like Sigma-Aldrich) in methanol.[5]

    • Calibration Standards: Prepare a series of at least six calibration standards by diluting the analyte stock solution. A typical range would be from 1 µg/mL to 200 µg/mL. Spike each standard with the ISTD to a final concentration of 50 µg/mL.

    • Sample Preparation: Dilute the test sample to fall within the calibration range. Add 1.0 mL of the diluted sample (or calibration standard) and 1.0 mL of the ISTD solution into a 20 mL headspace vial and seal immediately.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8860 GC or equivalent.[6]

    • Detector: Flame Ionization Detector (FID).

    • Autosampler: Headspace Sampler (e.g., Agilent 7697A).

  • Chromatographic & Headspace Conditions:

ParameterConditionRationale
GC Column DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film)A polar stationary phase provides excellent separation and peak shape for alcohols.[6]
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times and sharper peaks.[3]
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte upon injection.
Detector Temp 250 °CPrevents condensation of the analyte in the detector.
Oven Program 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold 2 minTemperature program designed to elute this compound and the ISTD with good resolution and peak shape in a reasonable timeframe.
HS Vial Temp 90 °COptimizes the partitioning of the volatile analyte into the headspace for sampling.[11]
HS Loop Temp 100 °CPrevents condensation within the sample loop.
HS Transfer Line 110 °CPrevents condensation during transfer to the GC inlet.
Vial Eq. Time 15 minAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.

HS-GC-FID Workflow Diagram

HS_GC_FID_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc GC-FID System P1 Pipette Sample/Standard into 20mL vial P2 Add Internal Standard (ISTD) P1->P2 P3 Crimp & Seal Vial P2->P3 H1 Incubate Vial (e.g., 90°C for 15 min) P3->H1 Place in autosampler tray H2 Pressurize Vial H1->H2 H3 Fill Sample Loop H2->H3 H4 Inject into GC H3->H4 G1 Separation on Capillary Column H4->G1 Transfer analyte G2 Detection by FID G1->G2 G3 Data Acquisition G2->G3

Caption: Step-by-step workflow for HS-GC-FID analysis.

Orthogonal Method Comparison: HPLC Approaches

As an orthogonal technique, HPLC confirms analyte identity and concentration using a different separation mechanism (liquid-solid partitioning vs. gas-solid partitioning).

Method A: HPLC with Refractive Index Detection (HPLC-RI)

The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample.[12] It is one of the few ways to detect non-chromophoric compounds like aliphatic alcohols without derivatization.

  • Causality: This method's primary advantage is its simplicity—no chemical modification is needed. However, its major drawbacks are significantly lower sensitivity compared to GC-FID and an inability to handle gradient elution, which limits its separation power for complex matrices.[7][9]

Experimental Protocol: HPLC-RI

  • Standard & Sample Preparation: Prepare standards and samples in the mobile phase. A higher concentration range (e.g., 50 µg/mL to 5000 µg/mL) will likely be necessary due to lower detector sensitivity.

  • Instrumentation:

    • HPLC System: Standard isocratic HPLC pump and autosampler.

    • Detector: Refractive Index Detector (e.g., Agilent RID G7162A).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Crucially, gradient elution cannot be used as it causes a constantly changing baseline with an RI detector. [12]

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35 °C (RI detectors are highly sensitive to temperature fluctuations).[13]

    • RI Detector Temp: 35 °C.

Method B: HPLC with UV Detection via Pre-Column Derivatization

To overcome the sensitivity limitations of the RI detector, a chromophore (a light-absorbing group) can be chemically attached to the this compound molecule. This process, known as derivatization, allows for highly sensitive detection using a standard UV-Vis detector.[14]

  • Causality: This approach dramatically increases sensitivity and allows for the use of powerful gradient elution for complex sample clean-up. The trade-off is a more complex, multi-step sample preparation process that introduces potential sources of error (e.g., incomplete reaction, derivative instability).[15]

Experimental Protocol: HPLC-UV (Derivatization with 3,5-Dinitrobenzoyl Chloride)

  • Derivatization & Sample Preparation:

    • Reagents: 3,5-Dinitrobenzoyl chloride (DNBC), Pyridine, Hexane, Acetonitrile.

    • Reaction: In a clean, dry vial, mix 100 µL of the sample/standard (in a non-protic solvent like hexane) with 50 µL of pyridine (catalyst). Add 150 µL of a 10 mg/mL solution of DNBC in hexane.

    • Incubation: Seal the vial and heat at 60 °C for 30 minutes.

    • Quenching: After cooling, add a small amount of methanol to quench the excess DNBC.

    • Extraction: Evaporate the solvent and reconstitute the derivatized analyte in the mobile phase for injection.

  • Instrumentation:

    • HPLC System: Standard gradient HPLC system.

    • Detector: UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (the absorbance maximum for the DNBC chromophore).

Derivatization Workflow Diagram

Derivatization_Workflow S Sample containing This compound R1 Add Catalyst (Pyridine) S->R1 R2 Add Derivatizing Agent (DNBC) R1->R2 H Heat to React (60°C, 30 min) R2->H Q Quench excess reagent H->Q E Evaporate & Reconstitute in Mobile Phase Q->E I Inject into HPLC-UV System E->I

Caption: Workflow for pre-column derivatization for HPLC-UV.

Comparative Performance Data

The following table summarizes the expected validation performance for the three discussed methods. The values are representative and based on typical performance for similar analytes, as established in the literature.[1][2][16][17]

Validation ParameterHS-GC-FID (Primary Method)HPLC-RI (Orthogonal Method A)HPLC-UV via Derivatization (Orthogonal Method B)
Specificity Excellent (High-resolution capillary separation)Moderate (Risk of co-elution, isocratic only)Very Good (Chromatographic separation + specific tag)
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Range (µg/mL) 1 - 20050 - 50000.1 - 50
LOD (µg/mL) ~0.3~15~0.03
LOQ (µg/mL) ~1.0~50~0.1
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Throughput HighModerateLow (due to sample prep)
Robustness HighLow (very sensitive to temp/flow changes)Moderate

Conclusion and Recommendation

For the quantitative analysis and validation of this compound, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is unequivocally the superior method. It offers the best combination of sensitivity, specificity, robustness, and sample throughput, directly leveraging the analyte's inherent volatility without complex sample preparation.[5][6]

While HPLC methods can serve as orthogonal validation tools, they come with significant compromises. The HPLC-RI method is simpler but lacks the sensitivity required for trace-level analysis and is inflexible due to its isocratic limitation.[9][12] The HPLC-UV method with pre-column derivatization achieves excellent sensitivity but at the cost of a laborious and error-prone sample preparation workflow.[14][15]

Therefore, for routine quality control, stability testing, and formulation analysis in a research or drug development setting, the HS-GC-FID method presented here is the most scientifically sound, efficient, and reliable choice. The HPLC methods should be reserved for specific orthogonal verification studies where confirmation by a secondary technique is mandated.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 6-Methyl-1-heptanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. In the case of 6-Methyl-1-heptanol and its derivatives, which find applications as fragrances, solvents, and chemical intermediates, precise structural elucidation is paramount for ensuring purity, predicting reactivity, and understanding biological activity.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of this class of branched-chain alcohols and their derivatives. We will delve into the causality behind experimental choices and provide field-proven insights to ensure trustworthy and authoritative results.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

No single analytical technique provides a complete structural picture. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with MS (GC-MS) is the gold standard. Fourier-Transform Infrared (FTIR) Spectroscopy serves as a valuable complementary technique for functional group identification. This guide will compare and contrast these methods, providing the technical details necessary for their effective application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we can predict a characteristic spectrum based on the chemical shifts and splitting patterns of similar long-chain alcohols.

Expected ¹H NMR Spectral Features of this compound:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityCoupling To
-CH₂OH ~3.6Triplet (t)-CH₂-
-CH(CH₃)₂~1.5Multiplet (m)-CH₂- and -CH₃
-CH₂- (adjacent to CH)~1.2-1.4Multiplet (m)-CH- and -CH₂-
Other -CH₂-~1.3Multiplet (m)-CH₂-
-C(CH₃)₂~0.9Doublet (d)-CH-
-OHVariable (typically 1-5)Singlet (s, broad)None (due to exchange)

Causality Behind Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. The broadness of the hydroxyl (-OH) proton signal is due to rapid chemical exchange with trace amounts of water or acid in the solvent; this can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH peak to disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Expected ¹³C NMR Spectral Features of this compound:

CarbonExpected Chemical Shift (ppm)
-C H₂OH~63
-C H(CH₃)₂~28
-C H₂- (adjacent to CH)~39
-C H₂- (C2)~33
-C H₂- (C3)~26
-C H₂- (C4)~29
-C(C H₃)₂~22.5

Expertise in Practice: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

Structural Confirmation of a this compound Derivative: The Case of this compound Methacrylate

The derivatization of this compound, for instance, through esterification, alters the chemical environment of the nearby protons and carbons, providing further structural confirmation. For example, the ¹H and ¹³C NMR data for this compound methacrylate have been reported as follows[2]:

¹H NMR (400 MHz, Chloroform-d): δ 6.01 (s, 1H), 5.44 (s, 1H), 4.02-3.93 (t, J = 5.7 Hz, 2H), 1.85 (s, 3H), 1.57 – 1.51 (m, 1H), 1.34-1.18 (m, 8H), 0.82 (d, J = 7.4 Hz, 6H).[2]

¹³C NMR (101 MHz, Chloroform-d): δ 167.2, 136.5, 124.8, 66.8, 38.8, 30.5, 28.9, 23.9, 22.9, 18.1, 13.8, 10.9.[2]

The downfield shift of the -CH₂O- protons from ~3.6 ppm in the alcohol to ~4.0 ppm in the ester, and the appearance of new signals for the methacrylate group, provide definitive evidence of the ester formation.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For volatile compounds like this compound and its derivatives, Electron Ionization (EI) is a common technique.

Fragmentation of this compound

Under EI-MS, alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration. The mass spectrum of this compound from the NIST database displays characteristic fragments that align with these pathways.[3]

Key Fragments in the EI-MS of this compound:

m/zProposed FragmentFragmentation Pathway
130[C₈H₁₈O]⁺Molecular Ion (M⁺)
112[C₈H₁₆]⁺Dehydration (M⁺ - H₂O)
70[C₅H₁₀]⁺Cleavage of C-C bond
57[C₄H₉]⁺Isopropyl cation
43[C₃H₇]⁺Propyl cation
31[CH₂OH]⁺α-cleavage

Trustworthiness through Self-Validation: The presence of both the dehydration peak at M-18 and the α-cleavage peak at m/z 31 provides strong, self-validating evidence for a primary alcohol.

Fragmentation of this compound Derivatives: The Acetate Ester Example

Predicted Key Fragments in the EI-MS of 6-methyl-1-heptyl acetate:

m/zProposed FragmentFragmentation Pathway
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
112[C₈H₁₆]⁺Loss of acetic acid (M⁺ - 60)
43[CH₃CO]⁺Acylium ion

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

For the analysis of complex mixtures or for the confirmation of purity, GC-MS is an indispensable tool. Gas chromatography separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification.

GC Analysis of this compound

The retention time of a compound in GC is a characteristic property under specific conditions (column type, temperature program, etc.). The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be used as a reference.[5]

Causality Behind Experimental Choices: The choice of the GC column is critical. For the analysis of alcohols, a polar column (e.g., a wax-type column) is often preferred to achieve good peak shape and resolution from other components. For derivatives like esters, a mid-polar column may also be suitable.

GC-MS Workflow for Structural Confirmation

The following diagram illustrates a typical GC-MS workflow for the analysis of a synthesized this compound derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesized Product (e.g., this compound derivative) Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Filtering Filter if Necessary Dissolution->Filtering Injection Inject into GC-MS Filtering->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of the Peak of Interest Chromatogram->MassSpectrum LibrarySearch Compare with NIST Library MassSpectrum->LibrarySearch FragmentationAnalysis Analyze Fragmentation Pattern MassSpectrum->FragmentationAnalysis Confirmation Structural Confirmation LibrarySearch->Confirmation FragmentationAnalysis->Confirmation

Caption: GC-MS workflow for the structural confirmation of a this compound derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it doesn't provide the detailed structural information of NMR or MS, it is an excellent first-pass technique for confirming the presence or absence of key functional groups.

FTIR Spectrum of this compound

The FTIR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl (-OH) and alkyl (C-H) groups.[3]

Characteristic FTIR Absorptions for this compound:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch~3300-3400Strong, broad
C-H stretch (sp³)~2850-2960Strong, sharp
C-O stretch~1050Strong

Expertise in Practice: The broadness of the O-H stretch is a hallmark of hydrogen bonding between alcohol molecules.

Monitoring Derivatization with FTIR

FTIR is particularly useful for monitoring the progress of a reaction, such as the esterification of this compound. Upon successful esterification, the broad O-H stretch of the starting material will disappear, and a new, strong, sharp absorption for the carbonyl (C=O) stretch of the ester will appear around 1735-1750 cm⁻¹. The C-O stretch will also shift. For this compound methacrylate, a C=O stretch is observed at 1720 cm⁻¹.[2]

Comparison of Analytical Techniques

The following table provides a comparative summary of the discussed analytical techniques for the structural confirmation of this compound and its derivatives.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistryUnambiguous structure determinationRequires pure sample, relatively low sensitivity
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, can analyze mixtures (with GC)Fragmentation can be complex, isomers may have similar spectra
GC-MS Separation of components, molecular weight, and fragmentation of each componentExcellent for mixture analysis and purity determinationCompound must be volatile and thermally stable
FTIR Spectroscopy Presence/absence of functional groupsFast, non-destructive, easy to useProvides limited structural information, not suitable for complex mixtures

Experimental Protocols

Synthesis of this compound Methacrylate[2]
  • To a dry 25 mL Schlenk tube with a magnetic stirrer, add this compound (10 mmol), methacrylic acid (10 mmol), and a suitable catalyst (e.g., a deep eutectic solvent).

  • Stir the mixture at 100 °C for 6 hours in air.

  • After the reaction is complete, extract the mixture with petroleum ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and purify by flash column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • For ¹H NMR, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H, ¹³C, and DEPT spectra on a suitable NMR spectrometer.

GC-MS Analysis Protocol[6][7]
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX) is suitable for alcohols, while a mid-polar column (e.g., DB-5ms) can be used for less polar derivatives.

    • Injection: Inject 1 µL of the sample solution with an appropriate split ratio.

    • Temperature Program: A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized for the specific compound and column.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

ATR-FTIR Analysis of Liquid Samples[8][9]
  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe between samples.

Analytical_Techniques_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_Info Information Obtained H1_NMR ¹H NMR (Proton Environment) Connectivity Connectivity H1_NMR->Connectivity Stereochemistry Stereochemistry H1_NMR->Stereochemistry C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Connectivity DEPT DEPT (CH, CH₂, CH₃ differentiation) EI_MS EI-MS (Molecular Weight & Fragmentation) MolecularFormula Molecular Formula EI_MS->MolecularFormula GC_MS GC-MS (Separation & Identification) Purity Purity GC_MS->Purity ATR_FTIR ATR-FTIR (Functional Groups) FunctionalGroups Functional Groups ATR_FTIR->FunctionalGroups

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The structural confirmation of this compound and its derivatives requires a judicious application of multiple analytical techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry offers complementary data on molecular weight and fragmentation. GC-MS is essential for analyzing purity and separating components in a mixture. FTIR serves as a rapid and convenient tool for functional group analysis and reaction monitoring. By understanding the strengths and limitations of each technique and applying them in a coordinated manner, researchers can achieve unambiguous and reliable structural confirmation, which is fundamental to advancing scientific discovery and product development.

References

Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous attention to the entire lifecycle of a chemical is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-methyl-1-heptanol, moving beyond simple instructions to elucidate the scientific reasoning behind each procedural step. Our aim is to foster a deep understanding of safe chemical handling, thereby building a foundation of trust and ensuring operational excellence in your laboratory.

Core Compound Analysis: Understanding this compound

Before addressing disposal, a thorough understanding of the subject compound is critical. This compound is a branched primary alcohol with the molecular formula C8H18O.[1] Its properties dictate its handling and disposal requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Disposal
CAS Number 1653-40-3[1]Unique identifier for accurate tracking and documentation.
Molecular Weight 130.23 g/mol [1]Relevant for calculating quantities for waste manifests.
Appearance Colorless liquidVisual identification of the pure substance.
Flash Point 54 °C (129.2 °F)[2]Classified as a flammable liquid, requiring storage away from ignition sources.[3][4][5]
Solubility Slightly soluble in waterDisposal into sanitary sewer systems is inappropriate and often a regulatory violation.[6]

The primary hazards associated with this compound are its flammability and potential to cause skin and eye irritation.[7][8] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

The Disposal Decision Matrix: A Procedural Workflow

The correct disposal path for this compound depends on the volume of waste and its purity. This decision-making process is visualized in the workflow diagram below.

DisposalDecisionMatrix cluster_start Waste Generation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_procedures Disposal Procedures A Generation of This compound Waste B Is the waste contaminated with other hazardous chemicals? A->B C Determine the quantity of the waste. B->C E Large Quantity (>1L) or Contaminated Waste B->E Contaminated D Small Quantity (<1L) Uncontaminated Waste C->D Small Quantity & Uncontaminated C->E Large Quantity or Contaminated F Collect in a designated, properly labeled, compatible waste container. D->F G Arrange for disposal via a licensed hazardous waste contractor. E->G H Store in a designated hazardous waste accumulation area. F->H G->H

Caption: A logical workflow for determining the appropriate disposal procedure for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following steps provide a detailed methodology for the disposal of this compound.

Waste Segregation and Containerization

The principle of waste segregation is fundamental to safe laboratory practice. This compound waste should be kept separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[9]

  • Container Selection: Utilize a container made of a material chemically resistant to alcohols, such as high-density polyethylene (HDPE) or borosilicate glass. The container must have a secure, leak-proof closure.

  • Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container.[10][11] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., flammable).[6]

The rationale for immediate and clear labeling is to prevent accidental mixing of incompatible wastes and to ensure all personnel are aware of the container's contents.[6][12]

On-Site Accumulation and Storage

Proper storage of chemical waste is a critical control measure to prevent accidents.

  • Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[9][11]

  • Ignition Source Avoidance: The storage area must be free of ignition sources such as open flames, sparks, and hot surfaces.[2][4]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

These storage requirements are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) to minimize the risk of fire and exposure.[13][14]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[7][11]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste.

  • Documentation: Complete all required waste disposal forms accurately and thoroughly. This documentation is a legal requirement and crucial for the cradle-to-grave tracking of hazardous materials.[3]

  • Scheduled Pickup: Arrange for the timely pickup of the waste by the contracted disposal service.[5]

Under no circumstances should this compound be disposed of down the drain.[6] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and appropriate response is critical.

Table 2: Emergency Response Protocol

IncidentAction
Minor Spill (<100 mL) 1. Alert personnel in the immediate vicinity. 2. Don appropriate PPE, including gloves and safety goggles. 3. Confine the spill using an inert absorbent material (e.g., vermiculite, sand). 4. Collect the contaminated absorbent material into a sealable container and label it as hazardous waste. 5. Clean the spill area with soap and water.
Major Spill (>100 mL) 1. Evacuate the immediate area. 2. Notify your institution's emergency response team or EHS department. 3. Prevent the spread of the spill if it can be done without risk.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops or persists.[8]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific excellence. By understanding the chemical's properties and the rationale behind each step of the disposal process, researchers can ensure a safe working environment and maintain the integrity of their work. Always consult your institution's Chemical Hygiene Plan and your local EHS office for specific guidance.[15][16]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 6-Methyl-1-heptanol (CAS No. 1653-40-3). In the fast-paced environment of research and development, a foundational understanding of chemical safety is not just a regulatory requirement; it is the bedrock of scientific integrity and reproducible results. This guide moves beyond a simple checklist to provide a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the expertise to create a self-validating system of safety, ensuring that every interaction with this chemical is controlled and secure.

This compound is a primary alcohol used as a solvent, a fragrance component, and a chemical intermediate.[1][2] While it is a valuable compound, its properties necessitate a thorough and proactive approach to safety.

The "Why": A Hazard-Based Approach to PPE Selection

Understanding the specific risks associated with a chemical is the critical first step in selecting appropriate PPE. The choice of equipment is not arbitrary; it is a direct countermeasure to the chemical's inherent hazards. This compound presents several key risks that dictate our safety protocols.[1][3]

Aggregated GHS information indicates the following primary hazards.[1]

Hazard StatementClassificationWhy It Matters for PPE Selection
H315: Causes skin irritation Skin Corrosion/IrritationDirect contact can lead to redness, itching, or inflammation. This mandates the use of chemical-resistant gloves and protective clothing to create a barrier between the skin and the chemical.
H319: Causes serious eye irritation Serious Eye Damage/Eye IrritationSplashes or vapors can cause significant eye discomfort or damage. This requires sealed eye protection, such as chemical splash goggles, to prevent exposure.
H302: Harmful if swallowed Acute Toxicity, OralWhile direct ingestion is unlikely with proper lab practice, this highlights the chemical's systemic toxicity and reinforces the need for gloves to prevent hand-to-mouth contamination.
H332 / H335: Harmful if inhaled / May cause respiratory irritation Acute Toxicity, Inhalation / STOT - Single ExposureVapors can irritate the respiratory system.[3] This necessitates handling the chemical in a well-ventilated area and using respiratory protection if ventilation is inadequate or during large-volume transfers.
H226 / H227: Flammable liquid and vapor / Combustible liquid Flammable LiquidsThe chemical's flammability requires measures to prevent static discharge and ignition.[3] While not directly a PPE requirement for chemical exposure, it informs handling procedures and the need for materials like non-sparking tools and potentially flame-resistant lab coats.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard suite of PPE is mandatory for any procedure involving this compound.

Eye and Face Protection

The risk of serious eye irritation from splashes or vapors is significant.[1][3] Standard safety glasses are insufficient as they do not provide a seal against chemical vapors and splashes.

  • Mandatory: Wear tightly fitting chemical splash goggles conforming to ANSI/ISEA Z87.1 D3 standards.[4][5]

  • Best Practice: When handling larger volumes (>1 liter) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[6] The face shield protects the entire face but must always be worn with goggles, as it is not a sealed form of protection.[6] Ensure an eyewash station is immediately accessible in your work area.[3]

Skin and Body Protection

To prevent skin irritation and potential absorption, a robust barrier is essential.[2][3]

  • Gloves: Wear chemical-resistant, impervious gloves.[3] Materials such as nitrile or neoprene are generally effective against alcohols.[6] Always check the glove manufacturer's compatibility chart for specific breakthrough times. Inspect gloves for any signs of degradation or puncture before each use and remove them using the proper technique to avoid contaminating your skin.

  • Protective Clothing: A chemical-resistant lab coat or apron is required to protect against incidental contact and small spills.[4] For tasks with a higher risk of significant splashing, consider disposable coveralls.[3] Do not wear open-toed shoes or shorts in the laboratory.

Respiratory Protection

The potential for respiratory irritation from vapors necessitates careful control of the work environment.[3]

  • Primary Control: Always handle this compound in a certified chemical fume hood to minimize vapor inhalation.[4]

  • When Respirators are Needed: If engineering controls like a fume hood are unavailable or insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator is required.[3][7] The specific type of cartridge should be selected based on the concentration of airborne vapors. For significant spills or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3]

Operational and Disposal Plan: A Step-by-Step Procedural Guide

Properly using PPE is part of a larger, systematic workflow designed to minimize risk at every stage.

Step 1: Pre-Handling Preparation
  • Hazard Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.[4]

  • Engineering Controls Check: Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Safety Equipment Location: Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.

  • PPE Inspection: Don your lab coat and inspect your selected gloves and goggles for any defects.

Step 2: Safe Handling and Use
  • Don PPE: Put on your safety goggles and gloves before handling the chemical container.

  • Work in Fume Hood: Perform all transfers and manipulations of this compound inside the fume hood.

  • Grounding: When transferring from large metal containers, ensure containers are properly grounded and bonded to prevent static electricity buildup, which could ignite flammable vapors.[8][9]

  • Keep Containers Closed: Keep the chemical container tightly sealed when not in use to minimize vapor release.[9]

Step 3: Post-Handling and Decontamination
  • Clean Up: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by your lab coat, and finally your goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves.[10]

Step 4: Spill and Disposal Plan
  • Spill Response: In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it. For larger spills, evacuate the area and follow your institution's emergency response plan.[3]

  • Waste Disposal: this compound and any contaminated materials (gloves, absorbent, etc.) must be disposed of as hazardous waste.[3] Collect waste in a clearly labeled, sealed container and dispose of it through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[3][9]

Visualizing the Safety Workflow

To ensure a clear and repeatable process, the following workflow diagram illustrates the key decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Contingency prep1 Review SDS & Protocol prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Inspect & Don Lab Coat/Goggles prep2->prep3 handle1 Don Chemical-Resistant Gloves prep3->handle1 Enter Lab handle2 Work Inside Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill Spill Occurs? handle2->spill post1 Dispose of Waste in Labeled Container handle3->post1 Work Complete post2 Clean Work Area post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 spill->handle3 No spill_proc Follow Spill Protocol (Absorb & Contain) spill->spill_proc Yes spill_proc->post1 Cleanup Complete

Caption: Workflow for the safe handling of this compound.

By integrating this expert-level understanding of hazards with procedural discipline, you build a resilient safety culture. This approach not only protects you and your colleagues but also upholds the quality and integrity of your scientific work.

References

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6-Methyl-1-heptanol

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